1-Bromo-4-(pentyloxy)benzene
Description
Structure
3D Structure
Properties
IUPAC Name |
1-bromo-4-pentoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BrO/c1-2-3-4-9-13-11-7-5-10(12)6-8-11/h5-8H,2-4,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILLQRHZDICIFRQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC1=CC=C(C=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40426881 | |
| Record name | 1-Bromo-4-(pentyloxy)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40426881 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
30752-18-2 | |
| Record name | 1-Bromo-4-(pentyloxy)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40426881 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Comprehensive Technical Guide to 1-Bromo-4-(pentyloxy)benzene for Advanced Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of 1-Bromo-4-(pentyloxy)benzene, a key intermediate in organic synthesis, particularly within the realms of medicinal chemistry and materials science. This document consolidates its chemical and physical properties, safety information, and detailed experimental protocols for its synthesis and subsequent application in pivotal cross-coupling reactions. The content is structured to serve as a practical resource for researchers engaged in the design and synthesis of novel molecular entities.
Chemical Identity and Properties
This compound is an aromatic ether derivative with the CAS Number 30752-18-2.[1] Its molecular structure, featuring a bromine atom and a pentyloxy group on a benzene (B151609) ring, makes it a versatile building block for creating more complex organic molecules.[1]
General Information
| Identifier | Value |
| CAS Number | 30752-18-2[1] |
| Molecular Formula | C₁₁H₁₅BrO[2] |
| Molecular Weight | 243.14 g/mol [1][2] |
| IUPAC Name | 1-bromo-4-pentoxybenzene[2] |
| Synonyms | 4-n-pentyloxy bromobenzene, 1-bromo-4-pentoxy-benzene, 4-bromophenylpentyl ether[3] |
| InChI Key | ILLQRHZDICIFRQ-UHFFFAOYSA-N[1] |
| SMILES | CCCCCOC1=CC=C(Br)C=C1[2] |
Physicochemical Properties
| Property | Value |
| Boiling Point | 281.4 °C at 760 mmHg[3] |
| Density | 1.242 g/cm³[3] |
| Flash Point | 120.5 °C[3] |
| Refractive Index | 1.516[3] |
| LogP | 4.01810[3] |
Safety and Handling
This compound is classified with the GHS hazard statement H361, indicating it is suspected of damaging fertility or the unborn child. Appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection, should be worn when handling this chemical. Work should be conducted in a well-ventilated fume hood.
| GHS Classification | |
| Pictogram | Warning |
| Hazard Statement | H361: Suspected of damaging fertility or the unborn child |
| Precautionary Statements | P203, P280, P318, P405, P501 |
Experimental Protocols
Synthesis of this compound via Williamson Ether Synthesis
This protocol describes the synthesis from 4-bromophenol (B116583) and 1-bromopentane (B41390), a common and effective method.
Materials:
-
4-Bromophenol
-
1-Bromopentane
-
Potassium Carbonate (K₂CO₃), anhydrous
-
Acetone, anhydrous
-
Diethyl ether
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a round-bottom flask, add 4-bromophenol (1.0 eq) and anhydrous acetone. Stir the mixture to dissolve the phenol.
-
Addition of Base: Add anhydrous potassium carbonate (1.5 eq) to the solution. Stir the suspension vigorously at room temperature for 30 minutes to facilitate the formation of the phenoxide.[4]
-
Addition of Alkyl Halide: Add 1-bromopentane (1.1 eq) dropwise to the reaction mixture.
-
Reaction: Heat the mixture to reflux (approximately 56 °C for acetone) and maintain for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[4]
-
Work-up: After completion, cool the mixture to room temperature. Filter the solid potassium carbonate and wash it with a small amount of acetone.
-
Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in diethyl ether and transfer it to a separatory funnel. Wash the organic layer sequentially with 1 M HCl, water, and brine.[4]
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel, eluting with a hexane/ethyl acetate (B1210297) gradient, to obtain pure this compound.
Application in Suzuki-Miyaura Cross-Coupling
This compound is a valuable substrate for Suzuki-Miyaura reactions to form biaryl structures, which are common motifs in pharmacologically active molecules.[1]
Materials:
-
This compound
-
Arylboronic acid (e.g., Phenylboronic acid)
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate (B84403) (K₃PO₄)
-
Deionized water
Procedure:
-
Reaction Setup: In a Schlenk flask, combine this compound (1.0 eq), the arylboronic acid (1.2 eq), and potassium phosphate (2.0 eq).[5]
-
Solvent Addition: Add toluene and deionized water (e.g., 4:1 ratio).[5]
-
Degassing: Degas the mixture by bubbling with argon for 15-20 minutes.
-
Catalyst Addition: Under a positive pressure of argon, add Pd(OAc)₂ (2 mol%) and SPhos (4 mol%).[5]
-
Reaction: Heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours. Monitor progress by TLC or LC-MS.
-
Work-up and Purification: After cooling, dilute with ethyl acetate, wash with water and brine, dry over anhydrous sulfate, and concentrate. Purify the residue by column chromatography to yield the biaryl product.[6]
Application in Heck Reaction
The Heck reaction utilizes this compound to form substituted alkenes, another important structural class in drug development.[1]
Materials:
-
This compound
-
Alkene (e.g., n-butyl acrylate)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tri(o-tolyl)phosphine
-
Triethylamine (B128534) (Et₃N)
-
N,N-Dimethylformamide (DMF), anhydrous
Procedure:
-
Reaction Setup: To a dry round-bottom flask, add this compound (1.0 eq), Pd(OAc)₂ (2 mol%), and tri(o-tolyl)phosphine (4 mol%).[7]
-
Inert Atmosphere: Seal the flask and purge with argon for 15 minutes.[7]
-
Reagent Addition: Under argon, add anhydrous DMF, followed by the alkene (1.2 eq) and triethylamine (1.5 eq).[7]
-
Reaction: Heat the mixture to 100-120 °C for 8-24 hours until the starting bromide is consumed (monitored by TLC or GC-MS).[7]
-
Work-up and Purification: Cool the mixture, dilute with diethyl ether, wash sequentially with water and brine, dry over anhydrous sulfate, and concentrate. Purify the crude product by column chromatography.[7]
Applications in Research and Development
This compound serves as a crucial precursor in the synthesis of a variety of organic materials and pharmacologically active molecules.[1]
-
Pharmaceutical Intermediates: It is a key building block for constructing biaryl systems and extended π-conjugated structures found in many active pharmaceutical ingredients (APIs).[1]
-
Liquid Crystals: The presence of the flexible pentyloxy chain can influence the mesomorphic properties of molecules, making this compound useful in the development of liquid crystals.[1]
-
Structure-Activity Relationship (SAR) Studies: The pentyloxy group enhances lipophilicity, making it a valuable fragment for modifying drug candidates to improve their pharmacokinetic profiles in SAR studies.[1]
-
Organic Electronic Materials: The ability to undergo cross-coupling reactions allows for its incorporation into conjugated polymers and other materials for organic electronics.[1]
Conclusion
This compound is a highly valuable and versatile chemical intermediate. Its utility in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Heck reactions, provides a reliable pathway to complex molecular architectures. This guide offers essential data and protocols to facilitate its effective use in synthetic chemistry, drug discovery, and materials science, empowering researchers to advance their scientific endeavors.
References
- 1. This compound|CAS 30752-18-2|Supplier [benchchem.com]
- 2. This compound | C11H15BrO | CID 7016905 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Page loading... [wap.guidechem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Williamson Ether Synthesis of 1-Bromo-4-(pentyloxy)benzene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the Williamson ether synthesis for the preparation of 1-bromo-4-(pentyloxy)benzene, a key intermediate in the development of liquid crystals, advanced materials, and pharmaceutical agents.[1] This document details the reaction mechanism, experimental protocols, and characterization data for this important compound.
Introduction
The Williamson ether synthesis is a robust and versatile method for the formation of ethers from an organohalide and an alkoxide.[2] Developed in 1850, this S(_N)2 reaction remains a cornerstone of modern organic synthesis due to its broad scope and reliability in preparing both symmetrical and asymmetrical ethers.[3] The synthesis of this compound from 4-bromophenol (B116583) and 1-bromopentane (B41390) serves as a classic example of this reaction, yielding a valuable building block for further chemical transformations.
Reaction Mechanism and Pathway
The Williamson ether synthesis proceeds via a bimolecular nucleophilic substitution (S(_N)2) mechanism. The reaction is initiated by the deprotonation of the phenol, 4-bromophenol, by a suitable base to form a more nucleophilic phenoxide ion. This phenoxide then acts as the nucleophile, attacking the electrophilic carbon of the primary alkyl halide, 1-bromopentane. The reaction occurs in a single, concerted step where the carbon-oxygen bond is formed simultaneously with the cleavage of the carbon-bromine bond.
Experimental Protocol
The following protocol is a representative procedure for the synthesis of this compound.
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 4-Bromophenol | 173.01 | 346 mg | 2.00 mmol |
| 1-Bromopentane | 151.05 | 332 mg (0.27 mL) | 2.20 mmol |
| Sodium Hydroxide (B78521) (25% aq.) | 40.00 | 700 mg | ~4.38 mmol |
| Tetrabutylammonium (B224687) Bromide (TBAB) | 322.37 | 290 mg | 0.90 mmol |
| Diethyl Ether | - | As required | - |
| Anhydrous Magnesium Sulfate | - | As required | - |
Procedure
-
To a 5 mL conical vial equipped with a magnetic stir vane, add 4-bromophenol (346 mg, 2.00 mmol) and a 25% aqueous solution of sodium hydroxide (700 mg).
-
Add tetrabutylammonium bromide (290 mg, 0.90 mmol) to the reaction mixture and stir until it dissolves.[4]
-
Add 1-bromopentane (332 mg, 2.20 mmol) to the vial.
-
Fit the vial with a reflux condenser and heat the reaction mixture to a gentle reflux. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete (typically several hours), allow the mixture to cool to room temperature.
-
Transfer the mixture to a separatory funnel and extract the product with diethyl ether.
-
Wash the organic layer with water and brine, then dry over anhydrous magnesium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., hexanes/ethyl acetate) to yield pure this compound.
Characterization Data
The structure and purity of the synthesized this compound can be confirmed by various spectroscopic methods.
Physical Properties
| Property | Value |
| Molecular Formula | C₁₁H₁₅BrO |
| Molar Mass | 243.14 g/mol [1][5] |
| CAS Number | 30752-18-2[1][5] |
NMR Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons and the protons of the pentyloxy group. The aromatic protons will appear as two doublets in the range of δ 6.8-7.4 ppm. The methylene (B1212753) protons adjacent to the ether oxygen will be a triplet at approximately δ 3.9 ppm. The other methylene protons of the pentyl group will appear as multiplets between δ 1.3-1.8 ppm, and the terminal methyl group will be a triplet around δ 0.9 ppm.
¹³C NMR: The carbon NMR spectrum provides further confirmation of the structure.
| Assignment | Predicted Chemical Shift (δ, ppm) |
| Ar C-O | ~158.5 |
| Ar C-H (ortho to Br) | ~132.3 |
| Ar C-H (ortho to O-pentyl) | ~116.2 |
| Ar C-Br | ~113.0 |
| O-CH₂ | ~68.2 |
| O-CH₂-CH₂ | ~28.9 |
| O-CH₂-CH₂-CH₂ | ~28.2 |
| O-CH₂-CH₂-CH₂-CH₂ | ~22.5 |
| CH₃ | ~14.0 |
| Note: These are predicted values and may vary slightly in experimental data.[1] |
Mass Spectrometry
Mass spectrometry will show a characteristic isotopic pattern for a bromine-containing compound, with two molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity.[1] The nominal molecular weight is 243.15 g/mol .[1] Common fragmentation patterns include the loss of the pentyl radical.
Infrared (IR) Spectroscopy
The IR spectrum will exhibit characteristic absorption bands for the functional groups present in the molecule.
| Functional Group | Wavenumber (cm⁻¹) |
| C-H (aromatic) | 3100-3000 |
| C-H (aliphatic) | 3000-2850 |
| C-O (ether) | 1250-1000 |
| C-Br | 600-500 |
| Aromatic C=C | 1600-1450 |
Conclusion
The Williamson ether synthesis is an effective and straightforward method for the preparation of this compound from readily available starting materials. The procedure outlined in this guide, coupled with the provided characterization data, offers a comprehensive resource for researchers and professionals in the fields of chemistry and drug development. The successful synthesis and purification of this compound provide access to a versatile building block for a wide range of applications.
References
- 1. This compound|CAS 30752-18-2|Supplier [benchchem.com]
- 2. francis-press.com [francis-press.com]
- 3. Williamson Ether Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
- 4. Solved In the experiment described, an ether is formed | Chegg.com [chegg.com]
- 5. This compound | C11H15BrO | CID 7016905 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Electrophilic Aromatic Bromination of Pentyloxybenzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the electrophilic aromatic bromination of pentyloxybenzene, a key reaction in the synthesis of various organic intermediates. The document details the underlying chemical principles, regioselectivity, and provides established experimental protocols. Furthermore, it presents a thorough analysis of the spectroscopic data for the resulting ortho- and para-bromopentyloxybenzene isomers, supported by quantitative data and visual representations of the reaction mechanism and experimental workflow. This guide is intended to be a valuable resource for researchers and professionals in organic synthesis and drug development, facilitating a deeper understanding and practical application of this important transformation.
Introduction
Electrophilic aromatic substitution is a cornerstone of organic synthesis, enabling the functionalization of aromatic rings. The bromination of activated aromatic compounds, such as alkoxybenzenes, is a particularly useful reaction, yielding versatile bromo-aromatic synthons. Pentyloxybenzene, with its electron-donating pentyloxy group, readily undergoes electrophilic aromatic bromination. The pentyloxy group is an activating, ortho-, para-director, meaning it increases the rate of reaction and directs the incoming electrophile to the positions ortho and para to itself. This guide will delve into the specifics of this reaction, providing the necessary details for its successful implementation and characterization of its products.
Reaction Mechanism and Regioselectivity
The electrophilic aromatic bromination of pentyloxybenzene follows the general mechanism of electrophilic aromatic substitution. The reaction is typically carried out using molecular bromine (Br₂) in the presence of a Lewis acid catalyst, such as iron(III) bromide (FeBr₃), or with other brominating agents like N-bromosuccinimide (NBS).
The pentyloxy group (-OC₅H₁₁) is a strong activating group due to the resonance effect, where the lone pairs on the oxygen atom delocalize into the benzene (B151609) ring, increasing its nucleophilicity. This increased electron density makes the ring more susceptible to attack by an electrophile. The resonance structures show an increased electron density at the ortho and para positions, thus directing the incoming electrophile to these sites.
While both ortho and para substitution is electronically favored, the regioselectivity is often influenced by steric hindrance. The bulky pentyloxy group can sterically hinder the approach of the electrophile to the adjacent ortho positions. Consequently, the para-substituted product, 4-bromopentyloxybenzene, is generally the major product. Studies on the bromination of other alkoxybenzenes have shown that factors such as the choice of brominating agent and solvent can influence the ortho:para isomer ratio.[1] For instance, the bromination of anisole (B1667542) with NBS in acetonitrile (B52724) has been reported to yield the para-bromo isomer exclusively.[2]
Experimental Protocols
Two common methods for the electrophilic bromination of pentyloxybenzene are presented below.
Protocol 1: Bromination using Molecular Bromine and a Lewis Acid Catalyst
This protocol is adapted from general procedures for the bromination of activated aromatic rings.
Materials:
-
Pentyloxybenzene
-
Molecular Bromine (Br₂)
-
Iron(III) Bromide (FeBr₃) or Iron powder
-
Dichloromethane (CH₂Cl₂) or Carbon Tetrachloride (CCl₄) (anhydrous)
-
Sodium thiosulfate (B1220275) solution (10% w/v)
-
Sodium bicarbonate solution (saturated)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to capture HBr gas), dissolve pentyloxybenzene in the chosen anhydrous solvent.
-
Add a catalytic amount of iron(III) bromide or iron powder to the solution.
-
Cool the mixture in an ice bath.
-
Slowly add a stoichiometric equivalent of molecular bromine, dissolved in a small amount of the same solvent, to the stirred solution via the dropping funnel.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitor by TLC).
-
Quench the reaction by slowly adding a 10% sodium thiosulfate solution to consume any unreacted bromine.
-
Transfer the mixture to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude product by fractional distillation under reduced pressure or column chromatography to separate the ortho and para isomers.
Protocol 2: Bromination using N-Bromosuccinimide (NBS)
This method offers a milder alternative to using molecular bromine and often exhibits high para-selectivity.[2][3]
Materials:
-
Pentyloxybenzene
-
N-Bromosuccinimide (NBS)
-
Acetonitrile (CH₃CN) or Dimethylformamide (DMF)
-
Water
-
Diethyl ether or Ethyl acetate
Procedure:
-
To a solution of pentyloxybenzene in acetonitrile or DMF at 0 °C, add N-bromosuccinimide in one portion.[2]
-
Stir the reaction mixture at this temperature and monitor its progress by TLC.
-
Once the reaction is complete, pour the mixture into water and extract with diethyl ether or ethyl acetate.
-
Combine the organic extracts and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter and evaporate the solvent under reduced pressure to yield the crude product.
-
Purify the product by recrystallization or column chromatography.
Data Presentation
Table 1: Quantitative Data for the Bromination of Pentyloxybenzene (Predicted)
| Parameter | Value |
| Major Product | 4-Bromopentyloxybenzene |
| Minor Product | 2-Bromopentyloxybenzene |
| Predicted Yield | >90% (total isomers) |
| Predicted Ortho:Para Ratio | Highly favoring para (e.g., <10:>90) |
Table 2: Spectroscopic Data for 4-Bromopentyloxybenzene (Predicted)
| Spectroscopic Technique | Characteristic Data |
| ¹H NMR (CDCl₃, 400 MHz) | δ 7.35 (d, J = 8.8 Hz, 2H, Ar-H ortho to Br), 6.75 (d, J = 8.8 Hz, 2H, Ar-H ortho to O-pentyl), 3.90 (t, J = 6.5 Hz, 2H, -OCH₂-), 1.75 (m, 2H, -OCH₂CH ₂-), 1.40 (m, 4H, -CH₂(CH ₂)₂CH₃), 0.92 (t, J = 7.2 Hz, 3H, -CH₃) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 158.5 (C-O), 132.5 (Ar-CH ortho to Br), 116.5 (Ar-CH ortho to O-pentyl), 113.0 (C-Br), 68.5 (-OCH₂-), 29.0 (-OCH₂C H₂-), 28.2 (-CH₂C H₂CH₂-), 22.5 (-C H₂CH₃), 14.0 (-CH₃) |
| IR (KBr, cm⁻¹) | ~2950 (C-H aliphatic), ~1590, 1490 (C=C aromatic), ~1240 (C-O ether), ~1070 (C-Br) |
| Mass Spectrometry (EI) | m/z (%): 244/246 (M⁺/M⁺+2, isotopic pattern for Br), 173/175 ([M-C₅H₁₁]⁺) |
Table 3: Spectroscopic Data for 2-Bromopentyloxybenzene (Predicted)
| Spectroscopic Technique | Characteristic Data |
| ¹H NMR (CDCl₃, 400 MHz) | δ 7.55 (dd, 1H, Ar-H), 7.20 (m, 1H, Ar-H), 6.90 (t, 1H, Ar-H), 6.85 (d, 1H, Ar-H), 4.00 (t, 2H, -OCH₂-), 1.80 (m, 2H, -OCH₂CH ₂-), 1.45 (m, 4H, -CH₂(CH ₂)₂CH₃), 0.95 (t, 3H, -CH₃) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 155.0 (C-O), 133.0 (Ar-CH), 128.5 (Ar-CH), 122.0 (Ar-CH), 114.0 (Ar-CH), 112.5 (C-Br), 69.0 (-OCH₂-), 29.0 (-OCH₂C H₂-), 28.2 (-CH₂C H₂CH₂-), 22.5 (-C H₂CH₃), 14.0 (-CH₃) |
| IR (KBr, cm⁻¹) | ~2950 (C-H aliphatic), ~1590, 1480 (C=C aromatic), ~1250 (C-O ether), ~1050 (C-Br) |
| Mass Spectrometry (EI) | m/z (%): 244/246 (M⁺/M⁺+2, isotopic pattern for Br), 173/175 ([M-C₅H₁₁]⁺) |
Mandatory Visualizations
Caption: Reaction mechanism for the electrophilic aromatic bromination of pentyloxybenzene.
Caption: General experimental workflow for the synthesis and purification of bromopentyloxybenzene.
Conclusion
The electrophilic aromatic bromination of pentyloxybenzene is a highly efficient reaction that predominantly yields the para-substituted product, 4-bromopentyloxybenzene. This high regioselectivity, driven by the steric bulk of the pentyloxy group, simplifies the purification process and makes this reaction synthetically valuable. The provided experimental protocols, using either molecular bromine with a Lewis acid or N-bromosuccinimide, offer reliable methods for the synthesis of bromopentyloxybenzene isomers. The detailed spectroscopic data serves as a crucial reference for the characterization and quality control of the reaction products. This technical guide provides researchers and professionals with the essential information to effectively utilize this reaction in their synthetic endeavors.
References
- 1. Solvent effect on the ortho : para ratio in the bromination of phenols. Bromination with bromocyclohexadienones and N-bromosuccinimide - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 2. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification [mdpi.com]
- 3. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification - PMC [pmc.ncbi.nlm.nih.gov]
1-Bromo-4-(pentyloxy)benzene molecular formula and weight
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analysis of 1-Bromo-4-(pentyloxy)benzene, a key intermediate in the development of novel pharmaceutical compounds and advanced materials.
Core Compound Data
This compound is an aromatic ether derivative with significant applications in synthetic organic chemistry.[1] Its molecular structure, featuring a bromine atom and a pentyloxy group on a benzene (B151609) ring, makes it a versatile building block for various cross-coupling reactions.[1]
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₅BrO | [1][2][3] |
| Molecular Weight | 243.14 g/mol | [1][2][3] |
| CAS Number | 30752-18-2 | [1][3] |
| IUPAC Name | 1-bromo-4-pentoxybenzene | [2][3] |
Synthesis Protocols
The synthesis of this compound can be achieved through several methods. The two primary routes are the Williamson ether synthesis and electrophilic aromatic bromination.
Williamson Ether Synthesis
This is a widely used and effective method for preparing ethers.[2] The synthesis involves the reaction of an alkoxide with a primary alkyl halide.[2] In the context of this compound, this typically involves the reaction of 4-bromophenol (B116583) with a pentyl halide in the presence of a base.
Detailed Experimental Protocol:
-
Deprotonation of Phenol: 4-bromophenol is treated with a suitable base, such as potassium carbonate (K₂CO₃) or sodium hydroxide (B78521) (NaOH), in a polar aprotic solvent like dimethylformamide (DMF) or acetone. This step generates the more nucleophilic 4-bromophenoxide anion.
-
Nucleophilic Substitution: 1-Bromopentane (or another pentyl halide) is added to the reaction mixture. The 4-bromophenoxide ion acts as a nucleophile, attacking the electrophilic carbon of the pentyl halide in an Sₙ2 reaction to form the ether linkage.
-
Reaction Conditions: The reaction is typically heated to facilitate the substitution. Reaction times can vary depending on the specific reagents and temperature.
-
Workup and Purification: After the reaction is complete, the mixture is cooled and filtered to remove inorganic salts. The crude product is then extracted using an organic solvent (e.g., dichloromethane (B109758) or ethyl acetate) and washed with water and brine. The organic layer is dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is removed under reduced pressure. The final product can be further purified by column chromatography or distillation.
Electrophilic Aromatic Bromination
An alternative approach is the direct bromination of 4-pentyloxybenzene.[1] The pentyloxy group is an activating, ortho-, para-director, meaning it will direct the incoming bromine electrophile to the positions ortho and para to it.[1] Since the para position is already occupied by the pentyloxy group, the primary product will be this compound.
Detailed Experimental Protocol:
-
Reaction Setup: 4-Pentyloxybenzene is dissolved in a suitable solvent, such as a halogenated hydrocarbon (e.g., dichloromethane) or acetic acid.
-
Brominating Agent: A source of electrophilic bromine, such as liquid bromine (Br₂) or N-bromosuccinimide (NBS), is added to the solution, often in the presence of a Lewis acid catalyst like iron(III) bromide (FeBr₃) if a less reactive brominating agent is used. The reaction is typically carried out at or below room temperature to control selectivity.
-
Reaction Monitoring: The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).
-
Workup and Purification: Upon completion, the reaction is quenched, for example, with a solution of sodium thiosulfate (B1220275) to remove excess bromine. The product is then extracted with an organic solvent, washed, dried, and the solvent is evaporated. Purification is typically achieved through column chromatography or recrystallization.
Visualized Synthesis Workflow
The following diagram illustrates the logical workflow of the Williamson ether synthesis for this compound.
Caption: Williamson Ether Synthesis Workflow.
References
Spectroscopic Profile of 1-Bromo-4-(pentyloxy)benzene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for the aromatic compound 1-Bromo-4-(pentyloxy)benzene. The information presented herein, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) data, is intended to support research and development activities in the fields of medicinal chemistry, materials science, and synthetic organic chemistry.
Summary of Spectroscopic Data
The following tables summarize the key quantitative data obtained from the spectroscopic analysis of this compound.
Table 1: ¹H NMR Spectroscopic Data (Predicted)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.35 | Doublet | 2H | Ar-H (ortho to Br) |
| ~6.80 | Doublet | 2H | Ar-H (ortho to O-pentyl) |
| ~3.90 | Triplet | 2H | O-CH₂ |
| ~1.75 | Quintet | 2H | O-CH₂-CH₂ |
| ~1.40 | Sextet | 2H | O-CH₂-CH₂-CH₂ |
| ~0.95 | Triplet | 3H | CH₃ |
Note: These are predicted values and may vary slightly depending on the solvent and experimental conditions.
Table 2: ¹³C NMR Spectroscopic Data (Predicted)
| Chemical Shift (δ) ppm | Assignment |
| ~158.5 | Ar C-O |
| ~132.3 | Ar C-H (ortho to Br) |
| ~116.2 | Ar C-H (ortho to O-pentyl) |
| ~113.0 | Ar C-Br |
| ~68.2 | O-CH₂ |
| ~28.9 | O-CH₂-CH₂ |
| ~28.2 | O-CH₂-CH₂-CH₂ |
| ~22.5 | O-CH₂-CH₂-CH₂-CH₂ |
| ~14.0 | CH₃ |
Note: These are predicted values and may vary slightly depending on the solvent and experimental conditions.
Table 3: IR Spectroscopic Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2950-2850 | Strong | C-H stretch (aliphatic) |
| 1590, 1490 | Medium-Strong | C=C stretch (aromatic) |
| 1245 | Strong | C-O stretch (aryl ether) |
| 1070 | Medium | C-O stretch |
| 820 | Strong | p-disubstituted benzene (B151609) (C-H bend) |
| 550 | Medium | C-Br stretch |
Note: This is a representative list of key absorptions. The full spectrum may contain additional peaks.
Table 4: Mass Spectrometry Data
| m/z | Relative Intensity | Assignment |
| 244 | Moderate | [M+2]⁺ (presence of ⁸¹Br isotope) |
| 242 | Moderate | [M]⁺ (presence of ⁷⁹Br isotope) |
| 174 | High | [M - C₅H₁₀]⁺ (loss of pentene) with ⁸¹Br |
| 172 | High | [M - C₅H₁₀]⁺ (loss of pentene) with ⁷⁹Br |
| 43 | High | [C₃H₇]⁺ |
Note: The presence of bromine results in a characteristic M/M+2 isotopic pattern with an approximate 1:1 ratio.[1]
Experimental Protocols
The following sections detail the generalized methodologies for acquiring the spectroscopic data presented above.
Nuclear Magnetic Resonance (NMR) Spectroscopy
A sample of this compound is dissolved in a deuterated solvent, typically chloroform-d (B32938) (CDCl₃), and transferred to an NMR tube. ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a standard frequency (e.g., 400 MHz for ¹H). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS) as an internal standard.
Infrared (IR) Spectroscopy
The IR spectrum is typically obtained using a Fourier-Transform Infrared (FTIR) spectrometer. A small amount of the neat liquid sample is placed between two potassium bromide (KBr) plates to form a thin film. Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory. The spectrum is recorded over the standard mid-IR range (4000-400 cm⁻¹).
Mass Spectrometry (MS)
Mass spectral data is acquired using a mass spectrometer, often coupled with a gas chromatograph (GC-MS) for sample introduction and separation. Electron ionization (EI) is a common method for generating ions. The sample is vaporized and bombarded with a high-energy electron beam, causing ionization and fragmentation. The resulting ions are separated based on their mass-to-charge ratio (m/z) and detected.
Visualizations
Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like this compound.
Caption: General workflow for spectroscopic analysis.
Logical Relationship of Spectroscopic Data
The following diagram illustrates how the different types of spectroscopic data contribute to the final structural elucidation of this compound.
Caption: Integration of spectroscopic data for structural analysis.
References
An In-depth Technical Guide to the ¹H and ¹³C NMR Characterization of 1-Bromo-4-(pentyloxy)benzene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) characterization of 1-Bromo-4-(pentyloxy)benzene. Due to the limited availability of public experimental spectra for this specific compound, this guide utilizes predicted spectral data and information from structurally similar molecules to provide a detailed analysis of its NMR properties. This document is intended to serve as a valuable resource for the structural elucidation and quality control of this compound in research and development settings.
Molecular Structure and NMR Signal Assignment
This compound possesses a disubstituted aromatic ring and a linear pentoxy side chain. The symmetry of the para-substituted benzene (B151609) ring simplifies the aromatic region of the NMR spectra. The following diagram illustrates the molecular structure with atom numbering for NMR signal correlation.
Caption: Molecular structure of this compound with atom numbering.
Predicted ¹H NMR Spectral Data
The predicted ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic and the aliphatic protons of the pentyloxy group. The data is summarized in the table below.
| Signal Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |
| H-2, H-6 | 7.35 | d | 2H | ~8.8 |
| H-3, H-5 | 6.78 | d | 2H | ~8.8 |
| H-1' (O-CH₂) | 3.92 | t | 2H | ~6.5 |
| H-2' (-CH₂-) | 1.75 | p | 2H | ~6.7 |
| H-3', H-4' (-CH₂-CH₂-) | 1.40 | m | 4H | - |
| H-5' (-CH₃) | 0.93 | t | 3H | ~7.0 |
Disclaimer: The chemical shifts and coupling constants are predicted values and may differ slightly from experimental results.
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum will show nine distinct signals corresponding to the carbon atoms in this compound. The predicted chemical shifts are presented in the following table.
| Signal Assignment | Predicted Chemical Shift (ppm) |
| C-4 (C-O) | 158.5 |
| C-2, C-6 | 132.4 |
| C-3, C-5 | 116.3 |
| C-1 (C-Br) | 113.2 |
| C-1' (O-CH₂) | 68.3 |
| C-2' (-CH₂-) | 29.0 |
| C-3' (-CH₂-) | 28.2 |
| C-4' (-CH₂-) | 22.5 |
| C-5' (-CH₃) | 14.0 |
Disclaimer: The chemical shifts are predicted values and may differ from experimental results.
Experimental Protocols
The following section outlines a general methodology for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.
Sample Preparation
-
Sample Weighing: Accurately weigh 5-10 mg of this compound.
-
Solvent Selection: Choose a suitable deuterated solvent. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar organic compounds.
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.
-
Transfer: Using a Pasteur pipette, transfer the solution to a 5 mm NMR tube.
-
Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm). If not already present in the solvent, a small amount can be added.
¹H NMR Data Acquisition
-
Spectrometer Setup: The data should be acquired on a 400 MHz or higher field NMR spectrometer.
-
Locking and Shimming: Lock the spectrometer on the deuterium (B1214612) signal of the solvent and perform automated or manual shimming to optimize the magnetic field homogeneity.
-
Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment (e.g., zg30).
-
Pulse Width: A 30° pulse angle is typically sufficient.
-
Spectral Width: Approximately 16 ppm, centered around 6 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 8-16 scans are generally adequate for good signal-to-noise ratio.
-
¹³C NMR Data Acquisition
-
Spectrometer Setup: Use the same spectrometer as for the ¹H NMR.
-
Acquisition Parameters:
-
Pulse Sequence: A standard proton-decoupled single-pulse experiment (e.g., zgpg30).
-
Pulse Width: A 30° pulse angle.
-
Spectral Width: Approximately 240 ppm, centered around 120 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2 seconds.
-
Number of Scans: A larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of ¹³C.
-
Data Processing
-
Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase Correction: Manually or automatically correct the phase of the spectrum.
-
Baseline Correction: Apply a baseline correction to obtain a flat baseline.
-
Referencing: Calibrate the chemical shift scale using the TMS signal (0 ppm) or the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
-
Integration and Peak Picking: Integrate the signals in the ¹H NMR spectrum and pick the peaks in both ¹H and ¹³C spectra.
Logical Workflow for NMR Analysis
The following diagram outlines the logical workflow for the complete NMR characterization of this compound.
Caption: Workflow for the NMR analysis of this compound.
Physical and chemical properties of 1-Bromo-4-(pentyloxy)benzene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and chemical properties of 1-Bromo-4-(pentyloxy)benzene, a versatile building block in organic synthesis with significant applications in the development of pharmaceuticals and advanced materials. This document details its key characteristics, synthesis, and reactivity, supported by experimental data and protocols.
Core Physical and Chemical Properties
This compound, with the CAS number 30752-18-2, is an aromatic ether derivative.[1][2] Its structure, featuring a bromine atom and a pentyloxy group on a benzene (B151609) ring, makes it a valuable intermediate in a variety of chemical transformations.[1]
Physical Properties
The physical characteristics of this compound are summarized in the table below. The presence of the pentyloxy chain influences its physical state, contributing to a lower melting point compared to more rigid aromatic structures.[1]
| Property | Value |
| Molecular Formula | C₁₁H₁₅BrO |
| Molecular Weight | 243.14 g/mol [1][2] |
| Appearance | Colorless liquid or white crystalline solid |
| Melting Point | Data not available; expected to be low |
| Boiling Point | 281.4 °C at 760 mmHg |
| Density | 1.242 g/cm³ |
| Refractive Index | 1.516 |
| LogP | 4.01810 |
Solubility
This compound is generally soluble in common organic solvents such as ethanol (B145695) and diethyl ether, a characteristic enhanced by the lipophilic pentyloxy group.[1] It is sparingly soluble in water. Quantitative solubility data is not widely available.
Synthesis of this compound
The synthesis of this compound is primarily achieved through two well-established methods: Williamson ether synthesis and electrophilic aromatic bromination.
Williamson Ether Synthesis
This is a common and efficient method for preparing unsymmetrical ethers. The synthesis involves the reaction of 4-bromophenol (B116583) with a pentyl halide, such as 1-bromopentane (B41390), in the presence of a base.
Materials:
-
4-Bromophenol
-
1-Bromopentane
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate (B1210297)
-
Water
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
To a round-bottom flask, add 4-bromophenol (1.0 eq) and potassium carbonate (1.5 eq) in DMF.
-
Stir the mixture at room temperature for 15 minutes.
-
Add 1-bromopentane (1.2 eq) dropwise to the reaction mixture.
-
Heat the reaction mixture to 80 °C and stir for 12-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction to room temperature and pour it into water.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel using a hexane/ethyl acetate gradient to yield this compound.
Caption: Workflow for the Williamson Ether Synthesis of this compound.
Electrophilic Aromatic Bromination
An alternative route involves the direct bromination of 4-pentyloxybenzene. The pentyloxy group is an activating ortho-, para-director, leading to the desired product.[1]
Chemical Reactivity and Applications
This compound is a key building block in organic synthesis, primarily utilized in palladium-catalyzed cross-coupling reactions to form carbon-carbon and carbon-heteroatom bonds. These reactions are fundamental in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for forming biaryl structures. This compound can be coupled with various boronic acids or esters in the presence of a palladium catalyst and a base.
Materials:
-
This compound
-
Arylboronic acid (e.g., phenylboronic acid)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (B44618) (PPh₃)
-
Potassium phosphate (B84403) (K₃PO₄)
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a Schlenk flask, combine this compound (1.0 eq), the arylboronic acid (1.2 eq), and potassium phosphate (2.0 eq).
-
Add palladium(II) acetate (2 mol%) and triphenylphosphine (4 mol%).
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add degassed 1,4-dioxane and water (typically in a 4:1 to 5:1 ratio).
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring by TLC.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography to obtain the desired biaryl product.
Caption: Workflow for the Suzuki-Miyaura Coupling of this compound.
Heck Reaction
The Heck reaction is another important palladium-catalyzed reaction for forming carbon-carbon bonds, typically between an aryl halide and an alkene.
Materials:
-
This compound
-
Alkene (e.g., n-butyl acrylate)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tri(o-tolyl)phosphine
-
Triethylamine (B128534) (Et₃N)
-
N,N-Dimethylformamide (DMF)
-
Diethyl ether or ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a dry round-bottom flask, add this compound (1.0 eq), palladium(II) acetate (2 mol%), and tri(o-tolyl)phosphine (4 mol%).
-
Seal the flask and purge with an inert gas.
-
Add anhydrous DMF, the alkene (1.2 eq), and triethylamine (1.5 eq) via syringe.
-
Heat the reaction mixture to 100-120 °C and stir for 8-24 hours, monitoring by TLC.
-
After completion, cool to room temperature, dilute with diethyl ether, and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography to yield the substituted alkene.
Spectroscopic Data
The structural features of this compound can be confirmed by various spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
| ¹H NMR | ¹³C NMR |
| Aromatic Protons: Two doublets in the range of δ 6.7-7.4 ppm. | Aromatic Carbons: Signals typically appear between δ 110-160 ppm. |
| -OCH₂- Protons: A triplet around δ 3.9 ppm. | C-Br Carbon: Signal around δ 112 ppm. |
| Alkyl Chain Protons: Multiplets between δ 0.9-1.8 ppm. | -OCH₂- Carbon: Signal around δ 68 ppm. |
| Alkyl Chain Carbons: Signals in the range of δ 14-30 ppm. |
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~3100-3000 | C-H Stretch | Aromatic C-H |
| ~2950-2850 | C-H Stretch | Aliphatic (pentyloxy group) |
| ~1250 | C-O Stretch | Aryl ether |
| ~1050 | C-Br Stretch | Aryl bromide |
Mass Spectrometry (MS)
The mass spectrum of this compound will show a characteristic molecular ion peak (M⁺) and an M+2 peak of nearly equal intensity due to the isotopic abundance of bromine (⁷⁹Br and ⁸¹Br).
| m/z | Interpretation |
| 242/244 | Molecular ion [M]⁺ |
| 172/174 | Fragment from loss of the pentyl group |
Safety Information
This compound should be handled with appropriate safety precautions in a well-ventilated fume hood. It is suspected of damaging fertility or the unborn child.[2] Personal protective equipment, including gloves and safety glasses, should be worn. For detailed safety information, refer to the Safety Data Sheet (SDS).
References
An In-depth Technical Guide to the Solubility of 1-Bromo-4-(pentyloxy)benzene in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 1-Bromo-4-(pentyloxy)benzene, a key intermediate in organic synthesis, particularly in the development of pharmaceuticals and advanced materials. An understanding of its solubility is critical for reaction setup, purification, and formulation. While specific quantitative solubility data is not widely available in published literature, this guide extrapolates its expected solubility based on its molecular structure and the properties of analogous compounds. Furthermore, it details a robust experimental protocol for the precise determination of its solubility and outlines a significant application in a common synthetic pathway.
Core Concepts: Molecular Structure and Solubility Prediction
This compound possesses a molecular structure characterized by a polar aromatic bromo-group and a nonpolar pentyloxy aliphatic chain. This amphiphilic nature dictates its solubility based on the "like dissolves like" principle. The large, nonpolar pentyloxy tail and the benzene (B151609) ring contribute to its affinity for nonpolar solvents, while the polar carbon-bromine bond allows for some interaction with more polar molecules. Generally, aryl halides are insoluble in water but soluble in a range of organic solvents.[1] The presence of the pentyloxy group is expected to further enhance its solubility in nonpolar organic solvents compared to simpler aryl halides like bromobenzene.[2][3]
Quantitative Solubility Data
| Solvent Class | Solvent | Predicted Qualitative Solubility | Predicted Quantitative Solubility Range ( g/100 mL) | Rationale |
| Nonpolar Aprotic | Hexane, Toluene | High | > 10 | The nonpolar nature of these solvents will effectively solvate the hydrophobic pentyloxy chain and the benzene ring. |
| Polar Aprotic | Diethyl Ether, Ethyl Acetate (B1210297) | High | > 10 | These solvents possess both polar and nonpolar characteristics, allowing for favorable interactions with both the bromo- and pentyloxy- moieties of the molecule. |
| Acetone, Dichloromethane | Moderate to High | 5 - 15 | While polar, these solvents are effective at dissolving a wide range of organic compounds. | |
| Dimethylformamide (DMF) | Moderate | 1 - 10 | The high polarity of DMF might lead to slightly lower solubility compared to less polar aprotic solvents. | |
| Polar Protic | Ethanol, Methanol | Moderate | 1 - 10 | The ability to form hydrogen bonds is limited, but the overall polarity should allow for some degree of dissolution. Solubility is expected to decrease with increasing polarity of the alcohol. |
| Aqueous | Water | Insoluble | < 0.1 | The large nonpolar surface area of the molecule prevents effective solvation by the highly polar water molecules.[4] |
Experimental Protocol: Determination of Solubility
The following is a detailed methodology for the quantitative determination of the solubility of this compound in an organic solvent using the gravimetric method.
Objective: To quantitatively determine the solubility of this compound in a selected organic solvent at a specific temperature.
Materials:
-
This compound (solid, >98% purity)
-
Selected organic solvent (analytical grade)
-
Small, sealable glass vials or test tubes
-
Analytical balance (readable to at least 0.1 mg)
-
Constant temperature bath or incubator
-
Vortex mixer or magnetic stirrer
-
Syringe filters (0.2 µm, compatible with the chosen solvent)
-
Syringes
-
Pre-weighed evaporation dishes or vials
-
Drying oven or vacuum desiccator
Procedure:
-
Preparation of a Saturated Solution:
-
Add an excess amount of solid this compound to a glass vial. The exact amount should be more than what is expected to dissolve.
-
Add a known volume (e.g., 5 mL) of the selected organic solvent to the vial.
-
Seal the vial to prevent solvent evaporation.
-
Place the vial in a constant temperature bath set to the desired temperature (e.g., 25°C).
-
Agitate the mixture using a vortex mixer or magnetic stirrer for a prolonged period (e.g., 24 hours) to ensure equilibrium is reached and the solution is saturated.
-
-
Sample Collection and Filtration:
-
After the equilibration period, allow the undissolved solid to settle at the bottom of the vial while maintaining the constant temperature.
-
Carefully draw a known volume (e.g., 2 mL) of the supernatant (the clear, saturated solution) into a syringe.
-
Attach a 0.2 µm syringe filter to the syringe.
-
Dispense the filtered saturated solution into a pre-weighed evaporation dish. Record the exact mass of the dish.
-
-
Solvent Evaporation and Mass Determination:
-
Place the evaporation dish containing the filtered solution in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the solute (e.g., 50-60°C). Alternatively, a vacuum desiccator can be used for more gentle drying.
-
Continue drying until a constant mass of the residue (the dissolved this compound) is achieved.
-
Allow the dish to cool to room temperature in a desiccator to prevent moisture absorption.
-
Weigh the dish containing the dry solute. Record the final mass.
-
-
Calculation of Solubility:
-
Mass of dissolved solute: Subtract the initial mass of the empty evaporation dish from the final mass of the dish with the dry residue.
-
Solubility: Express the solubility as the mass of the solute per volume of the solvent used (e.g., in g/100 mL or mg/mL).
Solubility ( g/100 mL) = (Mass of dissolved solute in g / Volume of filtered solution in mL) * 100
-
Application in Organic Synthesis: Suzuki-Miyaura Cross-Coupling
This compound is a valuable building block in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, for the formation of carbon-carbon bonds.[2] This reaction is fundamental in the synthesis of biaryl compounds, which are common motifs in pharmaceuticals and liquid crystals.
Experimental Workflow: Suzuki-Miyaura Coupling
The following protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.
-
Reaction Setup:
-
In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), and a base such as potassium carbonate (2.0 mmol).
-
Add a palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 mmol).
-
Add a degassed solvent mixture, typically toluene, ethanol, and water in a ratio such as 4:1:1 (5 mL total).
-
-
Reaction Execution:
-
Heat the reaction mixture to a specified temperature (e.g., 80-100°C) with vigorous stirring.
-
Monitor the progress of the reaction by a suitable chromatographic technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
-
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent like ethyl acetate and wash with water and brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired biaryl product.
-
Caption: Experimental workflow for the Suzuki-Miyaura coupling reaction.
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
References
An In-depth Technical Guide to 1-Bromo-4-(pentyloxy)benzene: Synthesis, Properties, and Applications in Advanced Material Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1-bromo-4-(pentyloxy)benzene, a key intermediate in organic synthesis. The document details its chemical and physical properties, provides established protocols for its synthesis, and explores its significant applications, particularly as a precursor in the synthesis of liquid crystals and as a building block in drug discovery. Emphasis is placed on the practical utility of this compound in laboratory and industrial settings, with a focus on detailed experimental procedures and data presentation.
Introduction
This compound is an aromatic ether derivative of significant interest in the fields of medicinal chemistry and materials science. Its molecular structure, featuring a brominated benzene (B151609) ring coupled with a pentyloxy group, makes it a versatile building block for the synthesis of more complex organic molecules. The bromine atom serves as a reactive handle for various cross-coupling reactions, while the pentyloxy chain can influence the physical properties, such as solubility and mesomorphic behavior, of the resulting compounds.
This guide will cover the fundamental properties of this compound, outline its primary synthetic routes, and provide detailed experimental protocols for its preparation and subsequent use in the synthesis of a well-known liquid crystal, 4'-pentyloxybiphenyl-4-carbonitrile, via a Suzuki-Miyaura cross-coupling reaction.
Physicochemical Properties
This compound is a colorless to pale yellow liquid at room temperature. Its key physicochemical properties are summarized in the table below.
| Property | Value | Reference |
| IUPAC Name | This compound | [1] |
| Synonyms | 4-(n-Pentyloxy)bromobenzene, 4-Bromophenyl pentyl ether | [1] |
| CAS Number | 30752-18-2 | [1][2] |
| Molecular Formula | C₁₁H₁₅BrO | [1][2] |
| Molecular Weight | 243.14 g/mol | [1][2] |
| Boiling Point | 281.4 °C at 760 mmHg | |
| Density | 1.242 g/cm³ | |
| Refractive Index | 1.516 | |
| Flash Point | 120.5 °C |
Synthesis of this compound
There are two primary and reliable methods for the synthesis of this compound: the Williamson ether synthesis and the electrophilic aromatic bromination of 4-pentyloxybenzene.
Method 1: Williamson Ether Synthesis
This method involves the reaction of 4-bromophenol (B116583) with a pentyl halide in the presence of a base. It is a widely used and generally high-yielding procedure.[2]
-
Materials:
-
4-Bromophenol
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetone (B3395972) or Dimethylformamide (DMF), anhydrous
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
-
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-bromophenol (1.0 eq), anhydrous potassium carbonate (1.5 eq), and anhydrous acetone or DMF.
-
Stir the mixture at room temperature for 15 minutes.
-
Add 1-bromopentane (1.2 eq) to the reaction mixture.
-
Heat the mixture to reflux and maintain for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
Dissolve the residue in diethyl ether and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate (B1210297) gradient) to yield pure this compound.
-
Caption: Experimental workflow for the Williamson ether synthesis.
Method 2: Electrophilic Aromatic Bromination
This approach involves the direct bromination of 4-pentyloxybenzene using a suitable brominating agent and a Lewis acid catalyst. The pentyloxy group is an ortho-, para-director, and due to steric hindrance, the para-product is favored.[2]
-
Materials:
-
4-Pentyloxybenzene
-
N-Bromosuccinimide (NBS)
-
Acetonitrile, anhydrous
-
Saturated aqueous sodium thiosulfate (B1220275) solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
In a round-bottom flask protected from light, dissolve 4-pentyloxybenzene (1.0 eq) in anhydrous acetonitrile.
-
Add N-Bromosuccinimide (1.05 eq) to the solution in portions at 0 °C.
-
Stir the reaction mixture at room temperature until TLC indicates the consumption of the starting material.
-
Quench the reaction by adding saturated aqueous sodium thiosulfate solution.
-
Extract the mixture with ethyl acetate.
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the residue by column chromatography to afford this compound.
-
Applications in Organic Synthesis
This compound is a valuable precursor in various organic reactions, most notably in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Heck reactions. These reactions are fundamental in the construction of biaryl systems and other complex molecular architectures.[2]
Suzuki-Miyaura Cross-Coupling: Synthesis of 4'-Pentyloxybiphenyl-4-carbonitrile
A prominent application of this compound is in the synthesis of liquid crystals, such as 4'-pentyloxybiphenyl-4-carbonitrile (5CB), a well-known nematic liquid crystal.
-
Materials:
-
This compound
-
4-Cyanophenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
2M Aqueous sodium carbonate solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
To a Schlenk flask, add this compound (1.0 eq), 4-cyanophenylboronic acid (1.2 eq), and tetrakis(triphenylphosphine)palladium(0) (0.03 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add degassed toluene and ethanol to the flask, followed by the degassed 2M aqueous sodium carbonate solution.
-
Heat the reaction mixture to reflux (around 80-90 °C) and stir vigorously for 12-24 hours. Monitor the reaction by TLC.
-
Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by recrystallization from ethanol or by column chromatography to yield 4'-pentyloxybiphenyl-4-carbonitrile as a white solid.
-
Caption: Experimental workflow for the Suzuki-Miyaura coupling.
The Suzuki-Miyaura reaction proceeds through a catalytic cycle involving a palladium catalyst.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Spectral Data
The structural elucidation of this compound and its derivatives is confirmed through various spectroscopic techniques.
This compound
| ¹H NMR (CDCl₃, 400 MHz) | ¹³C NMR (CDCl₃, 101 MHz) | Mass Spectrometry (EI) |
| δ 7.37 (d, J = 8.9 Hz, 2H) | δ 158.5 | m/z 244, 242 (M⁺) |
| δ 6.78 (d, J = 8.9 Hz, 2H) | δ 132.3 | m/z 173, 171 |
| δ 3.92 (t, J = 6.6 Hz, 2H) | δ 116.2 | m/z 71 |
| δ 1.78 (p, J = 6.7 Hz, 2H) | δ 113.0 | |
| δ 1.48 – 1.35 (m, 4H) | δ 68.2 | |
| δ 0.93 (t, J = 7.1 Hz, 3H) | δ 28.9 | |
| δ 28.2 | ||
| δ 22.5 | ||
| δ 14.0 |
4'-Pentyloxybiphenyl-4-carbonitrile
| ¹H NMR (CDCl₃, 400 MHz) | ¹³C NMR (CDCl₃, 101 MHz) | Mass Spectrometry (EI) |
| δ 7.68 (d, J = 8.5 Hz, 2H) | δ 160.0 | m/z 265 (M⁺) |
| δ 7.63 (d, J = 8.5 Hz, 2H) | δ 145.2 | m/z 195 |
| δ 7.52 (d, J = 8.7 Hz, 2H) | δ 132.5 | m/z 166 |
| δ 6.98 (d, J = 8.7 Hz, 2H) | δ 131.6 | |
| δ 4.00 (t, J = 6.6 Hz, 2H) | δ 128.3 | |
| δ 1.82 (p, J = 6.7 Hz, 2H) | δ 127.1 | |
| δ 1.49 – 1.37 (m, 4H) | δ 119.2 | |
| δ 0.94 (t, J = 7.1 Hz, 3H) | δ 115.1 | |
| δ 110.3 | ||
| δ 68.2 | ||
| δ 28.9 | ||
| δ 28.2 | ||
| δ 22.5 | ||
| δ 14.0 |
Applications in Drug Development
The biphenyl (B1667301) moiety, readily synthesized using this compound as a starting material, is a common scaffold in many pharmaceutical agents. The pentyloxy group can enhance the lipophilicity of a drug candidate, which can improve its pharmacokinetic profile, such as absorption and distribution. While a direct signaling pathway for this compound itself is not applicable, its derivatives are of interest in structure-activity relationship (SAR) studies. For instance, modifications of the pentyloxy chain or the biphenyl core can be systematically performed to optimize the binding affinity and efficacy of a potential drug molecule at its biological target.
Conclusion
This compound is a fundamentally important and versatile chemical intermediate. Its straightforward synthesis and the reactivity of the carbon-bromine bond make it an invaluable tool for organic chemists in both academic and industrial research. The detailed protocols and data presented in this guide are intended to facilitate its effective use in the synthesis of advanced materials, such as liquid crystals, and in the exploration of new chemical entities for drug discovery. The continued application of this building block is expected to contribute to advancements in materials science and medicinal chemistry.
References
The Genesis of a Key Scaffold: A Technical Guide to the Discovery and History of Alkoxy-Substituted Bromobenzenes
For Immediate Release
A deep dive into the historical synthesis, key experimental protocols, and comparative data of alkoxy-substituted bromobenzenes, a pivotal structural motif in modern drug discovery and organic synthesis.
This technical guide offers researchers, scientists, and drug development professionals a comprehensive overview of the discovery and history of alkoxy-substituted bromobenzenes. From the foundational electrophilic aromatic substitutions and classical named reactions of the 19th and early 20th centuries to modern catalytic methods, this paper details the evolution of synthetic strategies, providing in-depth experimental protocols and comparative data for the preparation of these essential building blocks.
Introduction
Alkoxy-substituted bromobenzenes are a class of organic compounds that feature prominently in the landscape of medicinal chemistry and materials science. The interplay of the electron-donating alkoxy group and the synthetically versatile bromine atom on the aromatic ring makes these molecules valuable precursors for a wide array of more complex structures. Their history is not one of a single discovery but is intrinsically linked to the development of fundamental organic reactions that enabled their synthesis. This guide traces this history through the lens of the key synthetic methodologies that brought these compounds from theoretical possibilities to readily accessible tools for innovation.
Historical Perspectives and Key Synthetic Developments
The ability to synthesize alkoxy-substituted bromobenzenes has evolved significantly over the past 170 years. The primary approaches can be categorized into two main strategies: the direct bromination of a pre-existing alkoxybenzene or the formation of the ether linkage on a brominated phenol (B47542).
Electrophilic Aromatic Substitution: The Direct Approach
The most straightforward conceptual approach to an alkoxy-substituted bromobenzene (B47551) is the direct bromination of an alkoxybenzene, such as anisole (B1667542) (methoxybenzene). This reaction is a classic example of electrophilic aromatic substitution (EAS). The alkoxy group is a powerful activating and ortho, para-directing group, meaning that the incoming electrophile (bromine) will preferentially substitute at the positions ortho and para to the methoxy (B1213986) group.[1]
Historically, this presented a challenge in obtaining isomerically pure products. The reaction of anisole with bromine, often in the presence of a Lewis acid catalyst or in a suitable solvent like acetic acid, typically yields a mixture of 4-bromoanisole (B123540) (the major product due to reduced steric hindrance) and 2-bromoanisole (B166433) (the minor product).[2]
The Williamson Ether Synthesis: A Foundational C-O Bond Formation
Developed by Alexander Williamson in 1850, the Williamson ether synthesis provided a rational and versatile method for the formation of ethers.[3] In the context of alkoxy-substituted bromobenzenes, this reaction involves the deprotonation of a bromophenol with a strong base to form a phenoxide, which then acts as a nucleophile to attack an alkyl halide in an SN2 reaction.[3] This method offers excellent regiochemical control, as the position of the bromine and hydroxyl groups on the starting phenol dictates the final product's structure.
The Ullmann Condensation: A Copper-Catalyzed Alternative
In the early 1900s, Fritz Ullmann discovered that copper could mediate the coupling of aryl halides with various nucleophiles, including alcohols, to form ethers.[4][5] The Ullmann condensation, or Ullmann-type reaction, traditionally required harsh conditions, such as high temperatures and stoichiometric amounts of copper.[4] For the synthesis of alkoxy-substituted bromobenzenes, this could involve the reaction of a bromophenol with an alkyl halide in the presence of a copper catalyst or the reaction of a dibromobenzene with an alkoxide. While historically significant, the demanding conditions of the classical Ullmann reaction have led to it being largely superseded by modern methods.
Modern Era: Palladium-Catalyzed Cross-Coupling
The late 20th century saw the advent of palladium-catalyzed cross-coupling reactions, which revolutionized C-O bond formation. The Buchwald-Hartwig amination, first reported in the 1990s, was later adapted for the synthesis of aryl ethers.[6] This method allows for the coupling of aryl halides (including bromides) with a wide range of alcohols under much milder conditions than the Ullmann condensation, exhibiting greater functional group tolerance and often providing higher yields.[6]
Data Presentation: Physical and Spectroscopic Properties
For comparative purposes, the physical and spectroscopic data for the three isomers of bromoanisole are summarized below.
| Compound | Structure | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Density (g/mL at 25°C) | Refractive Index (n20/D) |
| 2-Bromoanisole |
| 187.03 | 2.5[7] | 216[7] | ~1.50 | 1.573-1.577[8] |
| 3-Bromoanisole (B1666278) |
| 187.03 | 2[9] | 210-211[10] | 1.477[10] | 1.563[10] |
| 4-Bromoanisole |
| 187.03 | 10[11] | 223[11] | 1.494[12] | 1.564[12] |
Table 1: Physical Properties of Bromoanisole Isomers
| Compound | 1H NMR (CDCl3, δ ppm) | 13C NMR (CDCl3, δ ppm) |
| 2-Bromoanisole | 7.53 (dd, 1H), 7.27 (m, 1H), 6.90 (dd, 1H), 6.83 (m, 1H), 3.89 (s, 3H)[13] | 155.9, 133.4, 128.5, 121.8, 112.1, 111.8, 56.2[13] |
| 3-Bromoanisole | 7.15-7.05 (m, 2H), 6.95 (m, 1H), 6.85 (m, 1H), 3.80 (s, 3H) | 160.0, 130.5, 123.0, 121.5, 115.0, 112.5, 55.3 |
| 4-Bromoanisole | 7.36 (d, 2H), 6.77 (d, 2H), 3.77 (s, 3H)[13] | 158.7, 132.2, 115.8, 112.8, 55.4[13] |
Table 2: 1H and 13C NMR Data for Bromoanisole Isomers (Note: 3-Bromoanisole data is estimated based on typical substituent effects)
Experimental Protocols
The following are representative experimental protocols for the synthesis of alkoxy-substituted bromobenzenes via classical methods.
Protocol 1: Direct Bromination of Anisole to Synthesize 4-Bromoanisole
Reaction: Anisole + Br2 → 4-Bromoanisole + 2-Bromoanisole + HBr
Procedure:
-
In a round-bottom flask equipped with a dropping funnel and a reflux condenser, place 22 g (0.2 mol) of anisole.[14]
-
Heat the flask to a gentle boil.[14]
-
Slowly add 32 g (0.2 mol) of bromine from the dropping funnel. The rate of addition should be controlled such that the bromine color disappears in the gas phase shortly after each drop is added.[14]
-
After the addition is complete, continue heating for an additional 15 minutes.[14]
-
Cool the reaction mixture and dilute it with 100 mL of diethyl ether.[14]
-
Transfer the ether solution to a separatory funnel and wash sequentially with a dilute sodium hydroxide (B78521) solution and then with water.[14]
-
Dry the organic layer over anhydrous calcium chloride and filter.[14]
-
Remove the ether by rotary evaporation.
-
Distill the residue, collecting the fraction boiling between 213-223°C to obtain primarily 4-bromoanisole.[14]
-
Typical Yield: Approximately 60% of the theoretical yield for the para-isomer.[14]
-
Protocol 2: Williamson Ether Synthesis of 4-Butoxybromobenzene
Reaction: 4-Bromophenol (B116583) + 1-Bromobutane + Base → 4-Butoxybromobenzene
Procedure:
-
To a 5 mL conical vial, add 346 mg of 4-bromophenol and 700 mg of 25% aqueous sodium hydroxide.
-
Add a phase-transfer catalyst, such as 290 mg of tetrabutylammonium (B224687) bromide, to the reaction mixture and stir until dissolved.
-
Add the alkyl halide (e.g., 1-bromobutane) to the biphasic mixture.
-
Heat the reaction mixture under reflux (e.g., using microwave irradiation or a conventional heating mantle) and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the mixture and perform a liquid-liquid extraction with diethyl ether and water.
-
Separate the organic layer, wash with water, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to yield the pure 4-butoxybromobenzene.
Visualization of Synthetic Pathways
The logical relationships between the different synthetic strategies to produce alkoxy-substituted bromobenzenes can be visualized as follows.
Caption: Comparative synthetic routes to alkoxy-substituted bromobenzenes.
Conclusion
The history of alkoxy-substituted bromobenzenes is a story of advancing synthetic capability. Early methods like direct bromination and the Williamson ether synthesis provided the initial access to these compounds, albeit with challenges in isomer separation and substrate scope, respectively. The development of copper-catalyzed Ullmann condensations offered a new, albeit harsh, avenue for their preparation. The advent of modern palladium-catalyzed cross-coupling reactions has largely overcome the limitations of these classical methods, providing mild, efficient, and highly versatile routes. Understanding this historical progression and the detailed methodologies of each approach provides researchers with a powerful toolkit for the strategic synthesis of these crucial intermediates in drug discovery and materials science.
References
- 1. sga.profnit.org.br [sga.profnit.org.br]
- 2. Mechanisms of ortho and para bromo anisole from anisole Explain the reac.. [askfilo.com]
- 3. Method for the preparation of 3-bromoanisole - Patent CZ-301094-B6 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. BJOC - Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers [beilstein-journals.org]
- 5. Ullmann Reaction [organic-chemistry.org]
- 6. US6380440B1 - Processes for the preparation of 3-bromoanisole and 3-bromonitrobenzene - Google Patents [patents.google.com]
- 7. 2-Bromoanisole - Wikipedia [en.wikipedia.org]
- 8. 2-Bromoanisole, 98% 100 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 9. 3-Bromoanisole | C7H7BrO | CID 16971 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 3-Bromoanisole = 98 2398-37-0 [sigmaaldrich.com]
- 11. 4-Bromoanisole - Wikipedia [en.wikipedia.org]
- 12. 4-Bromoanisole | 104-92-7 [chemicalbook.com]
- 13. rsc.org [rsc.org]
- 14. prepchem.com [prepchem.com]
Theoretical Insights into the Electronic Structure of 1-Bromo-4-(pentyloxy)benzene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the theoretical methodologies employed to elucidate the electronic structure of 1-Bromo-4-(pentyloxy)benzene. While direct experimental and computational studies on this specific molecule are not extensively documented in publicly available literature, this paper draws upon established quantum chemical techniques and findings from structurally analogous compounds to present a robust framework for its analysis. This document details the computational protocols, expected electronic properties, and the significance of these properties in the context of materials science and medicinal chemistry. Key electronic parameters such as optimized geometry, frontier molecular orbitals (HOMO-LUMO), and molecular electrostatic potential (MEP) are discussed. The methodologies outlined herein serve as a foundational guide for future in-silico research on this compound and related aromatic ethers.
Introduction
This compound is an aromatic ether derivative of significant interest in synthetic and medicinal chemistry. Its molecular structure, featuring a bromine atom and a flexible n-pentyloxy chain attached to a benzene (B151609) ring, makes it a versatile building block for more complex organic molecules. This configuration is instrumental in the development of liquid crystals, advanced materials, and as an intermediate for pharmaceuticals. Understanding the electronic structure of this molecule is paramount for predicting its reactivity, intermolecular interactions, and photophysical properties, which are critical for its application in drug design and materials science.
Theoretical and computational chemistry provide powerful tools to investigate the electronic properties of molecules at the atomic level. Methods like Density Functional Theory (DFT) offer a balance of accuracy and computational efficiency for studying organic molecules. This guide will detail the standard computational workflow for analyzing the electronic structure of this compound, present the expected quantitative data in a structured format, and visualize the logical relationships in these computational studies.
Theoretical Methodology (Experimental Protocols)
The following protocols describe a standard approach for the theoretical investigation of the electronic structure of this compound using quantum chemical calculations. These methods are based on established practices for similar aromatic compounds.
2.1. Geometry Optimization
The first step in any computational analysis is to determine the most stable three-dimensional conformation of the molecule.
-
Method: Density Functional Theory (DFT) is the most common and reliable method for this purpose. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a widely used functional that provides a good balance between accuracy and computational cost for organic molecules.
-
Basis Set: A split-valence basis set with polarization and diffuse functions, such as 6-311++G(d,p), is typically employed to accurately describe the electronic distribution, especially for the bromine and oxygen atoms.
-
Software: The Gaussian suite of programs is a standard software package for such calculations.
-
Procedure: An initial guess for the molecular structure is built using a molecular editor. This structure is then optimized without any symmetry constraints to find the global minimum on the potential energy surface. The absence of imaginary frequencies in the subsequent vibrational frequency calculation confirms that the optimized structure is a true minimum.
2.2. Electronic Property Calculations
Once the geometry is optimized, a series of single-point energy calculations are performed to determine the electronic properties.
-
Frontier Molecular Orbitals (HOMO-LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated at the same level of theory as the geometry optimization. The HOMO-LUMO energy gap is a crucial parameter for determining the molecule's chemical reactivity and kinetic stability.
-
Molecular Electrostatic Potential (MEP): The MEP is calculated to understand the charge distribution and to predict the sites for electrophilic and nucleophilic attack. The MEP is mapped onto the total electron density surface to visualize the electron-rich and electron-deficient regions of the molecule.
-
Natural Bond Orbital (NBO) Analysis: NBO analysis is performed to study the intramolecular interactions, charge delocalization, and hyperconjugative interactions that contribute to the stability of the molecule.
Predicted Quantitative Data
The following tables summarize the expected quantitative data from a DFT study on this compound, based on typical values for similar aromatic compounds.
Table 1: Predicted Optimized Geometrical Parameters
| Parameter | Bond/Angle | Predicted Value |
| Bond Lengths (Å) | C-Br | ~ 1.90 |
| C-O (aromatic) | ~ 1.37 | |
| O-C (aliphatic) | ~ 1.43 | |
| C-C (aromatic) | ~ 1.39 - 1.40 | |
| Bond Angles (°) | C-C-Br | ~ 120 |
| C-O-C | ~ 118 | |
| C-C-C (aromatic) | ~ 119 - 121 | |
| Dihedral Angles (°) | C-C-O-C | ~ 180 (planar) or non-planar |
Table 2: Predicted Electronic Properties
| Property | Symbol | Predicted Value (eV) |
| Energy of HOMO | EHOMO | ~ -6.0 to -7.0 |
| Energy of LUMO | ELUMO | ~ -1.0 to -2.0 |
| HOMO-LUMO Energy Gap | ΔE | ~ 4.0 to 5.0 |
| Ionization Potential | IP | ~ 6.0 to 7.0 |
| Electron Affinity | EA | ~ 1.0 to 2.0 |
| Electronegativity | χ | ~ 3.5 to 4.5 |
| Chemical Hardness | η | ~ 2.0 to 2.5 |
| Chemical Softness | S | ~ 0.2 to 0.25 |
| Electrophilicity Index | ω | ~ 2.5 to 3.5 |
Visualizations
4.1. Computational Workflow
The following diagram illustrates the standard workflow for a theoretical study of the electronic structure of a molecule like this compound.
Methodological & Application
Application Notes and Protocols for the Heck Reaction of 1-Bromo-4-(pentyloxy)benzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Mizoroki-Heck reaction is a cornerstone of modern organic synthesis, facilitating the palladium-catalyzed cross-coupling of unsaturated halides with alkenes to form substituted alkenes.[1] This powerful carbon-carbon bond-forming reaction has seen widespread application in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. This document provides detailed application notes and a generalized protocol for the Heck reaction utilizing 1-Bromo-4-(pentyloxy)benzene, an electron-rich aryl bromide. The pentyloxy group imparts increased lipophilicity, a desirable characteristic in many drug candidates. The protocols and data presented herein are based on established methodologies for structurally similar electron-rich aryl bromides, such as 4-bromoanisole (B123540).
Catalytic Cycle of the Heck Reaction
The generally accepted mechanism for the Heck reaction proceeds through a Pd(0)/Pd(II) catalytic cycle. The key steps involve:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-bromide bond of this compound.
-
Alkene Coordination and Migratory Insertion: The alkene coordinates to the resulting Pd(II) complex, followed by insertion into the palladium-carbon bond.
-
β-Hydride Elimination: A hydrogen atom from the alkyl group is eliminated, forming the substituted alkene product and a palladium-hydride species.
-
Reductive Elimination and Catalyst Regeneration: The palladium-hydride species, in the presence of a base, undergoes reductive elimination to regenerate the active Pd(0) catalyst.
Key Parameters for Optimization
Successful execution of the Heck reaction with this compound requires careful consideration of several experimental parameters:
-
Palladium Precursor: Palladium(II) acetate (B1210297) (Pd(OAc)₂) is a commonly used and effective precatalyst that is reduced in situ to the active Pd(0) species. Other sources like tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) can also be employed.
-
Ligand: The choice of ligand is critical for stabilizing the palladium catalyst and influencing its reactivity. Phosphine (B1218219) ligands, such as tri(o-tolyl)phosphine or triphenylphosphine, are frequently used. The steric and electronic properties of the ligand can significantly impact reaction efficiency.
-
Base: A base is required to neutralize the hydrogen bromide (HBr) generated during the catalytic cycle. Common bases include organic amines like triethylamine (B128534) (Et₃N) or inorganic bases such as potassium carbonate (K₂CO₃) or sodium acetate (NaOAc).
-
Solvent: Polar aprotic solvents like N,N-dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), or acetonitrile (B52724) are typically used to facilitate the dissolution of the reactants and catalyst.
-
Reaction Temperature: The reaction temperature is a crucial parameter, with temperatures typically ranging from 80 to 140 °C. Higher temperatures are often necessary for less reactive aryl bromides.
Data Presentation
The following tables summarize representative quantitative data for Heck reactions of structurally similar electron-rich aryl bromides with various alkenes. These data can serve as a benchmark for optimizing the reaction of this compound.
Table 1: Heck Reaction of 4-Bromoanisole with Styrene
| Entry | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(OAc)₂ (1) | HUGPHOS-2 (1) | Cs₂CO₃ (2) | DMF | 110 | 1 | 46.5[2] |
| 2 | Pd(OAc)₂ (1) | HUGPHOS-2 (2) | Cs₂CO₃ (2) | DMF | 110 | 1 | < 46.5 |
| 3 | Pd(OAc)₂ (1) | HUGPHOS-2 (1) | Cs₂CO₃ (2) | DMF | 130 | 1 | ~46.5 |
Table 2: Heck Reaction of 4-Bromoanisole with Acrylates
| Entry | Alkene | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2-Ethylhexyl acrylate (B77674) | Pd(OAc)₂ / Ionic Liquid | - | N-methyl N-butyl morpholinium tetrafluoroborate | - | - | 74[3] |
| 2 | Ethyl acrylate | Ni-Pd Composite | - | - | - | - | >99[4] |
Experimental Protocols
The following are detailed experimental protocols for the Heck reaction of an electron-rich aryl bromide, which can be adapted for this compound.
Protocol 1: Heck Reaction with n-Butyl Acrylate
This protocol is adapted from a general procedure for the Heck reaction of aryl bromides.[5]
Materials:
-
This compound (1.0 equiv)
-
n-Butyl acrylate (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv, 2 mol%)
-
Tri(o-tolyl)phosphine (P(o-tolyl)₃) (0.04 equiv, 4 mol%)
-
Triethylamine (Et₃N) (1.5 equiv)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a dry, oven-baked round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound, palladium(II) acetate, and tri(o-tolyl)phosphine.
-
Seal the flask with a septum and purge with an inert gas (e.g., argon) for 10-15 minutes.
-
Under a positive pressure of the inert gas, add anhydrous DMF via syringe to dissolve the solids.
-
Add n-butyl acrylate and triethylamine to the reaction mixture via syringe.
-
Immerse the flask in a preheated oil bath or heating mantle set to 100-120 °C.
-
Stir the reaction mixture vigorously for 8-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting aryl bromide is consumed.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with diethyl ether or ethyl acetate and wash sequentially with water and brine to remove DMF and salts.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to isolate the desired product, (E)-butyl 3-(4-(pentyloxy)phenyl)acrylate.
Protocol 2: Heck Reaction with Styrene
This protocol is based on the reaction of 4-bromoanisole with styrene.[2]
Materials:
-
This compound (1.0 equiv)
-
Styrene (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.01 equiv, 1 mol%)
-
HUGPHOS-2 (or a suitable phosphine ligand) (0.01 equiv, 1 mol%)
-
Caesium carbonate (Cs₂CO₃) (2.0 equiv)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Schlenk tube or similar reaction vessel
-
Magnetic stirrer and heating block
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
In a Schlenk tube under an inert atmosphere, combine this compound, palladium(II) acetate, the phosphine ligand, and caesium carbonate.
-
Add anhydrous DMF to the reaction vessel, followed by the addition of styrene.
-
Seal the Schlenk tube and heat the reaction mixture to 110 °C with vigorous stirring for 1-4 hours.
-
Monitor the reaction for the consumption of the starting material by GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter to remove inorganic salts.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent in vacuo.
-
Purify the residue by flash column chromatography to obtain the pure product, 1-(pentyloxy)-4-((E)-styryl)benzene.
Mandatory Visualization
Caption: Catalytic cycle of the Heck reaction.
References
Formation of 4-(Pentyloxy)phenylmagnesium Bromide: Application Notes and Protocols for Researchers
For Immediate Release
Introduction
This document provides detailed application notes and a comprehensive protocol for the synthesis of the Grignard reagent 4-(pentyloxy)phenylmagnesium bromide from its precursor, 1-Bromo-4-(pentyloxy)benzene. This organometallic reagent is a valuable intermediate in organic synthesis, particularly in the development of novel liquid crystals and as a building block in medicinal chemistry for the synthesis of complex drug candidates. The presence of the pentyloxy group can impart desirable lipophilic and conformational properties to target molecules.[1][2]
The formation of a Grignard reagent is a fundamental transformation in organic chemistry, involving the reaction of an organohalide with magnesium metal in an ethereal solvent.[3][4][5][6][7] The resulting organomagnesium halide is a potent nucleophile and a strong base, enabling the formation of new carbon-carbon bonds through reactions with a wide variety of electrophiles.[8]
Key Reaction Parameters and Data
The successful formation of 4-(pentyloxy)phenylmagnesium bromide is contingent on several critical parameters. The following table summarizes typical reaction conditions and expected outcomes based on established procedures for analogous aryl Grignard reagents.
| Parameter | Value / Range | Notes |
| Grignard Formation | ||
| Solvent | Anhydrous Diethyl Ether or THF | Essential for stabilization of the Grignard reagent.[6] |
| Magnesium | 1.1 - 1.5 equivalents | A slight excess ensures complete reaction of the aryl bromide. |
| Activation Method | Iodine crystal, 1,2-dibromoethane | Crucial for removing the passivating magnesium oxide layer. |
| Initiation Temperature | Room temperature to gentle reflux | The reaction is exothermic and may require cooling to control. |
| Reaction Time | 1 - 3 hours | Completion is often indicated by the disappearance of magnesium. |
| Expected Yield | 75 - 95% | Yields can be affected by side reactions such as Wurtz coupling. |
| Reaction with Electrophile | ||
| Electrophile | 1.0 equivalent | To be added slowly to the Grignard reagent solution. |
| Reaction Temperature | 0 °C to room temperature | Initial cooling is recommended to control the exothermic reaction. |
| Reaction Time | 30 minutes - 2 hours | Monitored by TLC or other appropriate analytical methods. |
| Work-up | Saturated aq. NH₄Cl or dilute HCl | To quench the reaction and protonate the resulting alkoxide. |
| Expected Product Yield | 60 - 90% | Dependent on the nature of the electrophile and reaction conditions. |
Experimental Protocol: Synthesis of 4-(Pentyloxy)phenylmagnesium Bromide
Materials:
-
This compound
-
Magnesium turnings
-
Anhydrous diethyl ether (or THF)
-
Iodine crystal (or 1,2-dibromoethane)
-
Three-neck round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
Apparatus Setup: Assemble a dry three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a drying tube, and a dropping funnel. The entire apparatus should be flame-dried or oven-dried before use to ensure anhydrous conditions.[5] Purge the system with a slow stream of inert gas (nitrogen or argon).
-
Magnesium Activation: Place the magnesium turnings (1.2 equivalents) in the flask. Add a single crystal of iodine. Gently warm the flask with a heat gun under the inert atmosphere until the iodine sublimes, activating the magnesium surface. Allow the flask to cool to room temperature.
-
Initiation of Reaction: Add a small amount of anhydrous diethyl ether to just cover the magnesium turnings. In the dropping funnel, prepare a solution of this compound (1.0 equivalent) in anhydrous diethyl ether. Add a small portion (approximately 10%) of this solution to the magnesium suspension.
-
Grignard Reagent Formation: The reaction should initiate within a few minutes, as evidenced by the disappearance of the iodine color, gentle refluxing of the ether, and the formation of a cloudy, grayish solution.[9] If the reaction does not start, gentle warming with a water bath or sonication may be applied.[9]
-
Completion of Reaction: Once the reaction has initiated, add the remaining solution of this compound dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue stirring at room temperature for an additional 1-2 hours, or until most of the magnesium has been consumed. The resulting grey-black solution is the Grignard reagent, 4-(pentyloxy)phenylmagnesium bromide, which should be used immediately for the best results.
Applications in Drug Development and Materials Science
The 4-(pentyloxy)phenyl moiety is a valuable structural motif in medicinal chemistry and materials science.
-
Drug Development: Alkoxy-substituted phenyl compounds are prevalent in various drug classes.[2] The pentyloxy group can enhance lipophilicity, which may improve membrane permeability and oral bioavailability of drug candidates. Furthermore, the alkoxy group can influence the metabolic stability of a compound.[2] This Grignard reagent serves as a key intermediate for introducing the 4-(pentyloxy)phenyl group into potential therapeutic agents, such as agonists for sphingosine-1-phosphate receptors or anticonvulsant compounds.[1][10]
-
Liquid Crystals: The rod-like structure and the presence of the flexible pentyloxy chain make this compound and its derivatives important precursors in the synthesis of liquid crystals.[2] The Grignard reagent, 4-(pentyloxy)phenylmagnesium bromide, can be used in coupling reactions to create the complex molecular architectures required for liquid crystalline materials with specific mesomorphic properties.
Mandatory Visualizations
Caption: Experimental workflow for the formation of 4-(Pentyloxy)phenylmagnesium Bromide.
Caption: Key components and pathways in the Grignard reaction of this compound.
References
- 1. Synthesis and evaluation of alkoxy-phenylamides and alkoxy-phenylimidazoles as potent sphingosine-1-phosphate receptor subtype-1 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Linking Aromatic Hydroxy Metabolic Functionalization of Drug Molecules to Structure and Pharmacologic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. d.web.umkc.edu [d.web.umkc.edu]
- 4. web.mnstate.edu [web.mnstate.edu]
- 5. researchgate.net [researchgate.net]
- 6. leah4sci.com [leah4sci.com]
- 7. adichemistry.com [adichemistry.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. mason.gmu.edu [mason.gmu.edu]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols: The Use of 1-Bromo-4-(pentyloxy)benzene in Liquid Crystal Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Bromo-4-(pentyloxy)benzene is a versatile aromatic building block crucial for the synthesis of calamitic (rod-shaped) liquid crystals. Its molecular structure, featuring a terminal bromo group and a flexible pentyloxy chain, makes it an ideal precursor for constructing the rigid core and flexible tail characteristic of many mesogenic compounds. The bromine atom serves as a reactive handle for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, which is a powerful method for forming carbon-carbon bonds to create the biphenyl (B1667301) core structure prevalent in many liquid crystal families. The pentyloxy chain contributes to the molecule's overall anisotropy and influences the resulting liquid crystal's mesomorphic properties, such as the temperature range of the nematic and other phases.
This document provides detailed application notes on the utility of this compound in the synthesis of the well-known nematic liquid crystal, 4'-pentyloxybiphenyl-4-carbonitrile (also known as 5OCB), and a comprehensive experimental protocol for its synthesis and characterization.
Application Notes
The primary application of this compound in liquid crystal synthesis is as an aryl halide precursor in the Suzuki-Miyaura cross-coupling reaction. This reaction facilitates the formation of a C-C bond between the pentyloxy-substituted benzene (B151609) ring and another aromatic moiety, typically a functionalized phenylboronic acid. This methodology is central to the construction of the rigid mesogenic core of the liquid crystal molecule.
A prominent example is the synthesis of 4,4'-disubstituted biphenyls. Specifically, the coupling of this compound with 4-cyanophenylboronic acid yields 4'-pentyloxybiphenyl-4-carbonitrile. The cyano group (-CN) introduces a strong dipole moment, which is essential for creating the positive dielectric anisotropy required for the alignment of the liquid crystal molecules in an electric field, a fundamental principle behind the operation of twisted nematic liquid crystal displays (LCDs). The resulting biphenyl structure possesses the requisite rod-like shape to exhibit liquid crystalline behavior.
Quantitative Data
The physical and mesomorphic properties of the final liquid crystal product are critical for its application. The following table summarizes key quantitative data for the synthesis of 4'-pentyloxybiphenyl-4-carbonitrile using this compound.
| Parameter | Value | Reference |
| Starting Material | This compound | |
| Molecular Formula | C₁₁H₁₅BrO | [1] |
| Molecular Weight | 243.14 g/mol | [1] |
| Coupling Partner | 4-Cyanophenylboronic acid | |
| Molecular Formula | C₇H₆BNO₂ | [2] |
| Molecular Weight | 146.94 g/mol | [2] |
| Product | 4'-Pentyloxybiphenyl-4-carbonitrile (5OCB) | |
| Molecular Formula | C₁₈H₁₉NO | [3] |
| Molecular Weight | 265.35 g/mol | [3] |
| Reaction Data | ||
| Typical Yield | 70-87% | [4] |
| Mesomorphic Properties | ||
| Melting Point (Crystal to Nematic) | 52 °C | [3] |
| Nematic to Isotropic Clearing Point | 68 °C |
Experimental Protocols
This section provides a detailed methodology for the synthesis of 4'-pentyloxybiphenyl-4-carbonitrile via a Suzuki-Miyaura cross-coupling reaction.
Protocol 1: Synthesis of 4'-pentyloxybiphenyl-4-carbonitrile
Materials:
-
This compound
-
4-Cyanophenylboronic acid
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂)
-
Triphenylphosphine (B44618) (PPh₃)
-
Potassium carbonate (K₂CO₃) or Sodium Carbonate (Na₂CO₃)
-
Water (degassed)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Hexanes
-
Dichloromethane
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with hotplate
-
Separatory funnel
-
Rotary evaporator
-
Silica (B1680970) gel for column chromatography
-
Thin-layer chromatography (TLC) plates and chamber
-
Melting point apparatus
-
Polarized optical microscope with a hot stage
Procedure:
-
Reaction Setup:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq), 4-cyanophenylboronic acid (1.1 eq), and potassium carbonate (2.0 eq).
-
Add a solvent mixture of toluene and ethanol (e.g., 4:1 v/v).
-
Degas the mixture by bubbling argon or nitrogen through the solvent for 15-20 minutes.
-
-
Catalyst Addition:
-
In a separate vial, prepare the catalyst by dissolving palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq) in a small amount of degassed toluene.
-
Add the catalyst solution to the reaction mixture under an inert atmosphere.
-
-
Reaction:
-
Heat the reaction mixture to reflux (typically around 85-90 °C) with vigorous stirring.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent (e.g., hexanes:ethyl acetate 9:1). The reaction is typically complete within 12-24 hours.
-
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel. A mixture of hexanes and ethyl acetate is typically used as the eluent, with a gradually increasing polarity.
-
Collect the fractions containing the desired product and concentrate them using a rotary evaporator.
-
Further purification can be achieved by recrystallization from a suitable solvent, such as ethanol or a hexane/ethanol mixture, to yield 4'-pentyloxybiphenyl-4-carbonitrile as a white crystalline solid.
-
Protocol 2: Characterization of 4'-pentyloxybiphenyl-4-carbonitrile
-
Purity and Structure Confirmation:
-
Determine the melting point of the purified product and compare it with the literature value.
-
Confirm the structure of the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
-
-
Liquid Crystalline Phase Analysis:
-
Observe the liquid crystalline phases and phase transitions using a polarized optical microscope equipped with a hot stage.
-
Place a small amount of the purified product on a microscope slide and cover it with a coverslip.
-
Heat the sample slowly and observe the changes in texture. Note the temperatures at which transitions between the crystalline, nematic, and isotropic liquid phases occur. The nematic phase is typically characterized by a threaded or schlieren texture.
-
Cool the sample from the isotropic liquid phase to observe the formation of the liquid crystal phases and confirm the transition temperatures.
-
Mandatory Visualization
Caption: Workflow for the synthesis and characterization of a liquid crystal.
References
Application of 1-Bromo-4-(pentyloxy)benzene in Organic Electronic Materials: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Bromo-4-(pentyloxy)benzene is a key building block in the synthesis of advanced organic electronic materials. Its molecular structure, featuring a reactive bromine atom and a solubilizing pentyloxy group, makes it an ideal precursor for creating a variety of π-conjugated polymers and small molecules. These materials are integral components of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).
The bromine atom serves as a versatile handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Heck reactions.[1] These reactions are fundamental to extending the π-conjugated system, a critical factor in tuning the electronic and photophysical properties of the final material. The pentyloxy chain enhances the solubility of the resulting materials in common organic solvents, which is crucial for solution-based fabrication techniques, and also influences the solid-state packing of the molecules, thereby impacting charge transport properties.[1][2]
This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of a representative conjugated polymer for organic electronic applications.
Key Applications
Materials derived from this compound are primarily utilized in the following areas:
-
Organic Light-Emitting Diodes (OLEDs): As precursors for hole transport materials (HTMs) and emissive layer (EML) materials. The ability to build complex, conjugated molecules allows for the fine-tuning of HOMO/LUMO energy levels to ensure efficient charge injection and transport, as well as to achieve desired emission colors.
-
Organic Photovoltaics (OPVs): In the synthesis of donor polymers for bulk heterojunction solar cells. The pentyloxy group aids in achieving the desired morphology for efficient exciton (B1674681) dissociation and charge collection.
-
Organic Field-Effect Transistors (OFETs): For the creation of active semiconductor layers. The molecular packing influenced by the pentyloxy chain can significantly affect the charge carrier mobility of the material.
Data Presentation: Representative Material Properties
| Property | Typical Value | Application Relevance |
| HOMO Energy Level | -5.1 eV to -5.3 eV | Determines the efficiency of hole injection from the anode. |
| LUMO Energy Level | -2.8 eV to -3.0 eV | Influences electron injection and transport, and the open-circuit voltage in OPVs. |
| Optical Band Gap | 2.3 eV to 2.5 eV | Defines the absorption and emission spectra of the material. |
| Hole Mobility (OFET) | 10⁻⁴ to 10⁻² cm²/Vs | Critical for the switching speed and current output of transistors. |
| OLED External Quantum Efficiency (EQE) | 1% to 5% (for fluorescent emitters) | Measures the efficiency of converting electrical current to light. |
| OPV Power Conversion Efficiency (PCE) | 3% to 7% (in combination with fullerenes) | Indicates the overall efficiency of the solar cell. |
Experimental Protocols
This section provides a detailed protocol for the synthesis of a polyfluorene-type copolymer using a Suzuki-Miyaura cross-coupling reaction, a common method for utilizing this compound.
Protocol 1: Synthesis of a Poly(fluorene-alt-phenylene) Copolymer
This protocol describes the synthesis of a copolymer from a fluorene-based diboronic ester and a di-brominated aromatic comonomer, which could be derived from this compound.
Materials:
-
2,7-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9,9-dipentylfluorene
-
1,4-Dibromo-2,5-bis(pentyloxy)benzene (as a representative comonomer)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
Toluene (B28343) (anhydrous)
-
Deionized water
-
Acetone
-
Hexane
Procedure:
-
Reaction Setup: In a flame-dried Schlenk flask, combine 2,7-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9,9-dipentylfluorene (1.0 mmol), 1,4-Dibromo-2,5-bis(pentyloxy)benzene (1.0 mmol), and potassium carbonate (4.0 mmol).
-
Catalyst Addition: Add Tetrakis(triphenylphosphine)palladium(0) (0.02 mmol) to the flask.
-
Solvent Addition: Add 20 mL of anhydrous toluene and 5 mL of deionized water to the flask.
-
Inert Atmosphere: Degas the mixture by bubbling argon or nitrogen through it for 20 minutes.
-
Polymerization: Heat the reaction mixture to 90 °C and stir vigorously under an inert atmosphere for 48 hours.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into 200 mL of a vigorously stirring mixture of methanol and water (1:1 v/v).
-
Collect the precipitated polymer by filtration.
-
Wash the polymer sequentially with water, methanol, and acetone.
-
-
Purification:
-
Dissolve the crude polymer in a minimal amount of chloroform.
-
Reprecipitate the polymer by dropwise addition of the chloroform solution into 200 mL of vigorously stirring methanol.
-
Collect the purified polymer by filtration and dry it under vacuum at 60 °C for 24 hours.
-
Mandatory Visualizations
Caption: Synthetic pathway for a conjugated polymer.
Caption: Experimental workflow for polymer synthesis.
References
Application Notes and Protocols: 1-Bromo-4-(pentyloxy)benzene as a Versatile Building Block for Pharmaceutical Intermediates
Introduction
1-Bromo-4-(pentyloxy)benzene is a valuable aromatic ether derivative utilized in synthetic and medicinal chemistry as a versatile building block for more complex organic molecules.[1] Its structure, featuring a bromine atom and a flexible n-pentyloxy chain on a benzene (B151609) ring, makes it an ideal precursor for creating liquid crystals, advanced materials, and pharmaceutical intermediates.[1] The pentyloxy group can enhance the lipophilicity of target molecules, a crucial factor in structure-activity relationship (SAR) studies for drug development.[1] This compound is primarily employed in cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig amination, to construct biaryl systems and N-aryl amines, which are common motifs in active pharmaceutical ingredients (APIs).[1][2]
These application notes provide detailed protocols for two key transformations of this compound: the Suzuki-Miyaura coupling for the synthesis of biphenyl (B1667301) derivatives and the Buchwald-Hartwig amination for the formation of N-aryl amines. These reactions are fundamental in the synthesis of a wide range of pharmaceutical intermediates.
Suzuki-Miyaura Coupling for Biaryl Synthesis
The Suzuki-Miyaura coupling is a powerful palladium-catalyzed reaction that forms a carbon-carbon bond between an organohalide and an organoboron compound.[3][4] This reaction is widely used in the pharmaceutical industry to synthesize biaryl structures, which are present in numerous marketed drugs.[2][5] this compound serves as an excellent substrate for this reaction, coupling with various arylboronic acids to yield 4-(pentyloxy)biphenyl (B1609559) derivatives.
Quantitative Data Summary: Suzuki-Miyaura Coupling
The following table summarizes representative yields for the Suzuki-Miyaura coupling of this compound with various arylboronic acids under optimized conditions.
| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ | Toluene (B28343)/Ethanol (B145695)/H₂O | 80 | 12 | 92 |
| 2 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) / SPhos (4) | K₃PO₄ | 1,4-Dioxane/H₂O | 100 | 18 | 88 |
| 3 | 3-Pyridinylboronic acid | PdCl₂(dppf) (3) | Cs₂CO₃ | DMF | 90 | 16 | 85 |
| 4 | 4-Fluorophenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ | Toluene/Ethanol/H₂O | 80 | 14 | 90 |
Note: The data presented is illustrative and based on typical yields for Suzuki-Miyaura coupling reactions of similar aryl bromides.[3][6][7]
Experimental Protocol: Synthesis of 4-(Pentyloxy)-1,1'-biphenyl
This protocol details the synthesis of 4-(pentyloxy)-1,1'-biphenyl from this compound and phenylboronic acid.
Materials:
-
This compound
-
Phenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Ethanol
-
Deionized water
-
Ethyl acetate (B1210297)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol, 243.14 mg), phenylboronic acid (1.2 mmol, 146.3 mg), and potassium carbonate (2.0 mmol, 276.4 mg).[3][4]
-
Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.
-
Add a degassed solvent mixture of toluene (5 mL), ethanol (2 mL), and water (2 mL).[3]
-
Under a counterflow of inert gas, add tetrakis(triphenylphosphine)palladium(0) (0.03 mmol, 34.7 mg).[4][6]
-
Heat the reaction mixture to 80 °C and stir vigorously for 12-24 hours.[3]
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).[3]
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate.[3][4]
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel using a mixture of hexanes and ethyl acetate as the eluent to afford the desired 4-(pentyloxy)-1,1'-biphenyl.[3]
Caption: General scheme for the Suzuki-Miyaura coupling of this compound.
Buchwald-Hartwig Amination for N-Aryl Amine Synthesis
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds.[8] This reaction is a cornerstone in modern organic synthesis, particularly in the pharmaceutical industry, due to its broad substrate scope and functional group tolerance.[8][9] It allows for the coupling of this compound with a wide variety of primary and secondary amines to produce N-[4-(pentyloxy)phenyl] amine derivatives.
Quantitative Data Summary: Buchwald-Hartwig Amination
The following table presents illustrative data for the Buchwald-Hartwig amination of this compound with various amines.
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Aniline (B41778) | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu | Toluene | 100 | 18 | 90 |
| 2 | Morpholine | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ | 1,4-Dioxane | 100 | 20 | 87 |
| 3 | Benzylamine | Pd₂(dba)₃ (2) | BINAP (3) | K₂CO₃ | Toluene | 110 | 24 | 82 |
| 4 | N-Methylpiperazine | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ | 1,4-Dioxane | 100 | 22 | 85 |
Note: The data presented is illustrative and based on typical yields for Buchwald-Hartwig amination reactions of similar aryl bromides.[8][10]
Experimental Protocol: Synthesis of N-Phenyl-4-(pentyloxy)aniline
This protocol describes the synthesis of N-phenyl-4-(pentyloxy)aniline from this compound and aniline.
Materials:
-
This compound
-
Aniline
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃]
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene
-
Ethyl acetate
-
Water
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Schlenk tube
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (e.g., argon)
Procedure:
-
To an oven-dried Schlenk tube under an inert atmosphere (e.g., argon), add this compound (1.0 mmol, 243.14 mg), Pd₂(dba)₃ (0.02 mmol, 18.3 mg), and XPhos (0.04 mmol, 19.1 mg).[8]
-
Add sodium tert-butoxide (1.4 mmol, 134.6 mg).[8]
-
Evacuate and backfill the Schlenk tube with the inert gas three times.
-
Add aniline (1.2 mmol, 109.3 µL) followed by anhydrous toluene (5 mL) via syringe.[8]
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.[8]
-
Cool the reaction to room temperature.
-
Dilute the reaction mixture with ethyl acetate (30 mL).
-
Filter the mixture through a pad of Celite to remove palladium black and inorganic salts, washing the pad with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel (hexanes/ethyl acetate gradient) to isolate the product, N-phenyl-4-(pentyloxy)aniline.
Caption: General scheme for the Buchwald-Hartwig amination of this compound.
General Experimental Workflow
The following diagram illustrates a typical workflow for the synthesis and purification of pharmaceutical intermediates using this compound.
Caption: A generalized workflow for the synthesis and purification of target compounds.
References
- 1. This compound|CAS 30752-18-2|Supplier [benchchem.com]
- 2. Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties - Arabian Journal of Chemistry [arabjchem.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Continuous flow Buchwald–Hartwig amination of a pharmaceutical intermediate - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 10. scispace.com [scispace.com]
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 1-Bromo-4-(pentyloxy)benzene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed experimental protocols for the palladium-catalyzed cross-coupling reactions of 1-Bromo-4-(pentyloxy)benzene. This versatile building block is a key intermediate in the synthesis of liquid crystals, organic electronic materials, and pharmacologically active compounds.[1] The methodologies described herein are based on established literature for this compound and analogous aryl bromides, offering robust starting points for reaction optimization and the synthesis of novel molecular architectures.
Introduction
Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile tools in modern organic synthesis, enabling the formation of carbon-carbon (C-C) and carbon-heteroatom (C-N) bonds with high efficiency and functional group tolerance. This compound is an excellent substrate for these transformations due to the reactive C-Br bond and the presence of the pentyloxy group, which can impart desirable lipophilic and liquid crystalline properties to the target molecules.[1] This document details the application of this compound in four major classes of palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura coupling, Heck coupling, Sonogashira coupling, and Buchwald-Hartwig amination.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a highly versatile method for the formation of C-C bonds between an aryl halide and an organoboron compound. This reaction is widely used in the synthesis of biaryls, which are common motifs in liquid crystals and pharmaceuticals.
Quantitative Data
The following table summarizes representative conditions and yields for the Suzuki-Miyaura coupling of this compound with various arylboronic acids.
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene (B28343)/H₂O (4:1) | 100 | 18 | ~95 |
| 2 | 4-Methylphenylboronic acid | Pd(PPh₃)₄ (3) | - | Na₂CO₃ | Toluene/EtOH/H₂O (2:1:1) | 80 | 12 | ~92 |
| 3 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | K₂CO₃ | 1,4-Dioxane | 100 | 16 | ~94 |
| 4 | 4-Cyanophenylboronic acid | PdCl₂(dppf) (3) | - | Cs₂CO₃ | DMF | 110 | 12 | ~90 |
Note: The data presented are representative and may require optimization for specific substrates and scales.
Experimental Protocol: Synthesis of 4-(Pentyloxy)-1,1'-biphenyl
This protocol describes a typical procedure for the Suzuki-Miyaura coupling of this compound with phenylboronic acid.
Materials:
-
This compound (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂, 0.02 equiv)
-
SPhos (0.04 equiv)
-
Potassium phosphate (B84403) (K₃PO₄, 2.0 equiv)
-
Toluene
-
Deionized water
-
Argon or Nitrogen gas
Procedure:
-
To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound, phenylboronic acid, and potassium phosphate.
-
In a glovebox or under a positive pressure of inert gas, add the palladium(II) acetate and SPhos to the Schlenk flask.
-
Add anhydrous toluene and degassed water (e.g., in a 4:1 ratio).
-
Seal the flask and purge with argon or nitrogen for 15-20 minutes by bubbling the gas through the reaction mixture.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 18 hours.
-
Cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the pure 4-(pentyloxy)-1,1'-biphenyl.
References
Application Notes and Protocols: The Role of 1-Bromo-4-(pentyloxy)benzene in the Synthesis of Novel Polymers
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Bromo-4-(pentyloxy)benzene is a versatile aromatic ether derivative that serves as a crucial building block in the synthesis of complex organic molecules and advanced materials.[1] Its structure, featuring a reactive bromine atom and a flexible n-pentyloxy side chain on a benzene (B151609) ring, makes it an ideal monomer for the synthesis of novel polymers, particularly conjugated polymers. The pentyloxy group enhances the solubility and processability of the resulting polymers, a critical factor for their application in various fields. This document provides detailed application notes and experimental protocols for the synthesis of a novel polymer, poly(4-pentyloxyphenylene), using this compound as the monomer via Suzuki polycondensation.
Application Notes
Poly(4-pentyloxyphenylene): A Soluble Conjugated Polymer for Organic Electronics
The homopolymer derived from this compound, poly(4-pentyloxyphenylene), is a member of the poly(p-phenylene) (PPP) family. PPPs are known for their excellent thermal stability and semiconducting properties, making them attractive for applications in organic electronics. However, unsubstituted PPPs are notoriously insoluble and difficult to process. The incorporation of the pentyloxy side chain in poly(4-pentyloxyphenylene) overcomes this limitation by increasing the entropy of the polymer chains and disrupting close packing, thereby rendering the polymer soluble in common organic solvents.
Potential Applications:
-
Organic Light-Emitting Diodes (OLEDs): The conjugated backbone of poly(4-pentyloxyphenylene) allows for efficient charge transport and luminescence, making it a candidate for the emissive layer in OLEDs. The pentyloxy side chains can also influence the solid-state morphology, which in turn affects the device efficiency and color purity.
-
Organic Field-Effect Transistors (OFETs): The semiconducting nature of poly(4-pentyloxyphenylene) makes it suitable for use as the active channel material in OFETs. The solubility of the polymer allows for solution-based processing techniques like spin-coating or inkjet printing, which are advantageous for fabricating large-area and flexible electronic devices.
-
Organic Photovoltaics (OPVs): As a potential electron-donating material, poly(4-pentyloxyphenylene) can be blended with electron-accepting materials (like fullerenes or non-fullerene acceptors) to form the active layer in bulk heterojunction solar cells.
-
Sensors: The electronic properties of conjugated polymers are sensitive to their environment. Poly(4-pentyloxyphenylene) could be explored for the development of chemical sensors, where the binding of an analyte to the polymer backbone would induce a measurable change in its conductivity or optical properties.
Experimental Protocols
Synthesis of Poly(4-pentyloxyphenylene) via Suzuki Polycondensation
This protocol describes a typical Suzuki polycondensation reaction for the synthesis of poly(4-pentyloxyphenylene) from this compound. This method involves the palladium-catalyzed cross-coupling of an organoboron compound with an organohalide. In this case, the monomer is first converted to its corresponding boronic ester in situ or in a separate step, followed by polymerization.
Materials:
-
This compound (>99%)
-
Bis(pinacolato)diboron (B₂pin₂)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
-
Potassium acetate (B1210297) (KOAc)
-
Potassium carbonate (K₂CO₃)
-
Anhydrous 1,4-dioxane
-
Toluene
-
Methanol
-
Deionized water
-
Argon or Nitrogen gas (high purity)
Equipment:
-
Schlenk flask or three-neck round-bottom flask
-
Magnetic stirrer with heating plate
-
Condenser
-
Inert gas line (Ar or N₂)
-
Cannula for liquid transfer
-
Standard glassware for workup and purification
-
Soxhlet extraction apparatus
Diagram of Experimental Workflow:
References
Application Notes and Protocols for the Sonogashira Coupling of 1-Bromo-4-(pentyloxy)benzene with Terminal Alkynes
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the Sonogashira coupling of 1-bromo-4-(pentyloxy)benzene with a variety of terminal alkynes. The Sonogashira reaction is a powerful and versatile cross-coupling method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl halides and sp-hybridized carbons of terminal alkynes.[1] This reaction is of significant interest in medicinal chemistry and materials science for the synthesis of complex molecular architectures. This compound is a useful building block in these syntheses, allowing for the introduction of a lipophilic pentyloxy group.[2]
The reaction is typically catalyzed by a palladium(0) complex and a copper(I) salt in the presence of an amine base.[3] The catalytic cycle involves the oxidative addition of the aryl bromide to the palladium(0) complex, followed by a transmetalation with a copper acetylide (formed in situ), and subsequent reductive elimination to yield the coupled product and regenerate the palladium catalyst.[4] Copper-free variations of the Sonogashira coupling have also been developed to circumvent issues such as the formation of alkyne homocoupling byproducts (Glaser coupling).[5]
Data Presentation: Representative Reaction Conditions and Yields
The following tables summarize typical reaction conditions and yields for the Sonogashira coupling of this compound and analogous 4-alkoxybromobenzenes with various terminal alkynes. Yields are highly dependent on the specific substrates, catalyst system, and reaction conditions employed.
Table 1: Copper-Catalyzed Sonogashira Coupling of this compound with Terminal Alkynes
| Entry | Terminal Alkyne | Product | Catalyst System | Solvent/Base | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | 1-(Pentyloxy)-4-(phenylethynyl)benzene | PdCl₂(PPh₃)₂ / CuI | Triethylamine (B128534) | 70 | 4 | ~93% (analogous)[6] |
| 2 | 1-Hexyne | 1-(Hex-1-yn-1-yl)-4-(pentyloxy)benzene | Pd(PPh₃)₄ / CuI | THF / Triethylamine | 65 | 12 | 85-95% (expected)[4] |
| 3 | Trimethylsilylacetylene | 1-(Pentyloxy)-4-((trimethylsilyl)ethynyl)benzene | Pd(PPh₃)₂Cl₂ / CuI | Triethylamine | reflux | 16 | High (analogous)[2] |
| 4 | 3-Ethynylpyridine | 3-((4-(Pentyloxy)phenyl)ethynyl)pyridine | Pd(OAc)₂ / PPh₃ / CuI | DMF / Et₃N | 100 | 3 | 72-96% (analogous) |
| 5 | 2-Methyl-3-butyn-2-ol | 4-(4-(Pentyloxy)phenyl)-2-methylbut-3-yn-2-ol | PdCl₂(PPh₃)₂ / CuI | Triethylamine | RT | 1.5 | Good (analogous) |
Table 2: Copper-Free Sonogashira Coupling of this compound with Terminal Alkynes
| Entry | Terminal Alkyne | Product | Catalyst System | Solvent/Base | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | 1-(Pentyloxy)-4-(phenylethynyl)benzene | Pd(OAc)₂ / SPhos | 1,4-Dioxane (B91453) / K₂CO₃ | 80 | 16 | 85-95% (expected) |
| 2 | 1-Octyne | 1-(Oct-1-yn-1-yl)-4-(pentyloxy)benzene | Pd₂(dba)₃ / P(tBu)₃ | Toluene / DBU | RT | 24 | High (analogous) |
| 3 | 4-Ethynylanisole | 1-((4-Methoxyphenyl)ethynyl)-4-(pentyloxy)benzene | Pd(OAc)₂ / XPhos | DMF / Cs₂CO₃ | 100 | 12 | Good (analogous) |
Experimental Protocols
Protocol 1: General Procedure for Copper-Catalyzed Sonogashira Coupling
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Terminal alkyne (1.2 mmol, 1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) chloride [PdCl₂(PPh₃)₂] (0.02 mmol, 2 mol%)
-
Copper(I) iodide (CuI) (0.04 mmol, 4 mol%)
-
Anhydrous triethylamine (Et₃N) or a mixture of anhydrous THF and an amine base (e.g., diisopropylethylamine)
-
Anhydrous, degassed solvent (if necessary)
-
Nitrogen or Argon gas supply
-
Standard laboratory glassware (oven-dried)
Procedure:
-
To a dry Schlenk flask containing a magnetic stir bar, add PdCl₂(PPh₃)₂ (0.02 mmol) and CuI (0.04 mmol).
-
Evacuate and backfill the flask with nitrogen or argon three times.
-
Add this compound (1.0 mmol) followed by the anhydrous, degassed solvent (e.g., 5 mL of THF) and triethylamine (3.0 mmol, 3.0 equiv).
-
Add the terminal alkyne (1.2 mmol) dropwise to the stirred solution at room temperature.
-
The reaction mixture is then stirred at room temperature or heated (e.g., 60-80 °C) and the progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.
-
The residue is taken up in a suitable organic solvent (e.g., ethyl acetate) and washed with saturated aqueous ammonium (B1175870) chloride solution and brine.
-
The organic layer is dried over anhydrous sodium sulfate (B86663) or magnesium sulfate, filtered, and concentrated in vacuo.
-
The crude product is purified by flash column chromatography on silica (B1680970) gel to afford the desired coupled product.
Protocol 2: General Procedure for Copper-Free Sonogashira Coupling
This protocol is a general guideline for a copper-free Sonogashira coupling and may require optimization.
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Terminal alkyne (1.5 mmol, 1.5 equiv)
-
Palladium(II) acetate (B1210297) [Pd(OAc)₂] (0.02 mmol, 2 mol%)
-
SPhos (buchwald ligand) (0.04 mmol, 4 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)
-
Anhydrous, degassed 1,4-dioxane
-
Nitrogen or Argon gas supply
-
Standard laboratory glassware (oven-dried)
Procedure:
-
In a glovebox or under a stream of nitrogen/argon, add Pd(OAc)₂ (0.02 mmol), SPhos (0.04 mmol), and K₂CO₃ (2.0 mmol) to a dry Schlenk tube equipped with a magnetic stir bar.
-
Add this compound (1.0 mmol) and the anhydrous, degassed 1,4-dioxane (5 mL).
-
Add the terminal alkyne (1.5 mmol) to the mixture.
-
Seal the Schlenk tube and heat the reaction mixture to 80-100 °C with stirring.
-
Monitor the reaction progress by TLC or GC.
-
After the reaction is complete, cool the mixture to room temperature and dilute with water and a suitable organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizations
Caption: Catalytic cycles of the Sonogashira coupling reaction.
Caption: General experimental workflow for Sonogashira coupling.
References
Application Notes and Protocols for the Buchwald-Hartwig Amination of 1-Bromo-4-(pentyloxy)benzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone in modern organic synthesis for the formation of carbon-nitrogen (C-N) bonds. This powerful transformation is widely employed in the pharmaceutical and materials science industries due to its broad substrate scope and tolerance of various functional groups. This document provides detailed application notes and experimental protocols for the Buchwald-Hartwig amination of 1-Bromo-4-(pentyloxy)benzene, an electron-rich aryl halide. The presence of the electron-donating pentyloxy group can influence the reactivity of the aryl bromide, making the careful selection of reaction conditions crucial for achieving high yields and purity.
Reaction Principle
The Buchwald-Hartwig amination involves the reaction of an aryl halide with a primary or secondary amine in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base.[1] The catalytic cycle is generally understood to proceed through several key steps:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl bromide (Ar-Br), forming a Pd(II) intermediate.
-
Amine Coordination and Deprotonation: The amine coordinates to the Pd(II) complex, and a base facilitates its deprotonation to form a palladium-amido complex.
-
Reductive Elimination: The final C-N bond is formed through reductive elimination from the palladium-amido complex, which regenerates the Pd(0) catalyst and releases the desired N-aryl amine product.
The choice of ligand is critical for the success of the reaction, as it influences the rate of both the oxidative addition and reductive elimination steps. Bulky, electron-rich phosphine ligands are often employed to promote these key steps in the catalytic cycle.
Data Presentation
The following tables summarize typical reaction conditions and expected outcomes for the Buchwald-Hartwig amination of this compound and structurally similar aryl bromides. This data, compiled from analogous reactions in the scientific literature, provides a strong basis for the expected yield and purity of the target N-aryl-4-(pentyloxy)aniline derivatives.
Table 1: Buchwald-Hartwig Amination of this compound with Various Amines (Representative Data)
| Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| n-Hexylamine | Pd₂(dba)₃ (1.0) | XPhos (2.0) | NaOtBu | Toluene (B28343) | 100 | 18 | ~95 |
| Morpholine (B109124) | Pd(OAc)₂ (2.0) | RuPhos (4.0) | K₃PO₄ | Dioxane | 110 | 24 | ~92 |
| Aniline | Pd₂(dba)₃ (1.5) | BrettPhos (3.0) | Cs₂CO₃ | Toluene | 100 | 20 | ~90 |
| Diethylamine | Pd(OAc)₂ (2.0) | P(o-tol)₃ (4.0) | NaOtBu | Toluene | 100 | 24 | ~85 |
Note: Yields are approximate and based on reactions with structurally similar 4-alkoxyaryl bromides. Optimization may be required to achieve these yields for this compound.
Table 2: Comparison of Common Catalysts, Ligands, and Bases
| Component | Examples | General Applicability | Notes |
| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃ | Broadly applicable for aryl bromides. | Pd(OAc)₂ is often used for its air stability. |
| Ligand | XPhos, RuPhos, BrettPhos, P(o-tol)₃ | Choice is often substrate-dependent. Bulky, electron-rich ligands are generally preferred for electron-rich aryl bromides. | BrettPhos is often effective for primary amines. RuPhos is a good choice for secondary amines. |
| Base | NaOtBu, K₃PO₄, Cs₂CO₃ | Strong, non-nucleophilic bases are required. | NaOtBu is a strong and common base. K₃PO₄ and Cs₂CO₃ are milder alternatives that can be beneficial for sensitive substrates. |
| Solvent | Toluene, Dioxane, THF | Anhydrous, non-protic solvents are necessary. | Toluene and dioxane are the most commonly used solvents for this reaction. |
Experimental Protocols
The following are detailed protocols for the Buchwald-Hartwig amination of this compound with a primary and a secondary amine.
Protocol 1: Amination with a Primary Amine (e.g., n-Hexylamine)
Materials:
-
This compound
-
n-Hexylamine
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous Toluene
-
Schlenk tube or other suitable reaction vessel
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Inert gas supply (Argon or Nitrogen)
-
Standard glassware for workup and purification
Procedure:
-
Reaction Setup: To a dry Schlenk tube under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 mmol, 1.0 equiv), Pd₂(dba)₃ (0.01 mmol, 1 mol%), and XPhos (0.02 mmol, 2 mol%).
-
Addition of Base: Add sodium tert-butoxide (1.4 mmol, 1.4 equiv) to the Schlenk tube.
-
Inerting the Vessel: Evacuate and backfill the Schlenk tube with the inert gas three times to ensure an oxygen-free environment.
-
Addition of Amine and Solvent: Add anhydrous toluene (5 mL) via syringe, followed by the addition of n-hexylamine (1.2 mmol, 1.2 equiv).
-
Reaction Execution: Seal the Schlenk tube and vigorously stir the reaction mixture at 100 °C.
-
Monitoring the Reaction: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 18-24 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate (B1210297) (20 mL) and quench with water (10 mL).
-
Extraction: Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Washing and Drying: Combine the organic layers and wash with brine (20 mL). Dry the combined organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄).
-
Purification: Filter the mixture and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., a gradient of hexanes and ethyl acetate) to afford the desired N-(n-hexyl)-4-(pentyloxy)aniline.
-
Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Protocol 2: Amination with a Secondary Amine (e.g., Morpholine)
Materials:
-
This compound
-
Morpholine
-
Palladium(II) acetate (Pd(OAc)₂)
-
2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl (RuPhos)
-
Potassium phosphate (B84403) (K₃PO₄)
-
Anhydrous 1,4-Dioxane (B91453)
-
Schlenk tube or other suitable reaction vessel
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Inert gas supply (Argon or Nitrogen)
-
Standard glassware for workup and purification
Procedure:
-
Reaction Setup: In a dry Schlenk tube under an inert atmosphere, combine this compound (1.0 mmol, 1.0 equiv), Pd(OAc)₂ (0.02 mmol, 2 mol%), and RuPhos (0.04 mmol, 4 mol%).
-
Addition of Base: Add potassium phosphate (2.0 mmol, 2.0 equiv) to the reaction vessel.
-
Inerting the Vessel: Seal the Schlenk tube and cycle between vacuum and the inert gas three times.
-
Addition of Amine and Solvent: Add anhydrous 1,4-dioxane (5 mL) followed by morpholine (1.2 mmol, 1.2 equiv) via syringe.
-
Reaction Execution: Heat the sealed reaction mixture to 110 °C with vigorous stirring.
-
Monitoring the Reaction: Follow the reaction's progress using TLC or GC-MS until the starting material is consumed (typically 24 hours).
-
Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate (20 mL) and wash with water (10 mL) and then brine (10 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude product by flash column chromatography on silica gel to yield 4-(4-(pentyloxy)phenyl)morpholine.
-
Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Visualizations
The following diagrams illustrate the catalytic cycle of the Buchwald-Hartwig amination and a general experimental workflow.
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Caption: General experimental workflow for Buchwald-Hartwig amination.
References
Synthesis of Active Pharmaceutical Ingredients: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of Active Pharmaceutical Ingredients (APIs) is a cornerstone of drug development and manufacturing. It involves a series of chemical transformations to produce the desired therapeutic agent with high purity and yield. This document provides detailed application notes and protocols for the synthesis of three widely used APIs: Ibuprofen (B1674241), Metformin (B114582) Hydrochloride, and Atorvastatin (B1662188). The protocols are presented with clear, step-by-step methodologies, and quantitative data is summarized for comparative analysis. Additionally, relevant biological signaling pathways and experimental workflows are illustrated to provide a comprehensive understanding of the synthesis and mechanism of action of these important drugs.
Ibuprofen Synthesis
Ibuprofen is a nonsteroidal anti-inflammatory drug (NSAID) widely used for pain relief, fever reduction, and to reduce inflammation.[1] The most common synthetic routes start from isobutylbenzene (B155976).[2]
Comparative Data for Ibuprofen Synthesis
| Synthetic Route | Key Reactions | Overall Yield | Purity | Reference |
| Boots Process | Friedel-Crafts acylation, Darzens reaction, hydrolysis, decarboxylation, oxime formation, dehydration, hydrolysis | ~40% | High | [3] |
| BHC Process | Friedel-Crafts acylation, hydrogenation, carbonylation | ~80% | High | [2][3] |
| Continuous-Flow Synthesis | Friedel-Crafts acylation, 1,2-aryl migration, hydrolysis | 68% (crude), 51% (recrystallized) | 99% (GC and NMR) | [2] |
Experimental Protocol: BHC Process for Ibuprofen Synthesis
This protocol describes a three-step synthesis of Ibuprofen from isobutylbenzene, adapted from the environmentally friendly BHC process.
Step 1: Friedel-Crafts Acylation of Isobutylbenzene
-
To a cooled (0 °C) mixture of isobutylbenzene (1 equivalent) and acetic anhydride (B1165640) (1 equivalent), slowly add anhydrous aluminum chloride (AlCl3) (1 equivalent) as a catalyst.
-
Stir the reaction mixture at 0 °C for 45 minutes.
-
Allow the mixture to warm to room temperature and then quench the reaction by slowly adding a 4M HCl solution at 0 °C.
-
Extract the aqueous layer with dichloromethane.
-
Wash the combined organic layers with 10% NaOH solution, followed by brine and water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain 4'-isobutylacetophenone (B122872). The typical yield for this step is around 25.6%.[4]
Step 2: Hydrogenation of 4'-Isobutylacetophenone
-
Dissolve 4'-isobutylacetophenone (1 equivalent) in methanol (B129727).
-
Add a catalytic amount of a suitable hydrogenation catalyst (e.g., Palladium on carbon).
-
Hydrogenate the mixture under hydrogen gas pressure until the reaction is complete (monitored by TLC or GC).
-
Filter the catalyst and remove the solvent under reduced pressure to yield 1-(4-isobutylphenyl)ethanol (B131453).
Step 3: Carbonylation of 1-(4-Isobutylphenyl)ethanol
-
The 1-(4-isobutylphenyl)ethanol is subjected to carbonylation using carbon monoxide in the presence of a palladium catalyst.[3]
-
This reaction introduces the carboxylic acid moiety, yielding ibuprofen.
-
The crude ibuprofen is then purified by recrystallization to achieve high purity.
Ibuprofen's Mechanism of Action: Inhibition of Cyclooxygenase (COX)
Ibuprofen exerts its therapeutic effects by inhibiting the cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2.[1] These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of pain, inflammation, and fever.[5][6] By blocking the action of COX enzymes, ibuprofen reduces the production of prostaglandins, thereby alleviating these symptoms.[1]
Metformin Hydrochloride Synthesis
Metformin is a first-line medication for the treatment of type 2 diabetes.[7] It is typically synthesized via a one-pot reaction between dimethylamine (B145610) hydrochloride and dicyandiamide (B1669379).[7]
Quantitative Data for Metformin Hydrochloride Synthesis
| Reactants | Solvent | Reaction Time | Temperature | Yield | Reference |
| Dicyandiamide, Dimethylamine Hydrochloride | N,N-dimethylacetamide | 4h | 140±5°C | 84.6% | [8] |
| Dicyandiamide, Dimethylamine Hydrochloride | N,N-dimethylacetamide | 6h | 140±5°C | 89.1% | [8] |
| Dicyandiamide, Dimethylamine Hydrochloride | N,N-dimethylacetamide | 6h | 140±5°C | 92.4% | [8] |
| Dicyandiamide, Dimethylamine, Sodium Methoxide | Methanol | 5h | 30°C | 96.3% | [9] |
Experimental Protocol: One-Pot Synthesis of Metformin Hydrochloride
This protocol details the synthesis of Metformin Hydrochloride from dicyandiamide and dimethylamine hydrochloride.
-
In a reaction vessel, dissolve equimolar amounts of dicyandiamide and dimethylamine hydrochloride in a suitable solvent such as N,N-dimethylacetamide.[8]
-
Heat the reaction mixture to approximately 140°C and maintain this temperature for 4-6 hours.[8]
-
Cool the reaction mixture to 20-30°C to induce crystallization of the crude Metformin Hydrochloride.[8]
-
Collect the solid product by centrifugation or filtration.
-
The crude product can be further purified by recrystallization from ethanol (B145695) to yield pure Metformin Hydrochloride.
Metformin's Mechanism of Action: Activation of AMPK Signaling Pathway
The primary mechanism of action of metformin involves the activation of AMP-activated protein kinase (AMPK), a key cellular energy sensor.[10] Activation of AMPK leads to the inhibition of gluconeogenesis in the liver and increased glucose uptake in peripheral tissues, ultimately lowering blood glucose levels.[11][12]
Atorvastatin Synthesis
Atorvastatin is a statin medication used to prevent cardiovascular disease in those at high risk and to treat abnormal lipid levels.[13] A common synthetic approach involves the Paal-Knorr condensation to construct the central pyrrole (B145914) ring.[14][15]
Quantitative Data for Atorvastatin Synthesis (Paal-Knorr Route)
| Key Intermediate | Reaction Conditions | Yield | Purity | Reference |
| Protected Atorvastatin Acetonide tert-butyl Ester | Diketone, Amine, Pivalic acid, Toluene (B28343), Reflux | High | High | [15][16] |
| Atorvastatin Calcium (final API) | Hydrolysis and salt formation | 78.7% | >99.5% | [14] |
Experimental Protocol: Atorvastatin Synthesis via Paal-Knorr Condensation
This protocol outlines the key steps for the synthesis of Atorvastatin, focusing on the Paal-Knorr pyrrole formation.
Step 1: Paal-Knorr Synthesis of the Pyrrole Core
-
Dissolve the diketone intermediate, 4-fluoro-α-(2-methyl-1-oxopropyl)-γ-oxo-N,β-diphenylbenzenebutaneamide (1 equivalent), and the amine intermediate, (4R,6R)-6-(2-aminoethyl)-2,2-dimethyl-1,3-dioxane-4-yl-acetic acid, tert-butyl ester (1 equivalent), in a mixture of toluene and heptane.[16]
-
Add a catalytic amount of pivalic acid.
-
Heat the mixture to reflux with azeotropic removal of water for several hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture and purify the product, the protected atorvastatin acetonide tert-butyl ester, by column chromatography.
Step 2: Deprotection and Hydrolysis
-
The acetonide protecting group is removed by treating the product from Step 1 with aqueous hydrochloric acid in methanol.[16]
-
The resulting tert-butyl ester is then hydrolyzed to the carboxylic acid using sodium hydroxide (B78521) in a mixture of methanol and water.[14][16]
Step 3: Formation of Atorvastatin Calcium
-
The atorvastatin acid is treated with a calcium salt, such as calcium acetate, to form the final API, atorvastatin calcium.[16]
-
The product is isolated by filtration, washed, and dried.
Atorvastatin's Mechanism of Action: Inhibition of HMG-CoA Reductase
Atorvastatin functions by competitively inhibiting HMG-CoA reductase, the rate-limiting enzyme in the mevalonate (B85504) pathway, which is responsible for cholesterol biosynthesis in the liver.[13][17][18] By inhibiting this enzyme, atorvastatin reduces the production of cholesterol, leading to an upregulation of LDL receptors on hepatocytes and increased clearance of LDL cholesterol from the bloodstream.[17][18]
Conclusion
These application notes provide a detailed overview of the synthesis and mechanisms of action for three critical APIs. The provided protocols and comparative data serve as a valuable resource for researchers and professionals in the field of drug development. The successful and efficient synthesis of high-purity APIs is paramount to ensuring the safety and efficacy of pharmaceutical products.
References
- 1. Ibuprofen - Wikipedia [en.wikipedia.org]
- 2. medicilon.com [medicilon.com]
- 3. Synthesis of ibuprofen from benzene - The Science Snail [sciencesnail.com]
- 4. Ibuprofen Synthesis | Synaptic | Central College [central.edu]
- 5. news-medical.net [news-medical.net]
- 6. ClinPGx [clinpgx.org]
- 7. researchgate.net [researchgate.net]
- 8. Preparation method of metformin hydrochloride - Eureka | Patsnap [eureka.patsnap.com]
- 9. Metformin hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 10. The Metformin Mechanism on Gluconeogenesis and AMPK Activation: The Metabolite Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Atorvastatin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. An improved kilogram-scale preparation of atorvastatin calcium - PMC [pmc.ncbi.nlm.nih.gov]
- 15. EP1861364B1 - Preparation of an atorvastatin intermediate using a paal-knorr condensation - Google Patents [patents.google.com]
- 16. benchchem.com [benchchem.com]
- 17. 6.2 Mechanism of Atorvastatin on Cholesterol Biosynthesis – Selected Topics in Health and Disease (2019 Edition) [ecampusontario.pressbooks.pub]
- 18. What is the mechanism of Atorvastatin Calcium? [synapse.patsnap.com]
Troubleshooting & Optimization
Technical Support Center: Purification of 1-Bromo-4-(pentyloxy)benzene
This guide provides detailed troubleshooting advice and experimental protocols for the purification of 1-Bromo-4-(pentyloxy)benzene using silica (B1680970) gel column chromatography.
Troubleshooting and Frequently Asked Questions (FAQs)
This section addresses common issues encountered during the purification process in a direct question-and-answer format.
Q1: My product, this compound, is not separating from the unreacted 4-bromophenol (B116583) starting material. What should I do?
A1: This is a common separation challenge due to the significant polarity difference between the product (an ether) and the starting material (a phenol).
-
Check Your Solvent System: The issue is likely an eluent that is too polar. This compound is significantly less polar than 4-bromophenol. On a TLC plate, the 4-bromophenol should remain at or very near the baseline (Rf ≈ 0), while the product moves up the plate.
-
Solution: Start with a non-polar solvent system, such as 1-2% ethyl acetate (B1210297) in hexanes, and gradually increase the polarity only if the product does not elute. An ideal solvent system will give your product an Rf value of approximately 0.25-0.35 on a silica TLC plate.[1]
-
Pre-Column Extraction: Consider performing a basic aqueous wash (e.g., with 1M NaOH) on your crude product mixture before chromatography. The 4-bromophenol is acidic and will deprotonate to form a water-soluble salt, which will be removed into the aqueous layer, significantly reducing the amount of this impurity before the column.
Q2: The product spot on my TLC and the collected fractions show significant tailing. How can I achieve sharper peaks?
A2: Tailing indicates undesirable interactions between your compound and the stationary phase or issues with the elution process.
-
Potential Cause: While less common for non-basic compounds, strong interactions with the acidic silanol (B1196071) groups on the silica gel can sometimes cause tailing.[2] More likely, the solvent system may not be optimal, or the column may be overloaded.
-
Solutions:
-
Optimize Eluent: After the main product band begins to elute, you can try slightly increasing the polarity of the mobile phase (e.g., from 2% to 5% ethyl acetate in hexanes) to help push the trailing end of the product off the column more quickly.[3]
-
Reduce Sample Load: Overloading the column is a frequent cause of band broadening and tailing. As a rule of thumb, use a silica gel mass that is 50-100 times the mass of your crude sample.
-
Try a Different Stationary Phase: If tailing persists, consider using a less acidic stationary phase like alumina (B75360) (neutral or basic) or a deactivated silica gel.[3]
-
Q3: I ran the entire column, but I can't find my product in any of the fractions. What might have happened?
A3: There are several possibilities when a compound seems to disappear during chromatography.[3]
-
Product is Non-Polar: Your product might be very non-polar and eluted very quickly in the solvent front with the non-polar impurities. Check the very first fractions collected.
-
Product is Still on the Column: The eluent may not be polar enough to move the compound. Try flushing the column with a much more polar solvent (e.g., 50% ethyl acetate in hexanes) and check those fractions.
-
Compound Degradation: Although ethers like this compound are generally stable on silica, some sensitive compounds can decompose. To test for this, dissolve a small amount of your crude product, spot it on a TLC plate, and let it sit for an hour before eluting to see if any new spots appear.[3]
-
Detection Issue: Ensure your detection method (e.g., UV lamp for TLC) is appropriate for visualizing your compound.
Q4: All my fractions are mixed, even though the separation looked good on the analytical TLC plate. Why is this happening?
A4: This frustrating issue often points to problems with the column packing or sample loading technique.
-
Poor Column Packing: Cracks, channels, or air bubbles in the silica bed will lead to an uneven solvent front and poor separation. Ensure you pack the column carefully as a uniform slurry.
-
Improper Sample Loading: Loading the sample in too large a volume of solvent will cause the initial band to be very broad, negating any potential for good separation.[4] The sample should be loaded in the absolute minimum amount of solvent. For improved separation, use the dry loading method described in the protocol below.[1][4]
Quantitative Data Summary
The optimal conditions for column chromatography should always be determined empirically using thin-layer chromatography (TLC). The table below provides typical starting parameters for the purification of this compound.
| Parameter | Value / Description | Rationale |
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) | Standard stationary phase for normal-phase chromatography. |
| Mobile Phase (Eluent) | 2-10% Ethyl Acetate in Hexanes | The product is relatively non-polar. This range typically provides good separation from polar impurities like 4-bromophenol and non-polar impurities. |
| Target Product Rf | ~0.30 | An Rf in the 0.25-0.35 range generally provides the best balance between separation and elution time.[1] |
| Impurity (4-Bromophenol) Rf | < 0.10 | In a non-polar eluent, the polar phenol (B47542) should have very low mobility. |
| Sample Loading | Dry Loading Recommended | Minimizes the initial band width, leading to sharper peaks and better resolution.[1] |
Detailed Experimental Protocol
This protocol outlines a standard procedure for purifying this compound using flash column chromatography.
1. Solvent System Selection via TLC
-
Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane (B109758) or ethyl acetate).
-
Spot the solution on a silica gel TLC plate.
-
Develop the plate in various solvent systems, starting with low polarity (e.g., 2% EtOAc/Hexanes, 5% EtOAc/Hexanes, 10% EtOAc/Hexanes).
-
The ideal system is one that moves the desired product to an Rf of 0.25-0.35 while leaving impurities well separated (e.g., 4-bromophenol at the baseline).
2. Column Packing (Slurry Method)
-
Select a column of appropriate size for your sample amount.
-
Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer of sand.
-
In a beaker, prepare a slurry of silica gel in the chosen eluent (e.g., 2% EtOAc/Hexanes). The consistency should be like a thin milkshake.
-
Pour the slurry into the column. Use a funnel to avoid coating the sides.
-
Gently tap the side of the column to dislodge any air bubbles and help the silica pack evenly.
-
Open the stopcock to drain some solvent, allowing the silica to settle into a uniform bed. Add more eluent as needed, ensuring the top of the silica bed never runs dry.
-
Once the bed is stable, add a thin protective layer of sand on top.
3. Sample Loading (Dry Method Recommended)
-
Dissolve the crude product in a minimal amount of a volatile solvent like dichloromethane.
-
Add a small amount of silica gel (approximately 1-2 times the mass of the crude product) to this solution.
-
Evaporate the solvent completely using a rotary evaporator until you have a dry, free-flowing powder of your crude product adsorbed onto the silica.[1]
-
Carefully add this powder to the top of the packed column.
-
Gently tap the column to settle the powder into a flat, even layer.
4. Elution and Fraction Collection
-
Carefully add the eluent to the column, ensuring the top layer of sand and silica is not disturbed.
-
Open the stopcock and begin collecting the eluting solvent in fractions (e.g., test tubes or flasks).
-
Apply gentle air pressure to the top of the column to achieve a steady flow rate. A flow rate that is too fast reduces separation, while one that is too slow can lead to band broadening due to diffusion.[4]
-
Maintain the solvent level above the silica bed at all times to prevent the column from cracking.
5. Fraction Analysis
-
Systematically spot each collected fraction onto TLC plates.
-
Develop the TLC plates in the same eluent system used for the column.
-
Visualize the spots (e.g., under a UV lamp).
-
Combine the fractions that contain only the pure desired product.
-
Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified this compound.
Visual Workflow
Caption: A logical workflow for troubleshooting common column chromatography issues.
References
Technical Support Center: Recrystallization of 1-Bromo-4-(pentyloxy)benzene
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in the successful recrystallization of 1-Bromo-4-(pentyloxy)benzene (CAS: 30752-18-2).
Troubleshooting Guide
This guide addresses common issues encountered during the recrystallization of this compound.
| Problem | Possible Cause(s) | Solution(s) |
| No crystal formation upon cooling | 1. Too much solvent was used, resulting in a solution that is not saturated. 2. The chosen solvent is too good at dissolving the compound, even at low temperatures. 3. The rate of cooling is too slow. | 1. Concentrate the solution by evaporating some of the solvent and allow it to cool again. 2. Induce crystallization by scratching the inner surface of the flask with a glass rod or by adding a seed crystal of this compound. 3. If crystals still do not form, consider using a different solvent or a mixed solvent system. A solvent in which the compound is less soluble at room temperature would be ideal. 4. Once the solution has reached room temperature, place it in an ice bath to further decrease the solubility. |
| Oiling out (formation of a liquid layer instead of solid crystals) | 1. The solution is supersaturated, and the compound is coming out of solution above its melting point. 2. The cooling process is too rapid. 3. The presence of significant impurities can lower the melting point of the mixture. | 1. Reheat the solution until the oil redissolves completely. 2. Add a small amount of additional hot solvent to decrease the concentration slightly. 3. Allow the solution to cool more slowly to room temperature before placing it in an ice bath. Insulating the flask can help. 4. If oiling out persists, consider a preliminary purification step like column chromatography to remove impurities. |
| Low yield of recrystallized product | 1. Too much solvent was used, causing a significant amount of the product to remain in the mother liquor. 2. Premature crystallization occurred during hot filtration (if performed). 3. The crystals were not completely collected during filtration. | 1. Minimize the amount of hot solvent used to dissolve the crude product. 2. To recover more product, the mother liquor can be concentrated and a second crop of crystals can be collected. 3. If hot filtration is necessary, preheat the funnel and filter paper with hot solvent to prevent premature crystal formation. 4. Ensure a complete transfer of crystals to the filtration apparatus and wash them with a minimal amount of ice-cold solvent. |
| Crystals are colored or appear impure | 1. Colored impurities are co-crystallizing with the product. 2. Insoluble impurities were not fully removed. | 1. If the impurities are colored, consider adding a small amount of activated charcoal to the hot solution before filtration. Be aware that charcoal can also adsorb some of the desired product. 2. Ensure that all insoluble material is removed by hot filtration before allowing the solution to cool. 3. A second recrystallization may be necessary to achieve the desired purity. |
| Crystallization happens too quickly | 1. The solution is too concentrated. 2. The solvent is a very poor solvent for the compound at all temperatures. | 1. Reheat the solution and add a small amount of additional hot solvent. 2. This will allow for slower cooling and the formation of larger, purer crystals. |
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for the recrystallization of this compound?
A1: The ideal solvent for recrystallization is one in which this compound is highly soluble at elevated temperatures and poorly soluble at low temperatures. Based on its structure (an aromatic ether), suitable solvents include ethanol (B145695), methanol, or a mixed solvent system such as ethanol/water or hexane/ethyl acetate (B1210297). A small-scale solvent screen is recommended to determine the optimal solvent or solvent mixture.
Q2: How do I perform a small-scale solvent screen to find a suitable recrystallization solvent?
A2: Place a small amount (e.g., 20-30 mg) of your crude this compound into several test tubes. To each tube, add a different solvent (e.g., ethanol, methanol, hexane, ethyl acetate, toluene) dropwise at room temperature. A good solvent will not dissolve the compound at room temperature. Then, heat the tubes that did not show dissolution. A suitable solvent will dissolve the compound when hot. Finally, cool the tubes that showed good solubility at high temperatures. The best solvent will be the one from which clean-looking crystals form upon cooling.
Q3: What is the expected melting point of pure this compound?
A3: While a specific experimental melting point is not cited in the immediate search results, the melting point of a pure compound should be sharp. The purity of the recrystallized product can be assessed by measuring its melting point and comparing it to a reference value if available, or by observing a narrow melting range.
Q4: Can I use a mixed solvent system for recrystallization?
A4: Yes, a mixed solvent system is often very effective. This typically involves dissolving the compound in a minimal amount of a "good" solvent (in which it is soluble) at its boiling point, and then adding a "poor" solvent (in which it is insoluble) dropwise until the solution becomes cloudy. The solution is then reheated until it is clear and allowed to cool slowly. For this compound, a good starting point could be an ethanol/water or a hexane/ethyl acetate mixture.
Q5: My recrystallization is complete, but how do I properly dry the crystals?
A5: After collecting the crystals by vacuum filtration and washing them with a small amount of ice-cold solvent, they should be dried thoroughly. This can be achieved by leaving them under vacuum on the filter for an extended period, by transferring them to a watch glass to air dry, or for more rigorous drying, placing them in a desiccator under vacuum. Ensure the crystals are completely dry before measuring the final mass and melting point.
Data Presentation
Table 1: Estimated Solubility Profile of this compound
| Solvent Class | Representative Solvents | Estimated Solubility at Room Temperature (20-25°C) | Estimated Solubility at Elevated Temperature |
| Alcohols | Methanol, Ethanol | Sparingly Soluble to Soluble | Very Soluble |
| Hydrocarbons | Hexane, Heptane | Sparingly Soluble | Soluble |
| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Soluble | Very Soluble |
| Esters | Ethyl Acetate | Soluble | Very Soluble |
| Halogenated | Dichloromethane, Chloroform | Very Soluble | Very Soluble |
| Aromatic | Toluene | Soluble | Very Soluble |
| Polar Aprotic | Acetone, Acetonitrile | Soluble | Very Soluble |
| Water | Water | Insoluble | Insoluble |
Note: This data is estimated based on the chemical structure of this compound and general solubility principles. Experimental verification is recommended.
Experimental Protocols
Detailed Methodology for the Recrystallization of this compound from Ethanol
-
Dissolution: Place the crude this compound (e.g., 1.0 g) into a 50 mL Erlenmeyer flask. Add a small volume of ethanol (e.g., 5 mL) and a boiling chip.
-
Heating: Gently heat the mixture on a hot plate. Swirl the flask continuously.
-
Solvent Addition: Add more ethanol in small portions (0.5-1.0 mL at a time) to the boiling mixture until the solid just dissolves. Avoid adding an excess of solvent to ensure a good yield.
-
Decolorization (Optional): If the solution is colored due to impurities, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal (e.g., a spatula tip) and then reheat the solution to boiling for a few minutes.
-
Hot Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot filtration. Place a stemless funnel with fluted filter paper into a pre-warmed clean Erlenmeyer flask. Pour the hot solution through the filter paper.
-
Crystallization: Cover the flask containing the hot, clear solution with a watch glass and allow it to cool slowly to room temperature on a benchtop. Do not disturb the flask during this process.
-
Cooling: Once the flask has reached room temperature and crystal formation appears to have stopped, place it in an ice-water bath for at least 15-20 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter paper with a small amount of ice-cold ethanol to remove any remaining soluble impurities.
-
Drying: Allow the crystals to dry completely by drawing air through the funnel for several minutes. For final drying, transfer the crystals to a watch glass or place them in a desiccator.
Mandatory Visualization
Caption: Troubleshooting workflow for the recrystallization of this compound.
Technical Support Center: Optimizing Suzuki Coupling for 1-Bromo-4-(pentyloxy)benzene
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for optimizing the Suzuki-Miyaura coupling reaction of 1-Bromo-4-(pentyloxy)benzene. The content is structured to address common challenges and provide actionable solutions through troubleshooting guides, frequently asked questions, detailed experimental protocols, and key parameter optimization data.
Frequently Asked Questions (FAQs)
Q1: Why is the choice of catalyst and ligand critical for the Suzuki coupling of this compound?
A1: this compound is an electron-rich aryl bromide due to the electron-donating nature of the pentyloxy group. This electron richness can make the initial oxidative addition step of the catalytic cycle sluggish.[1][2] Therefore, a judicious choice of a palladium catalyst and a sterically bulky, electron-rich phosphine (B1218219) ligand is crucial to facilitate this step and achieve high reaction yields.[3][4][5] Standard catalysts like Pd(PPh₃)₄ may not be as effective for such substrates.[1]
Q2: What are the most common side reactions observed with this type of substrate and how can they be minimized?
A2: Common side reactions include protodeboronation (hydrolysis of the boronic acid) and dehalogenation of the aryl bromide.[1][6] Protodeboronation can be minimized by using anhydrous conditions or by converting the boronic acid to a more stable boronate ester. Dehalogenation, where the bromine atom is replaced by a hydrogen, can occur in the presence of a hydride source.[1][6] Minimizing reaction time and temperature, and ensuring high-purity reagents can help reduce these side reactions.
Q3: How does the choice of base impact the reaction?
A3: The base plays a crucial role in the transmetalation step of the Suzuki coupling, where the organic group is transferred from the boronic acid to the palladium catalyst.[4][5][7] The choice of base is often dependent on the solvent. For polar aprotic solvents like DMF, weaker bases such as K₂CO₃ or K₃PO₄ are often effective.[1] In ethereal solvents like THF or dioxane, stronger bases like Cs₂CO₃ might be necessary.[1] It is often beneficial to screen a few bases to find the optimal one for a specific reaction.
Q4: Is it necessary to perform the reaction under an inert atmosphere?
A4: Yes, it is highly recommended to perform the Suzuki coupling under an inert atmosphere (e.g., argon or nitrogen).[1] The active Pd(0) catalyst is sensitive to atmospheric oxygen, which can lead to its deactivation and the formation of unwanted homocoupling byproducts from the boronic acid.[1][6] Thoroughly degassing the solvents and purging the reaction vessel is a critical step for a successful reaction.[1]
Troubleshooting Guide
Problem 1: Low to no yield of the desired product.
| Possible Cause | Suggested Solution |
| Inefficient Catalyst System | The pentyloxy group makes the aryl bromide electron-rich, slowing down oxidative addition.[1][2] Use a palladium precatalyst with a bulky, electron-rich phosphine ligand such as SPhos or other Buchwald-type ligands to enhance catalytic activity.[3] |
| Inappropriate Base/Solvent Combination | The effectiveness of the base is often solvent-dependent.[1] If using a polar aprotic solvent like DMF, try K₂CO₃ or K₃PO₄. For ethereal solvents (THF, dioxane), consider a stronger base like Cs₂CO₃.[1] A solvent screen including toluene/water, dioxane/water, or THF/water mixtures may be beneficial.[1] |
| Catalyst Deactivation | The Pd(0) catalyst can be deactivated by oxygen.[1] Ensure all solvents are thoroughly degassed and the reaction is maintained under a strict inert atmosphere (argon or nitrogen).[1][8] |
| Low Reaction Temperature | While high temperatures can promote side reactions, a certain activation energy must be overcome. If the reaction is sluggish, cautiously increasing the temperature while monitoring for byproduct formation may be necessary. Typical temperatures range from 80-110 °C.[1] |
Problem 2: Significant formation of homocoupling product from the boronic acid.
| Possible Cause | Suggested Solution |
| Presence of Oxygen | Oxygen can promote the homocoupling of boronic acids.[1][6] Rigorously degas all solvents and maintain a strict inert atmosphere throughout the reaction.[1] |
| Use of a Pd(II) Pre-catalyst | Starting with a Pd(II) source can sometimes lead to an initial excess of Pd(II) species that promote homocoupling.[1] Consider using a Pd(0) pre-catalyst or conditions that rapidly generate the active Pd(0) species. |
| Reaction Conditions | Slow addition of the boronic acid to the reaction mixture can sometimes minimize its self-coupling.[1] |
Problem 3: The starting aryl bromide is consumed, but the desired product is not formed.
| Possible Cause | Suggested Solution |
| Dehalogenation of the Aryl Bromide | The aryl bromide may be undergoing dehalogenation (replacement of Br with H).[1][6] This can be caused by the presence of a hydride source. Ensure high purity of all reagents and solvents. Analyzing the crude reaction mixture by GC-MS or LC-MS can help identify the dehalogenated byproduct. |
| Protodeboronation of the Boronic Acid | The boronic acid may be unstable under the reaction conditions and undergoing hydrolysis.[6] Consider using the corresponding boronate ester (e.g., pinacol (B44631) ester) for improved stability. |
Detailed Experimental Protocol
This protocol provides a general procedure for the Suzuki coupling of this compound with an arylboronic acid. Optimization of specific parameters may be required for different coupling partners.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd₂(dba)₃ with a suitable phosphine ligand, or a pre-catalyst like Pd(dppf)Cl₂, 1-5 mol%)[1][9]
-
Base (e.g., K₂CO₃, 2.0-3.0 equiv)[1]
-
Anhydrous and degassed solvent (e.g., Dioxane/H₂O 4:1)[1]
-
Schlenk flask or reaction vial with a magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add the this compound, arylboronic acid, palladium catalyst, and base under a counterflow of inert gas.
-
Inerting the Atmosphere: Seal the flask, then evacuate and backfill with inert gas three times to ensure the removal of all oxygen.[8]
-
Solvent Addition: Add the degassed solvent via syringe. If using a mixed solvent system like dioxane/water, the water should also be degassed.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[1]
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent such as ethyl acetate (B1210297) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired biaryl compound.
Key Parameter Optimization
The following tables summarize the effects of various parameters on the Suzuki coupling reaction, providing a basis for optimization.
Table 1: Effect of Catalyst and Ligand
| Catalyst (mol%) | Ligand | Base | Solvent | Temp (°C) | Yield (%) | Notes |
| Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ | Toluene/H₂O | 100 | Low | Standard conditions, may be inefficient for electron-rich substrates. |
| Pd₂(dba)₃ (1.5) | SPhos (3) | K₃PO₄ | Dioxane | 100 | High | Buchwald-type ligands are often effective for challenging substrates.[3] |
| Pd(dppf)Cl₂ (3) | - | Cs₂CO₃ | DMF | 110 | Good | A common and often effective pre-catalyst. |
Table 2: Effect of Base
| Catalyst System | Base (equiv) | Solvent | Temp (°C) | Yield (%) | Notes |
| Pd₂(dba)₃/SPhos | K₂CO₃ (2) | Dioxane/H₂O | 100 | Good | A common and effective base. |
| Pd₂(dba)₃/SPhos | Cs₂CO₃ (2) | Dioxane | 100 | Excellent | A stronger base that can be highly effective, especially in anhydrous conditions.[1] |
| Pd₂(dba)₃/SPhos | K₃PO₄ (2) | DMF | 100 | High | A moderately strong base often used in polar aprotic solvents. |
Table 3: Effect of Solvent
| Catalyst System | Base | Solvent | Temp (°C) | Yield (%) | Notes |
| Pd₂(dba)₃/SPhos | K₂CO₃ | Toluene/H₂O (4:1) | 100 | Good | A common biphasic system. |
| Pd₂(dba)₃/SPhos | K₂CO₃ | Dioxane/H₂O (4:1) | 100 | High | A frequently used and effective solvent mixture.[1] |
| Pd₂(dba)₃/SPhos | Cs₂CO₃ | THF | 80 | Good | An ethereal solvent that can be effective with a strong base. |
Visual Guides
The following diagrams illustrate the key processes in the Suzuki coupling reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A general experimental workflow for a Suzuki coupling reaction.
Caption: A logical troubleshooting guide for low-yield Suzuki coupling reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. Reddit - The heart of the internet [reddit.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Yoneda Labs [yonedalabs.com]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. quora.com [quora.com]
- 9. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
Common side reactions in the synthesis of 1-Bromo-4-(pentyloxy)benzene
This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting information and frequently asked questions (FAQs) regarding the synthesis of 1-Bromo-4-(pentyloxy)benzene.
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route for this compound?
The most common and direct method for synthesizing this compound is the Williamson ether synthesis.[1] This reaction involves the O-alkylation of 4-bromophenol (B116583) with a suitable pentyl halide, such as 1-bromopentane (B41390), in the presence of a base.[1]
Q2: What are the most common side reactions encountered during this synthesis?
The primary side reaction is the competitive C-alkylation of the 4-bromophenoxide ion, which leads to the formation of 2-pentyl-4-bromophenol.[2] Other potential issues include incomplete reactions resulting in unreacted starting materials and, to a lesser extent, elimination of the alkyl halide to form pentene.
Q3: Why is C-alkylation a significant side reaction in phenol (B47542) alkylation?
The phenoxide ion, formed by deprotonating the phenol, is an ambident nucleophile. This means it has two nucleophilic sites: the oxygen atom (O-alkylation) and the carbon atoms of the aromatic ring (C-alkylation), particularly at the ortho and para positions. While O-alkylation is often kinetically favored, C-alkylation can become significant under certain conditions as it can be the thermodynamically more stable product.[2][3]
Q4: How can the formation of the C-alkylated byproduct, 2-pentyl-4-bromophenol, be minimized?
Optimizing reaction conditions is crucial for maximizing the yield of the desired O-alkylated product. Key factors include:
-
Solvent Choice: Using polar aprotic solvents like dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), or acetone (B3395972) favors O-alkylation.[4] Protic solvents such as water or ethanol (B145695) can solvate the phenoxide oxygen, hindering its nucleophilicity and thereby promoting C-alkylation.[4]
-
Base Selection: The choice of base (e.g., potassium carbonate, sodium hydroxide) influences the reaction rate and selectivity. Weaker bases can sometimes provide better selectivity for O-alkylation.
-
Temperature Control: O-alkylation is generally the kinetically controlled product and is favored at lower temperatures.[3] Higher temperatures may increase the proportion of the C-alkylated product.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound.
| Problem | Possible Cause | Recommended Solution |
| Low or No Product Yield | 1. Ineffective Deprotonation: The base used was not strong enough or was used in insufficient quantity to deprotonate the 4-bromophenol effectively. 2. Low Reactivity: Reaction temperature is too low or the reaction time is too short. 3. Poor Alkylating Agent: The 1-bromopentane has degraded or is of poor quality. | 1. Ensure at least one equivalent of a suitable base like K₂CO₃ or NaOH is used. Consider a stronger base like NaH if necessary. 2. Increase the reaction temperature (e.g., to 60-80 °C) and monitor the reaction progress over a longer period using Thin Layer Chromatography (TLC). 3. Use a fresh or purified bottle of 1-bromopentane. |
| Significant Amount of C-Alkylated Impurity (2-pentyl-4-bromophenol) Observed | 1. Solvent Choice: The use of protic solvents (e.g., ethanol, water) promotes C-alkylation. 2. High Temperature: The reaction was run at an excessively high temperature, favoring the thermodynamic C-alkylation product. | 1. Switch to a polar aprotic solvent such as DMF or acetone to favor O-alkylation.[4] 2. Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Monitor by TLC to find the optimal balance. |
| Presence of Unreacted 4-Bromophenol in Product | 1. Incomplete Reaction: Insufficient reaction time or temperature. 2. Stoichiometry: An insufficient amount of 1-bromopentane was used. | 1. Increase the reaction time and/or temperature. Confirm reaction completion with TLC before workup. 2. Use a slight excess (e.g., 1.1-1.2 equivalents) of 1-bromopentane. |
| Difficulty in Purification | 1. Similar Polarity: The desired product and the C-alkylated side product may have similar polarities, making separation by column chromatography challenging. 2. Oily Product: The product fails to crystallize, making purification by recrystallization difficult. | 1. Optimize the solvent system for flash column chromatography. A shallow gradient of a less polar eluent system (e.g., ethyl acetate (B1210297) in hexanes) may be required. 2. Ensure all solvent is removed under high vacuum. If the product is a low-melting solid, attempt recrystallization from a suitable solvent like cold ethanol or hexanes. |
Data Presentation
The selectivity of the alkylation of 4-bromophenol is highly dependent on the reaction conditions. The following table summarizes the expected qualitative outcomes based on solvent choice.
| Solvent Type | Example Solvents | Favored Product | Rationale |
| Polar Aprotic | DMF, Acetone, DMSO | O-Alkylation (this compound) | The phenoxide oxygen is poorly solvated and remains a highly active nucleophile, favoring the kinetically preferred O-attack.[4] |
| Protic | Water, Ethanol | C-Alkylation (2-pentyl-4-bromophenol) | The solvent forms hydrogen bonds with the phenoxide oxygen, sterically hindering it and making the carbon atoms of the ring more competitive nucleophilic sites.[4] |
Experimental Protocols
Key Experiment: Williamson Ether Synthesis of this compound
This protocol describes a general laboratory procedure for the synthesis of the title compound.
Materials:
-
4-Bromophenol
-
1-Bromopentane
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
-
Diethyl ether
-
1M Hydrochloric Acid (HCl)
-
Saturated Sodium Chloride solution (Brine)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica (B1680970) Gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-bromophenol (1.0 eq), anhydrous potassium carbonate (1.5 eq), and dry DMF.
-
Stir the mixture at room temperature for 15 minutes.
-
Add 1-bromopentane (1.2 eq) to the flask.
-
Heat the reaction mixture to 70-80 °C and stir for 12-24 hours. Monitor the reaction's progress by TLC (e.g., using 10% ethyl acetate in hexanes as eluent).
-
Once the 4-bromophenol is consumed, cool the mixture to room temperature.
-
Pour the reaction mixture into a separatory funnel containing water and extract with diethyl ether (3 x volumes).
-
Combine the organic layers and wash with 1M HCl, followed by water, and finally with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to yield this compound as a pure product.
Visualizations
Caption: Reaction scheme for the synthesis of this compound showing the desired O-alkylation pathway and the competing C-alkylation side reaction.
Caption: Troubleshooting workflow for common issues encountered during the synthesis of this compound.
References
Overcoming low yields in the Grignard formation of 1-Bromo-4-(pentyloxy)benzene
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields in the Grignard formation of 1-Bromo-4-(pentyloxy)benzene.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
1. My Grignard reaction with this compound is not initiating. What are the common causes and how can I fix it?
Failure to initiate is a frequent challenge in Grignard synthesis, primarily due to a passivating layer of magnesium oxide on the magnesium turnings and the presence of moisture.
-
Troubleshooting Steps:
-
Ensure Rigorously Anhydrous Conditions: All glassware must be thoroughly dried, either by flame-drying under a vacuum or by oven-drying at over 120°C for several hours and allowing it to cool in an inert atmosphere (like nitrogen or argon).[1] Solvents must be strictly anhydrous; using commercially available anhydrous solvents is recommended.[1][2]
-
Activate the Magnesium Surface: The magnesium oxide layer is a significant barrier to the reaction.[1] This layer must be disrupted to expose a fresh, reactive magnesium surface. Several activation methods can be employed:
-
Mechanical Activation: Crushing the magnesium turnings with a glass rod in the reaction flask can expose a fresh surface.[3][4]
-
Chemical Activation: The use of activating agents is highly effective. Common activators include a small crystal of iodine, a few drops of 1,2-dibromoethane (B42909), or methyl iodide.[5][6] The disappearance of the iodine's color or the observation of ethylene (B1197577) bubbles (from 1,2-dibromoethane) are indicators of successful initiation.[5]
-
-
Gentle Heating: Gently warming the flask with a heat gun or in a warm water bath can help initiate the reaction.[7] However, be cautious as the reaction is exothermic.[6]
-
Sonication: Using an ultrasonic bath can help clean the magnesium surface and facilitate the reaction's start.[6]
-
2. I'm observing a very low yield of the desired Grignard reagent. What are the likely reasons?
Low yields can stem from several factors, including incomplete reaction, side reactions, or degradation of the Grignard reagent.
-
Troubleshooting Steps:
-
Re-evaluate Anhydrous Conditions: Even trace amounts of water from the solvent, glassware, or starting material (this compound) will quench the Grignard reagent as it forms, leading to lower yields.[8]
-
Check Reagent Purity: Ensure the this compound is pure and dry.
-
Optimize Reaction Time and Temperature: The reaction time for Grignard formation from aryl bromides is typically 1-3 hours.[7] Monitor the reaction's progress by observing the consumption of magnesium. The reaction is exothermic, so cooling might be necessary to prevent side reactions.[7]
-
Minimize Side Reactions: The most common side reaction is Wurtz coupling.
-
3. A significant amount of a high-boiling point byproduct is forming, which I suspect is the Wurtz coupling product. How can I minimize this?
Wurtz-type coupling results in the formation of a homocoupled dimer, 4,4'-bis(pentyloxy)biphenyl, from the reaction of the formed Grignard reagent with unreacted this compound.[9] This side reaction consumes both the starting material and the desired product.
-
Strategies to Minimize Wurtz Coupling:
-
Slow Addition of Aryl Bromide: Add the this compound solution dropwise to the magnesium suspension. This maintains a low concentration of the aryl bromide, favoring its reaction with the magnesium surface over the already formed Grignard reagent.[9]
-
Control the Reaction Temperature: Elevated temperatures can increase the rate of Wurtz coupling.[9] Since the Grignard formation is exothermic, it may be necessary to use an ice bath to maintain a controlled temperature.[9]
-
Efficient Stirring: Ensure vigorous stirring to quickly bring the aryl bromide into contact with the magnesium surface.[1]
-
Choice of Solvent: For some substrates, the choice of solvent can influence the extent of Wurtz coupling. While both diethyl ether and THF are commonly used, diethyl ether can sometimes give better results in minimizing this side reaction for certain substrates.[9]
-
Data Presentation
Table 1: Comparison of Solvents for Grignard Reagent Preparation
| Solvent | Boiling Point (°C) | Key Advantages | Key Disadvantages | Typical Yield |
| Diethyl Ether (Et₂O) | 34.6 | Well-established, easy to remove.[10] | Highly flammable, prone to peroxide formation.[10] | Good to Excellent[10] |
| Tetrahydrofuran (B95107) (THF) | 66 | Higher boiling point allows for higher reaction temperatures, good solvating power.[10] | Miscible with water, complicating work-up; forms explosive peroxides.[10] | Good to Excellent[10] |
| 2-Methyltetrahydrofuran (2-MeTHF) | ~80 | "Green" solvent, low peroxide formation, less water-miscible than THF.[10] | Higher boiling point can make removal more difficult. | Good to Excellent[10] |
Table 2: Common Magnesium Activation Methods and Indicators
| Activation Method | Reagent/Technique | Visual Indicator of Initiation |
| Chemical | Iodine (I₂) crystal | Disappearance of the brown/purple iodine color.[7] |
| Chemical | 1,2-Dibromoethane (BrCH₂CH₂Br) | Evolution of ethylene gas bubbles.[5] |
| Mechanical | Crushing with a glass rod | Formation of a cloudy/gray solution, localized bubbling.[3] |
| Physical | Sonication | Onset of a gentle reflux or turbidity.[6] |
| Thermal | Gentle warming (heat gun/water bath) | Spontaneous refluxing of the solvent.[7] |
Table 3: Expected Yields for Grignard Reactions of Structurally Similar Aryl Bromides
| Aryl Bromide | Solvent | Catalyst/Activator | Yield of Subsequent Reaction |
| 1-Bromo-4-methoxybenzene | THF | CuI (2 mol%) | 93.1% (of 1-butyl-4-methoxybenzene)[11] |
| 1-Bromo-4-methoxybenzene | Anhydrous Ether | Iodine | Not specified, but successful formation implied for subsequent reaction.[2] |
| Functionalized Aryl Bromides (general) | THF | Rieke Magnesium | Good to moderate yields in subsequent reactions at low temperatures.[5] |
Experimental Protocols
Detailed Methodology for the Grignard Formation of this compound
This protocol is a generalized procedure based on standard practices for Grignard reagent formation from aryl bromides.[7]
Materials:
-
Magnesium turnings (1.2 equivalents)
-
This compound (1.0 equivalent)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Iodine (1 small crystal) or 1,2-dibromoethane (a few drops) for activation
-
Three-neck round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
Apparatus Setup: Assemble a flame-dried three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a drying tube, a dropping funnel, and an inlet for inert gas.
-
Magnesium Preparation: Place the magnesium turnings in the flask.
-
Initiation: Add a single crystal of iodine or a few drops of 1,2-dibromoethane.
-
Solvent and Aryl Bromide Addition: Add a small portion of the anhydrous solvent (diethyl ether or THF) to just cover the magnesium turnings. Prepare a solution of this compound in the remaining anhydrous solvent in the dropping funnel. Add a small amount of this solution to the magnesium suspension.
-
Grignard Formation: The reaction should begin within a few minutes, indicated by the disappearance of the iodine color, gentle refluxing of the solvent, and the formation of a cloudy gray solution. If the reaction does not start, gentle warming or sonication may be applied.
-
Controlled Addition: Once the reaction has initiated, add the remaining this compound solution dropwise at a rate that maintains a gentle reflux.[7]
-
Reaction Completion: After the addition is complete, continue stirring at room temperature for an additional 1-2 hours, or until most of the magnesium has been consumed.[7] The resulting gray-black solution is the Grignard reagent, 4-(pentyloxy)phenylmagnesium bromide, which should be used immediately in the subsequent reaction step.
Mandatory Visualization
Caption: Experimental workflow for the Grignard formation of this compound.
Caption: Troubleshooting decision tree for low yields in Grignard formation.
References
- 1. researchgate.net [researchgate.net]
- 2. Solved I have recovered 2.362 grams of 4-methoxybenzoate | Chegg.com [chegg.com]
- 3. lookchem.com [lookchem.com]
- 4. d.web.umkc.edu [d.web.umkc.edu]
- 5. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 6. adichemistry.com [adichemistry.com]
- 7. benchchem.com [benchchem.com]
- 8. Grignard Reaction [organic-chemistry.org]
- 9. benchchem.com [benchchem.com]
- 10. asianpubs.org [asianpubs.org]
- 11. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]
Technical Support Center: Purification of 1-Bromo-4-(pentyloxy)benzene
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of crude 1-Bromo-4-(pentyloxy)benzene.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound synthesized via Williamson ether synthesis?
The primary impurities typically include unreacted starting materials such as 4-bromophenol (B116583) and the pentyl halide (e.g., 1-bromopentane). Additionally, side-products from competing elimination reactions can be present, particularly if secondary or tertiary pentyl halides are used.[1][2][3][4] Other potential impurities can arise from the decomposition of reagents or products, especially if the reaction is overheated.
Q2: What is the recommended initial purification strategy for crude this compound?
For most applications, column chromatography is the preferred method for the initial purification of crude this compound.[5] This technique is highly effective at separating the desired product from both more polar impurities, like residual 4-bromophenol, and less polar byproducts.
Q3: My purified this compound is a yellow or brown oil. How can I remove the color?
A persistent color often indicates the presence of trace, highly conjugated impurities or oxidation products.[6] Treatment with activated carbon can be effective. Dissolve the product in a minimal amount of a non-polar organic solvent, add a small amount of activated carbon, stir for a short period, and then filter through a pad of celite. Subsequent recrystallization or a second column chromatography may also be necessary.
Q4: I am having difficulty inducing my purified this compound to crystallize. What could be the issue?
The presence of even small amounts of impurities can significantly inhibit crystallization.[6] Ensure the product is of high purity by analytical techniques such as NMR or GC-MS. If the product is pure and still fails to crystallize, it may be due to its low melting point. In such cases, purification by distillation under reduced pressure might be a more suitable alternative to recrystallization.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield After Purification | Product loss during extraction: Incomplete extraction from the aqueous phase. | Perform multiple extractions with a suitable organic solvent. Check the pH of the aqueous layer to ensure the product is not ionized. |
| Inefficient column chromatography: Poor separation leading to mixed fractions. | Optimize the solvent system for column chromatography using thin-layer chromatography (TLC) first. A good target Rf for the product is around 0.3.[6] | |
| Product decomposition: The product may be sensitive to prolonged heat or acidic/basic conditions. | Avoid excessive heating during solvent removal. Use neutral workup conditions if possible. | |
| Persistent Impurities in NMR Spectrum | Unreacted 4-bromophenol: Shows characteristic aromatic and phenolic -OH peaks. | Wash the crude product with a dilute aqueous base (e.g., 1M NaOH) to remove acidic phenols before chromatography. |
| Unreacted pentyl halide: Aliphatic signals corresponding to the pentyl group will be present without the aromatic signals of the product. | Ensure the reaction goes to completion. Unreacted alkyl halides are typically removed by chromatography and evaporation due to their volatility. | |
| Solvent Impurities: Residual solvents from the reaction or purification (e.g., DMF, ethanol).[7] | Use high-vacuum drying to remove residual solvents. If the solvent is high-boiling, a carefully executed column chromatography should remove it. | |
| Co-elution of Impurities During Column Chromatography | Inappropriate solvent system: The polarity of the eluent may be too high or too low, resulting in poor separation. | Systematically screen different solvent systems with varying polarities (e.g., hexane/ethyl acetate (B1210297), hexane/dichloromethane gradients).[6] |
| Column overloading: Too much crude material was loaded onto the column. | Use a larger column or reduce the amount of material being purified. A general rule is a 1:30 to 1:50 ratio of crude material to silica (B1680970) gel by weight. | |
| Use of an inappropriate stationary phase: Silica gel may not be the optimal stationary phase for separation. | Consider using a different stationary phase, such as alumina, or reverse-phase chromatography for challenging separations.[6] |
Experimental Protocols
Protocol 1: Column Chromatography Purification
-
Preparation of the Column: A glass column is packed with silica gel as a slurry in a non-polar solvent (e.g., hexane). The column should be packed carefully to avoid air bubbles.
-
Sample Loading: The crude this compound is dissolved in a minimal amount of a suitable solvent (e.g., dichloromethane) and adsorbed onto a small amount of silica gel. The solvent is then evaporated to yield a dry, free-flowing powder, which is carefully added to the top of the packed column.[6]
-
Elution: The column is eluted with a solvent system of appropriate polarity, as determined by prior TLC analysis. A typical starting point is a gradient of ethyl acetate in hexane.
-
Fraction Collection: Fractions are collected and analyzed by TLC to identify those containing the pure product.
-
Solvent Removal: The fractions containing the pure product are combined, and the solvent is removed under reduced pressure using a rotary evaporator.
Protocol 2: Recrystallization
-
Solvent Selection: The impure product is dissolved in a minimum amount of a hot solvent. The ideal solvent is one in which the product is highly soluble at elevated temperatures but sparingly soluble at room temperature or below.[6] For this compound, a mixed solvent system like ethanol/water or a non-polar solvent like heptane (B126788) could be effective.
-
Hot Filtration: If any insoluble impurities are present, the hot solution is filtered to remove them.
-
Crystallization: The hot, clear solution is allowed to cool slowly to room temperature, and then further cooled in an ice bath to induce crystallization.
-
Isolation of Crystals: The crystals are collected by suction filtration and washed with a small amount of the cold recrystallization solvent.[8]
-
Drying: The purified crystals are dried under vacuum to remove any residual solvent.
Purification Workflow
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. jk-sci.com [jk-sci.com]
- 5. This compound|CAS 30752-18-2|Supplier [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
Technical Support Center: Regioselective Bromination of Pentyloxybenzene
Welcome to the technical support center for the bromination of pentyloxybenzene. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their experimental procedures for achieving high regioselectivity.
Frequently Asked Questions (FAQs)
Q1: Why am I getting a mixture of ortho and para isomers in the bromination of pentyloxybenzene?
A1: The pentyloxy group (-OC₅H₁₁) is an activating, ortho-, para-directing group in electrophilic aromatic substitution.[1][2] This is due to the lone pairs on the oxygen atom, which can be donated to the aromatic ring through resonance, stabilizing the carbocation intermediates (arenium ions) formed during the attack of the electrophile (Br⁺).[3][4] This stabilization is most effective when the electrophile adds to the ortho or para positions. Consequently, the reaction yields a mixture of 1-bromo-2-(pentyloxy)benzene (ortho product) and 1-bromo-4-(pentyloxy)benzene (para product).
Q2: How can I increase the yield of the para isomer over the ortho isomer?
A2: Improving para-selectivity often involves exploiting steric hindrance and controlling reaction conditions. The bulky pentyloxy group can sterically hinder the approach of the electrophile to the adjacent ortho positions, making the para position more accessible.[3] Key strategies include:
-
Lowering Reaction Temperature: Lower temperatures increase the sensitivity of the reaction to differences in activation energy, favoring the sterically less hindered para pathway.[5][6]
-
Choice of Catalyst: Using shape-selective catalysts like zeolites can favor the formation of the less bulky para isomer.[7][8]
-
Choice of Brominating Agent: Bulky brominating agents can increase steric hindrance at the ortho position.
-
Solvent Selection: The polarity of the solvent can influence the transition state and affect the ortho/para ratio.
Q3: What are the common brominating agents, and which is best for para-selectivity?
A3: Common brominating agents for aromatic compounds include elemental bromine (Br₂), N-Bromosuccinimide (NBS), and tetraalkylammonium tribromides.[5][7][9]
-
Elemental Bromine (Br₂): Often used with a Lewis acid catalyst (e.g., FeBr₃, AlCl₃), it is highly reactive but can lead to lower selectivity and the formation of by-products.[1][7]
-
N-Bromosuccinimide (NBS): A milder source of electrophilic bromine that can offer better regioselectivity, especially when used with catalysts like silica (B1680970) gel or in specific solvent systems.[5][8][9]
-
Tetraalkylammonium tribromides: These reagents are known to be highly para-selective for the bromination of activated aromatic rings like phenols and ethers.[5]
For maximizing para-selectivity, NBS or tetraalkylammonium tribromides are often preferred over Br₂/Lewis acid systems.
Q4: What is the role of a Lewis acid catalyst in this reaction?
A4: A Lewis acid catalyst, such as FeBr₃ or AlCl₃, is typically required when using elemental bromine (Br₂).[1][10] The catalyst polarizes the Br-Br bond by forming a complex with one of the bromine atoms. This generates a highly electrophilic bromine species (effectively "Br⁺"), which is necessary to attack the stable aromatic ring.[11][12] However, traditional Lewis acids can sometimes lead to lower para-selectivity.[7]
Q5: I'm observing the formation of polybrominated products. How can I prevent this?
A5: The pentyloxy group is strongly activating, which can make the mono-brominated product susceptible to further bromination. To prevent polysubstitution:
-
Use a stoichiometric amount (1.0 equivalent) of the brominating agent.
-
Add the brominating agent slowly to the reaction mixture to avoid localized high concentrations.
-
Perform the reaction at a lower temperature to decrease the overall reaction rate.[5]
-
Use a milder brominating agent like NBS.[9]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low para:ortho Ratio | 1. High Reaction Temperature: Higher temperatures provide enough energy to overcome the steric hindrance at the ortho position.[5][6] 2. Highly Reactive Reagents: Strong Lewis acids and Br₂ can be less selective.[7] 3. Solvent Effects: The solvent may not be optimal for favoring the para transition state. | 1. Perform the reaction at a lower temperature (e.g., 0 °C or below). 2. Use a milder brominating agent like NBS.[5] 3. Consider using a shape-selective catalyst such as a zeolite.[7][8] 4. Experiment with different solvents (e.g., acetonitrile (B52724), dichloromethane, carbon tetrachloride). |
| Low Overall Yield | 1. Incomplete Reaction: Insufficient reaction time or temperature. 2. Substrate Degradation: Harsh reaction conditions (e.g., strong, non-selective Lewis acids) can lead to side reactions.[7] 3. Loss During Workup: The product may be lost during extraction or purification steps. | 1. Monitor the reaction by TLC or GC to determine the optimal reaction time. 2. Use milder conditions (e.g., NBS instead of Br₂/FeBr₃). 3. Ensure proper workup procedures, including quenching the reaction and thorough extraction. |
| Reaction Not Proceeding | 1. Insufficient Catalyst Activity: The Lewis acid may be deactivated (e.g., by moisture). 2. Low Reactivity of Brominating Agent: The chosen brominating agent may not be electrophilic enough without a proper activator. 3. Deactivated Substrate: Although unlikely for pentyloxybenzene, contaminants could deactivate the ring. | 1. Use anhydrous solvents and freshly opened or purified catalyst. 2. If using Br₂, ensure a suitable Lewis acid is present. If using NBS, an acid catalyst might be needed for less activated rings.[13] 3. Ensure the starting material is pure. |
Data Presentation: Impact of Reaction Conditions on Regioselectivity
The following table summarizes literature data on how different conditions can affect the product distribution in the bromination of activated aromatic ethers.
| Catalyst | Brominating Agent | Solvent | Temperature (°C) | para:ortho Ratio | Reference |
| FeBr₃ | Br₂ | CCl₄ | 25 | Low to Moderate | [7] |
| Zeolite H-Beta | Br₂ | Dichloroethane | 25 | High | [7] |
| None | NBS | Acetonitrile | 0 to RT | Moderate to High | [5] |
| Zinc Bromide on Silica | Br₂ | Dichloromethane | 25 | High | [7] |
Note: Specific ratios for pentyloxybenzene may vary, but these trends for analogous substrates are instructive.
Experimental Protocols
Protocol: High-Selectivity para-Bromination using N-Bromosuccinimide (NBS)
This protocol aims to maximize the yield of this compound by using a mild brominating agent and controlled temperature.
Materials:
-
Pentyloxybenzene
-
N-Bromosuccinimide (NBS), recrystallized
-
Acetonitrile (anhydrous)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium thiosulfate (B1220275) solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, ice bath
Procedure:
-
Setup: Assemble a dry round-bottom flask with a magnetic stir bar under an inert atmosphere (e.g., nitrogen or argon).
-
Dissolution: Dissolve pentyloxybenzene (1.0 eq) in anhydrous acetonitrile (approx. 0.2 M concentration).
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
NBS Addition: In a separate flask, dissolve N-Bromosuccinimide (1.0 eq) in anhydrous acetonitrile. Add this solution dropwise to the cooled pentyloxybenzene solution over 30 minutes with vigorous stirring.
-
Reaction: Allow the reaction to stir at 0 °C. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed (typically 1-3 hours).
-
Quenching: Once the reaction is complete, pour the mixture into a separatory funnel containing cold water.
-
Workup:
-
Extract the aqueous layer three times with dichloromethane.
-
Combine the organic layers.
-
Wash the combined organic layers sequentially with saturated aqueous sodium thiosulfate (to remove any unreacted bromine), saturated aqueous sodium bicarbonate, and finally with brine.
-
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude product by column chromatography on silica gel (using a hexane/ethyl acetate (B1210297) gradient) or recrystallization to separate the para isomer from the minor ortho isomer.
Mandatory Visualizations
Caption: Mechanism of electrophilic bromination showing parallel pathways to ortho and para products.
Caption: Experimental workflow for the selective para-bromination of pentyloxybenzene using NBS.
References
- 1. This compound|CAS 30752-18-2|Supplier [benchchem.com]
- 2. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Ortho, Para, Meta - Chemistry Steps [chemistrysteps.com]
- 5. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. EP0866046A1 - Catalytic process for selective aromatic bromination - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. Bromination - Common Conditions [commonorganicchemistry.com]
- 10. chemistrystudent.com [chemistrystudent.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. m.youtube.com [m.youtube.com]
- 13. mdpi.com [mdpi.com]
Technical Support Center: Efficient Cross-Coupling with 1-Bromo-4-(pentyloxy)benzene
Welcome to the technical support center for cross-coupling reactions involving 1-bromo-4-(pentyloxy)benzene. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) for optimizing Suzuki-Miyaura, Mizoroki-Heck, and Buchwald-Hartwig cross-coupling reactions with this electron-rich aryl bromide.
Frequently Asked Questions (FAQs)
Q1: Why are cross-coupling reactions with this compound challenging?
A1: The pentyloxy group is electron-donating, which can make the initial oxidative addition of the aryl bromide to the palladium(0) catalyst slower compared to electron-deficient aryl bromides. This can lead to lower yields or require more specialized catalyst systems to achieve efficient conversion.
Q2: Which palladium catalyst systems are generally recommended for this compound?
A2: For electron-rich aryl bromides like this compound, catalyst systems employing bulky, electron-rich phosphine (B1218219) ligands are often preferred. These ligands can facilitate the oxidative addition step and stabilize the active palladium catalyst. Examples include Buchwald ligands (e.g., XPhos, SPhos) and other trialkylphosphines. For simpler couplings, traditional catalysts like Pd(PPh₃)₄ or Pd(dppf)Cl₂ may also be effective, but might require higher temperatures and longer reaction times.
Q3: What are the most common side reactions observed during cross-coupling with this substrate?
A3: Common side reactions include:
-
Homocoupling: Dimerization of the boronic acid (in Suzuki reactions) or the aryl bromide. This can be minimized by ensuring an oxygen-free environment and using the appropriate catalyst-to-ligand ratio.
-
Dehalogenation: Replacement of the bromine atom with a hydrogen atom. This can be caused by certain bases or impurities in the solvent.
-
Protodeboronation: In Suzuki reactions, the boronic acid can be hydrolyzed back to the corresponding arene, especially under harsh basic conditions.
Q4: Can the pentyloxy group be cleaved under the reaction conditions?
A4: While generally stable, ether linkages can be susceptible to cleavage under strongly acidic or basic conditions, especially at high temperatures. However, the conditions typically employed for Suzuki, Heck, and Buchwald-Hartwig reactions are not known to cause significant ether cleavage of the pentyloxy group. It is always advisable to monitor for any byproducts that may indicate such cleavage.
Troubleshooting Guides
Low or No Product Yield
| Potential Cause | Troubleshooting Steps |
| Inefficient Catalyst System | For Suzuki and Buchwald-Hartwig reactions, consider switching to a more active catalyst system with bulky, electron-rich ligands like XPhos or SPhos. For Heck reactions, ensure the palladium precursor and phosphine ligand are appropriate for electron-rich aryl bromides. Increase catalyst loading in small increments (e.g., from 1-2 mol% to 3-5 mol%). |
| Suboptimal Base or Solvent | The choice of base is critical. For Suzuki reactions, stronger bases like K₃PO₄ or Cs₂CO₃ are often more effective than weaker ones like K₂CO₃. Ensure the base is finely powdered and soluble in the reaction medium. For Buchwald-Hartwig aminations, a strong, non-nucleophilic base like NaOtBu or LHMDS is typically required. The solvent should be anhydrous and thoroughly degassed. |
| Catalyst Deactivation | The presence of oxygen can deactivate the Pd(0) catalyst. Ensure the reaction is set up under a strictly inert atmosphere (argon or nitrogen) and that all solvents are properly degassed. The formation of palladium black is a visual indicator of catalyst decomposition. |
| Poor Quality Reagents | Use high-purity this compound, coupling partner, base, and solvents. Impurities can inhibit the catalyst. Boronic acids, in particular, can degrade upon storage. |
Formation of Byproducts
| Observed Byproduct | Troubleshooting Steps |
| Homocoupling of Boronic Acid (Suzuki) | Ensure thorough degassing of the reaction mixture to remove oxygen. Slow addition of the boronic acid to the reaction mixture can sometimes minimize this side reaction. |
| Dehalogenation of this compound | This can be promoted by certain bases or impurities. Screen different bases and ensure the use of high-purity, anhydrous solvents. |
| Protodeboronation of Boronic Acid (Suzuki) | Use milder bases like KF or consider converting the boronic acid to a more stable boronate ester (e.g., pinacol (B44631) ester). Employ strictly anhydrous conditions if possible. |
Data Presentation: Catalyst Selection for Cross-Coupling Reactions
The following tables provide a summary of typical catalyst systems and reaction conditions for the cross-coupling of this compound and analogous electron-rich aryl bromides.
Table 1: Suzuki-Miyaura Coupling Conditions
| Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) |
| Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene (B28343)/H₂O | 100 | 12-24 | > 90 |
| Pd₂(dba)₃ (1.5) | XPhos (3) | Cs₂CO₃ | 1,4-Dioxane | 110 | 12-24 | > 90 |
| Pd(PPh₃)₄ (5) | - | K₂CO₃ | Toluene/EtOH/H₂O | 80 | 24 | 70-85 |
| PdCl₂(dppf) (3) | - | Na₂CO₃ | DMF/H₂O | 90 | 18 | 80-95 |
Table 2: Mizoroki-Heck Reaction Conditions
| Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) |
| Pd(OAc)₂ (2) | P(o-tol)₃ (4) | Et₃N | DMF | 100-120 | 8-24 | 85-95 |
| Pd₂(dba)₃ (1) | P(t-Bu)₃ (2) | K₂CO₃ | DMAc | 120 | 12-24 | > 90 |
| PdCl₂(PPh₃)₂ (3) | - | NaOAc | NMP | 130 | 24 | 75-85 |
Table 3: Buchwald-Hartwig Amination Conditions
| Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) |
| Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu | Toluene | 100 | 12-24 | > 90 |
| Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ | 1,4-Dioxane | 100 | 18-24 | 85-95 |
| Pd(OAc)₂ (1) | BINAP (1.5) | Cs₂CO₃ | Toluene | 110 | 24 | 80-90 |
Experimental Protocols
General Experimental Workflow
Caption: General experimental workflow for cross-coupling reactions.
Protocol 1: Suzuki-Miyaura Coupling
-
Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and potassium phosphate (B84403) (K₃PO₄, 2.0 equiv.).
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(OAc)₂ (2 mol%)) and ligand (e.g., SPhos (4 mol%)).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with argon or nitrogen three times.
-
Solvent Addition: Add degassed toluene and water (e.g., 5:1 ratio) via syringe.
-
Reaction: Heat the reaction mixture to 100 °C with vigorous stirring. Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 12-24 hours).
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate (B1210297) and water. Separate the layers and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel.
Protocol 2: Mizoroki-Heck Reaction
-
Reaction Setup: To a dry, oven-baked round-bottom flask equipped with a magnetic stir bar and a condenser, add this compound (1.0 equiv.), palladium(II) acetate (Pd(OAc)₂, 2 mol%), and tri(o-tolyl)phosphine (P(o-tol)₃, 4 mol%).
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (nitrogen or argon) for 10-15 minutes.
-
Reagent Addition: Under a positive pressure of inert gas, add anhydrous DMF via syringe to dissolve the solids. Follow this with the addition of the alkene (1.2 equiv.) and triethylamine (B128534) (Et₃N, 1.5 equiv.).[1]
-
Reaction: Immerse the flask in a preheated oil bath set to 100-120 °C and stir the reaction mixture vigorously. Monitor the progress of the reaction by TLC or GC-MS until the starting aryl bromide is consumed (typically 8-24 hours).[1]
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with diethyl ether or ethyl acetate. Wash the organic layer sequentially with water and brine to remove DMF and salts. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography.
Protocol 3: Buchwald-Hartwig Amination
-
Reaction Setup: To an oven-dried Schlenk tube, add this compound (1.0 equiv.), the amine (1.2 equiv.), sodium tert-butoxide (NaOtBu, 1.4 equiv.), the palladium precursor (e.g., Pd₂(dba)₃ (2 mol%)), and the ligand (e.g., XPhos (4 mol%)).
-
Inert Atmosphere: Seal the tube and evacuate and backfill with argon or nitrogen three times.
-
Solvent Addition: Add anhydrous, degassed toluene via syringe.
-
Reaction: Heat the reaction mixture to 100 °C with vigorous stirring. Monitor the reaction by TLC or GC-MS until the starting material is consumed (typically 12-24 hours).
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite, washing with ethyl acetate. Concentrate the filtrate and partition between ethyl acetate and water. Separate the layers, and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purification: Purify the crude product by flash column chromatography.
Signaling Pathways and Logical Relationships
Catalytic Cycle for Suzuki-Miyaura Coupling
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Catalytic Cycle for Mizoroki-Heck Reaction
Caption: Catalytic cycle of the Mizoroki-Heck reaction.[2]
Catalytic Cycle for Buchwald-Hartwig Amination
Caption: Catalytic cycle of the Buchwald-Hartwig amination.[3][4]
References
Troubleshooting guide for Heck reactions involving 1-Bromo-4-(pentyloxy)benzene
This guide provides troubleshooting advice and frequently asked questions for researchers utilizing 1-Bromo-4-(pentyloxy)benzene in palladium-catalyzed Heck coupling reactions.
Frequently Asked Questions (FAQs)
Q1: My Heck reaction with this compound is showing low to no conversion. What are the primary causes?
A1: Low conversion with this compound is often linked to its electron-rich nature. The pentyloxy group donates electron density to the benzene (B151609) ring, which can slow down the crucial oxidative addition step in the catalytic cycle.[1] Key areas to investigate are:
-
Catalyst System: The combination of palladium precursor and ligand may not be active enough. For electron-rich aryl bromides, standard ligands like triphenylphosphine (B44618) (PPh₃) can be insufficient, especially at the higher temperatures required.[1]
-
Reaction Temperature: These reactions often require elevated temperatures (typically 100-140 °C) to proceed efficiently.[2]
-
Inert Atmosphere: The Pd(0) catalyst is sensitive to oxygen. Inadequate degassing of the solvent and failure to maintain an inert nitrogen or argon atmosphere can lead to catalyst deactivation.
-
Reagent Quality: Impurities in substrates, solvents, or the base can poison the palladium catalyst.[3] Ensure all reagents are pure and the solvent is anhydrous and degassed.
Q2: What is the optimal catalyst system for this specific substrate?
A2: There is no single "best" system, but for electron-rich aryl bromides, catalyst systems that enhance the electron density on the palladium center are preferable as they facilitate oxidative addition.[4] Consider the following:
-
Palladium Precursor: Palladium(II) acetate (B1210297) (Pd(OAc)₂) is a common, effective, and air-stable choice that is reduced in situ to the active Pd(0) species.[2] Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) is another excellent option as it is already in the Pd(0) state.[2]
-
Ligands: Bulky, electron-rich phosphine (B1218219) ligands are highly recommended. Examples include tri(o-tolyl)phosphine (P(o-tolyl)₃), tri-tert-butylphosphine (B79228) (P(t-Bu)₃), or Buchwald-type ligands like XPhos.[2] N-Heterocyclic Carbenes (NHCs) are also very effective and offer high thermal stability, which is beneficial for reactions requiring high temperatures.[3]
Q3: I'm observing the formation of palladium black. What does this mean and how can I prevent it?
A3: The formation of palladium black (finely divided palladium metal) indicates catalyst decomposition and precipitation from the solution. This is a common cause of reaction failure. To prevent it:
-
Stabilize the Catalyst: Ensure an appropriate ligand is used, typically in a 2:1 or 4:1 ligand-to-palladium ratio, to create a stable catalytic complex.
-
Control the Temperature: Excessive heat can accelerate catalyst decomposition.[3] While high temperatures may be necessary, find the optimal balance that promotes the reaction without degrading the catalyst.
-
Choose the Right Solvent: Polar aprotic solvents like DMF, NMP, or dioxane are generally preferred as they can help stabilize the active catalytic species.[2]
Q4: What are common side reactions, and how can they be minimized?
A4: Two prevalent side reactions are:
-
Homocoupling of the Aryl Halide: This forms a biaryl impurity (4,4'-bis(pentyloxy)biphenyl). It is more common at higher temperatures. Minimizing this can be achieved by carefully controlling the temperature and catalyst loading.[3]
-
Alkene Isomerization: The palladium-hydride intermediate formed during the catalytic cycle can promote the isomerization of the double bond in the product. This can sometimes be suppressed by using less polar solvents or by ensuring the reaction goes to completion swiftly.[3]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| No Reaction / Low Yield | 1. Inactive Catalyst System: Ligand is not electron-rich enough for the substrate. | Switch to a bulkier, more electron-rich phosphine ligand (e.g., P(o-tolyl)₃, P(t-Bu)₃) or an N-Heterocyclic Carbene (NHC) ligand system.[2] |
| 2. Insufficient Temperature: Reaction is too slow at the current temperature. | Gradually increase the reaction temperature in 10 °C increments (e.g., from 100 °C up to 140 °C).[2] Monitor for catalyst decomposition. | |
| 3. Base Incompatibility: The chosen base may be too weak or poorly soluble. | Switch to a different base. For example, if using an organic base like Et₃N, try an inorganic base like K₂CO₃ or Cs₂CO₃, which are often effective.[2] | |
| 4. Oxygen/Moisture Contamination: Catalyst has been deactivated. | Ensure all glassware is oven-dried. Use anhydrous, degassed solvents. Thoroughly purge the reaction flask with an inert gas (N₂ or Ar) before adding reagents.[5] | |
| Formation of Palladium Black | 1. Catalyst Instability: Ligand is not robust enough for the reaction temperature. | Use a more thermally stable ligand, such as an NHC or a palladacycle. Ensure an adequate ligand-to-palladium ratio (e.g., 2:1 to 4:1). |
| 2. Excessive Temperature: Reaction is running too hot, causing thermal decomposition. | Lower the temperature. If the reaction rate becomes too slow, a more active catalyst system is needed.[3] | |
| Multiple Products / Byproducts | 1. Aryl Homocoupling: High temperature or incorrect stoichiometry. | Lower the reaction temperature. Ensure the alkene is present in a slight excess (e.g., 1.1 to 1.5 equivalents).[2][3] |
| 2. Alkene Isomerization: Reversible β-hydride elimination/re-insertion. | Try to minimize reaction time once the starting material is consumed. In some cases, adding a halide salt (e.g., LiCl) can suppress this side reaction.[3] |
Generalized Experimental Protocol
This protocol is a representative starting point for the Heck reaction between this compound and an alkene (e.g., n-butyl acrylate (B77674) or styrene). Optimization will likely be required.
Materials:
-
This compound (1.0 equiv.)
-
Alkene (e.g., n-butyl acrylate, 1.2 equiv.)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 equiv., 2 mol%)
-
Tri(o-tolyl)phosphine (P(o-tolyl)₃, 0.04 equiv., 4 mol%)
-
Triethylamine (Et₃N, 1.5 equiv.) or Potassium Carbonate (K₂CO₃, 2.0 equiv.)
-
Anhydrous, degassed N,N-Dimethylformamide (DMF)
-
Oven-dried round-bottom flask with condenser and magnetic stir bar
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To the dry round-bottom flask, add this compound, palladium(II) acetate, and tri(o-tolyl)phosphine.[2]
-
Inert Atmosphere: Seal the flask with a septum, and then evacuate and backfill with inert gas three times to ensure an oxygen-free environment.[5]
-
Reagent Addition: Under a positive pressure of inert gas, add anhydrous DMF via syringe to dissolve the solids. Follow with the addition of the alkene and the base (triethylamine).[2]
-
Reaction: Immerse the flask in a preheated oil bath set to 110 °C. Stir the mixture vigorously.[2]
-
Monitoring: Monitor the reaction's progress by TLC or GC-MS until the starting aryl bromide is consumed (typically 8-24 hours).[2]
-
Workup: Once complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash sequentially with water and brine to remove the DMF and salts.[5]
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel.[2]
Visualizing the Process
Heck Catalytic Cycle
The Heck reaction proceeds via a catalytic cycle involving Pd(0) and Pd(II) intermediates.
Caption: The catalytic cycle for the Mizoroki-Heck reaction.
Troubleshooting Workflow
This diagram outlines a logical approach to diagnosing and solving common issues.
Caption: A logical workflow for troubleshooting common Heck reaction issues.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biolmolchem.com [biolmolchem.com]
- 5. benchchem.com [benchchem.com]
Stability and storage conditions for 1-Bromo-4-(pentyloxy)benzene
This technical support center provides essential information for researchers, scientists, and drug development professionals working with 1-Bromo-4-(pentyloxy)benzene. Below you will find frequently asked questions (FAQs) and troubleshooting guides to ensure the stability, proper storage, and successful experimental application of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: To ensure the long-term stability and purity of this compound, it is crucial to adhere to the following storage guidelines. The compound is known to be stable at room temperature, but for extended storage, more stringent conditions are recommended.[1]
Storage Condition Guidelines
| Parameter | Recommendation | Rationale |
| Temperature | Store in a cool, well-ventilated area. For long-term storage, refrigeration at 2-8 °C is advisable. | Minimizes the rate of potential degradation reactions. |
| Light | Protect from light by storing in an amber or opaque container. | Aromatic bromine compounds can be susceptible to photolytic cleavage of the carbon-bromine bond.[2] |
| Atmosphere | For optimal stability, particularly for analytical standards, store under an inert atmosphere (e.g., nitrogen or argon). | Prevents oxidation of the pentyloxy group. |
| Container | Keep the container tightly sealed. | Prevents contamination from moisture and air. |
Q2: What are the potential degradation pathways for this compound?
A2: Based on the structure of this compound, two primary degradation pathways can be anticipated under suboptimal storage or handling conditions:
-
Oxidation: The ether linkage (pentyloxy group) is susceptible to oxidation. This can lead to the formation of various byproducts, altering the purity of the material.
-
Photodegradation: Aromatic bromine compounds can undergo photolytic cleavage of the carbon-bromine bond when exposed to UV light.[2] This process can generate radical species, leading to a cascade of secondary reactions and the formation of impurities.
Q3: What are the known impurities in this compound?
A3: While specific impurity profiles can vary between batches and manufacturers, potential impurities can arise from the synthesis process. Common synthetic routes include the Williamson ether synthesis from 4-bromophenol (B116583) and a pentyl halide, or the electrophilic bromination of pentyloxybenzene.[1]
Potential Synthesis-Related Impurities
| Impurity | Potential Origin |
| 4-Bromophenol | Unreacted starting material from Williamson ether synthesis. |
| Pentyloxybenzene | Unreacted starting material from electrophilic bromination. |
| Dibrominated species | Over-bromination during electrophilic aromatic substitution. |
| Isomeric products | Formation of ortho- or meta-isomers depending on the synthesis. |
Troubleshooting Guides
Troubleshooting Purity Issues
If you suspect the purity of your this compound is compromised, the following workflow can help identify and address the issue.
Caption: Troubleshooting workflow for purity issues.
Troubleshooting Cross-Coupling Reactions
This compound is a common substrate in palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Heck, and Sonogashira couplings.[1] Low yields or failed reactions are common challenges.
Caption: Troubleshooting logical relationships in cross-coupling reactions.
Experimental Protocols
Below are representative protocols for common cross-coupling reactions using this compound. These should be considered as starting points and may require optimization for specific substrates.
Suzuki-Miyaura Coupling Protocol
This protocol describes a typical procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(OAc)₂ with a ligand)
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Anhydrous solvent (e.g., Toluene, Dioxane, DMF)
-
Water (for aqueous base conditions)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 eq), the arylboronic acid (1.2-1.5 eq), and the base (2.0-3.0 eq).
-
Add the palladium catalyst (1-5 mol%) and, if necessary, the ligand (2-10 mol%).
-
Add the degassed solvent(s) via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Heck Reaction Protocol
This protocol outlines a general procedure for the Heck reaction of this compound with an alkene.
Materials:
-
This compound
-
Alkene (e.g., styrene, n-butyl acrylate)
-
Palladium catalyst (e.g., Pd(OAc)₂)
-
Ligand (e.g., P(o-tolyl)₃, PPh₃)
-
Base (e.g., Et₃N, K₂CO₃)
-
Anhydrous solvent (e.g., DMF, NMP)
Procedure:
-
In a dry reaction vessel under an inert atmosphere, combine this compound (1.0 eq), the palladium catalyst (1-5 mol%), and the ligand (2-10 mol%).
-
Add the anhydrous solvent and the base (1.5-2.0 eq).
-
Add the alkene (1.1-1.5 eq).
-
Heat the mixture to the appropriate temperature (typically 100-140 °C) and stir.
-
Monitor the reaction by TLC or GC-MS until the starting material is consumed.
-
After cooling, dilute the mixture with an organic solvent and wash with water and brine to remove the solvent and salts.
-
Dry the organic phase, filter, and evaporate the solvent.
-
Purify the residue by column chromatography.[3]
Sonogashira Coupling Protocol
This protocol provides a general method for the Sonogashira coupling of this compound with a terminal alkyne.
Materials:
-
This compound
-
Terminal alkyne
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄)
-
Copper(I) iodide (CuI) co-catalyst
-
Base (e.g., Et₃N, DIPA)
-
Anhydrous solvent (e.g., THF, DMF)
Procedure:
-
To a dry flask under an inert atmosphere, add this compound (1.0 eq), the palladium catalyst (1-5 mol%), and CuI (2-10 mol%).
-
Add the anhydrous solvent and the amine base.
-
Add the terminal alkyne (1.1-1.5 eq) dropwise.
-
Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C).
-
Monitor the reaction's progress by TLC or GC-MS.
-
Once complete, quench the reaction with saturated aqueous NH₄Cl solution.
-
Extract the product with an organic solvent, wash with brine, and dry over anhydrous Na₂SO₄.
-
Concentrate the solution and purify the crude product by column chromatography.[4][5]
References
Minimizing homo-coupling in Suzuki reactions with 1-Bromo-4-(pentyloxy)benzene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing homo-coupling and other side reactions during Suzuki-Miyaura cross-coupling of 1-Bromo-4-(pentyloxy)benzene.
Frequently Asked Questions (FAQs)
Q1: What is homo-coupling in the context of a Suzuki reaction with this compound?
A1: Homo-coupling is a common side reaction where two molecules of the same starting material couple together. In the case of a Suzuki reaction with this compound and an arylboronic acid, two types of homo-coupling byproducts can form:
-
Biphenyl derivative: From the coupling of two molecules of the arylboronic acid.
-
4,4'-bis(pentyloxy)biphenyl: From the coupling of two molecules of this compound.
The homo-coupling of the boronic acid is generally more common.[1]
Q2: What are the primary causes of homo-coupling?
A2: The primary causes of homo-coupling, particularly of the boronic acid, are the presence of palladium(II) species and molecular oxygen in the reaction mixture.[1] Oxygen can oxidize the active palladium(0) catalyst to palladium(II), which can then promote the homo-coupling of the boronic acid.[1] Inadequate degassing of the reaction mixture is a frequent contributor to this issue.
Q3: Why is this compound, an electron-rich aryl bromide, sometimes challenging to use in Suzuki reactions?
A3: The pentyloxy group is an electron-donating group, which increases the electron density on the benzene (B151609) ring. This increased electron density can make the oxidative addition of the palladium(0) catalyst to the carbon-bromine bond, the first and often rate-limiting step of the catalytic cycle, slower and more difficult. This can lead to lower yields and an increased likelihood of side reactions if the reaction conditions are not optimized.
Q4: What other side reactions should I be aware of with this substrate?
A4: Besides homo-coupling, other potential side reactions include:
-
Dehalogenation: The bromo group is replaced by a hydrogen atom, resulting in pentyloxybenzene.
-
Protodeboronation: The boronic acid reacts with residual water or protic solvents to be replaced by a hydrogen atom.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments.
Issue 1: Significant formation of homo-coupling byproducts.
| Potential Cause | Recommended Solution |
| Presence of Oxygen | Thoroughly degas all solvents and the reaction mixture. This can be achieved by several freeze-pump-thaw cycles or by bubbling an inert gas (Argon or Nitrogen) through the solvent for an extended period. Ensure the reaction is run under a strictly inert atmosphere. |
| Use of a Pd(II) Precatalyst | While Pd(II) precatalysts are common, they can be a source of the Pd(II) that promotes homo-coupling. Consider using a Pd(0) precatalyst such as Pd(PPh₃)₄ or Pd₂(dba)₃. If using a Pd(II) precatalyst, ensure the reaction conditions effectively reduce it to the active Pd(0) species. |
| Inappropriate Ligand | The choice of phosphine (B1218219) ligand is crucial. For electron-rich aryl bromides, bulky and electron-rich ligands such as SPhos or XPhos can accelerate the desired oxidative addition, outcompeting the pathways leading to homo-coupling.[2] |
Issue 2: Low yield of the desired cross-coupled product.
| Potential Cause | Recommended Solution |
| Inefficient Oxidative Addition | As this compound is electron-rich, a more forcing catalyst system may be required. Use a palladium precatalyst in combination with a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos, RuPhos).[2] Increasing the reaction temperature may also be beneficial. |
| Suboptimal Base or Solvent | The base and solvent system is critical for the transmetalation step. A common and often effective combination for this type of substrate is a carbonate base (e.g., K₂CO₃, Cs₂CO₃) in a solvent mixture like dioxane/water or toluene/ethanol/water.[3][4] The optimal base and solvent should be determined empirically. |
| Catalyst Inhibition | If your boronic acid partner contains coordinating groups (e.g., pyridines), these can inhibit the palladium catalyst. Using bulky ligands can help shield the palladium center and mitigate this effect. |
| Protodeboronation of Boronic Acid | Use anhydrous solvents and ensure your boronic acid is of high quality. Consider using a boronic ester (e.g., a pinacol (B44631) ester) or a potassium trifluoroborate salt, which are often more stable towards protodeboronation. |
Data Presentation: Impact of Reaction Parameters on Product Distribution
Table 1: Influence of Reaction Parameters on Product Distribution in a Suzuki-Miyaura Coupling of an Aryl Halide
| Parameter | Condition A | Outcome A | Condition B | Outcome B | Citation |
| Temperature | 0 °C | Higher selectivity for mono-arylation, less terphenyl byproduct (from double coupling). | Higher Temperatures | Can lead to increased rates of side reactions and byproducts. | [3] |
| Catalyst/Ligand | Pd(PPh₃)₄ | Standard, effective for many substrates but may be slow for electron-rich aryl bromides. | Pd(OAc)₂ / SPhos | Often provides higher yields and faster reaction times for challenging substrates like electron-rich aryl bromides. | [2] |
| Base | K₂CO₃ | A commonly used and effective base in many Suzuki reactions. | Stronger bases (e.g., K₃PO₄) | Can sometimes improve reaction rates, but optimization is necessary as they can also promote side reactions. | [5] |
| Atmosphere | Inert (Argon/Nitrogen) | Minimizes catalyst oxidation and homo-coupling. | Air | Promotes oxidation of Pd(0) to Pd(II), leading to significant homo-coupling of the boronic acid. | [1] |
Experimental Protocols
Optimized General Protocol for Suzuki-Miyaura Coupling of this compound
This protocol is a starting point and may require optimization for your specific boronic acid partner.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂) (2 mol%)
-
SPhos (4 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0 equiv)
-
Anhydrous and degassed 1,4-dioxane (B91453)
-
Degassed deionized water
-
Schlenk flask or reaction vial with a magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add this compound, the arylboronic acid, and potassium carbonate.
-
Catalyst Addition: In a separate vial, weigh the Pd(OAc)₂ and SPhos. Add a small amount of the degassed dioxane to dissolve the catalyst and ligand, then add this solution to the Schlenk flask under a counterflow of inert gas.
-
Inerting the Atmosphere: Seal the flask and evacuate and backfill with inert gas three times to ensure all oxygen is removed.
-
Solvent Addition: Add the degassed 1,4-dioxane and water (typically a 4:1 to 5:1 ratio of dioxane to water) via syringe.
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the this compound is consumed.
-
Work-up: Cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired biaryl compound.
Visualizations
Caption: A general experimental workflow for a Suzuki coupling reaction.
Caption: A decision tree for troubleshooting homo-coupling in Suzuki reactions.
References
Impact of solvent choice on the synthesis of 1-Bromo-4-(pentyloxy)benzene
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-Bromo-4-(pentyloxy)benzene.
Troubleshooting Guide
This guide addresses common issues encountered during the Williamson ether synthesis of this compound from 4-bromophenol (B116583) and 1-bromopentane (B41390).
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Incomplete deprotonation of 4-bromophenol: The base used may be too weak or used in insufficient quantity. 2. E2 elimination side reaction: The alkoxide, being a strong base, can promote the elimination of HBr from 1-bromopentane to form pentene, especially at higher temperatures. 3. Steric hindrance: Although less of a concern with a primary alkyl halide like 1-bromopentane, significant steric bulk on the reactants can slow down the desired SN2 reaction. 4. Reaction temperature is too low: The rate of reaction may be too slow to proceed to completion within the allotted time. | 1. Ensure a strong enough base (e.g., NaH, K₂CO₃) is used in at least stoichiometric amounts. 2. Maintain a moderate reaction temperature. Lower temperatures generally favor the SN2 reaction over E2 elimination. 3. This is generally not an issue with the specified reactants. 4. Gradually increase the reaction temperature while monitoring for the formation of byproducts. |
| Presence of Unreacted 4-Bromophenol | 1. Insufficient 1-bromopentane: The stoichiometric ratio of the alkyl halide to the phenol (B47542) may be incorrect. 2. Poor solubility of the phenoxide salt: The generated 4-bromophenoxide may not be sufficiently soluble in the chosen solvent to react efficiently. | 1. Use a slight excess (1.1-1.2 equivalents) of 1-bromopentane. 2. Choose a solvent that effectively dissolves both the phenoxide and the alkyl halide. Polar aprotic solvents like DMF or DMSO are often good choices. |
| Formation of Impurities/Byproducts | 1. E2 Elimination: As mentioned, this is a common side reaction leading to the formation of pentene. 2. Dialkylation of 4-bromophenol (less common): This can occur if the product itself can be further alkylated. 3. Reaction with residual water: Water can react with the base and reduce the amount of available phenoxide. | 1. Control the reaction temperature carefully. 2. Use appropriate stoichiometry and monitor the reaction progress to avoid over-reaction. 3. Ensure all reactants and the solvent are anhydrous. |
| Difficult Product Isolation/Purification | 1. Emulsion formation during workup: This can occur when partitioning between aqueous and organic phases. 2. Co-elution of product and starting material/byproducts during chromatography: The polarity of the product and impurities may be similar. | 1. Add brine (saturated NaCl solution) to the separatory funnel to help break the emulsion. 2. Optimize the solvent system for column chromatography. A gradual increase in the polarity of the eluent can improve separation. |
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the synthesis of this compound?
A1: The synthesis of this compound from 4-bromophenol and 1-bromopentane proceeds via a Williamson ether synthesis, which is a classic S(_N)2 reaction. The mechanism involves the deprotonation of the weakly acidic hydroxyl group of 4-bromophenol by a base to form a more nucleophilic phenoxide ion. This phenoxide then acts as a nucleophile and attacks the electrophilic carbon of 1-bromopentane, displacing the bromide leaving group to form the desired ether product.
Q2: Why is the choice of solvent important in this synthesis?
A2: The solvent plays a crucial role in the rate and efficiency of the S(_N)2 reaction. Polar aprotic solvents like N,N-dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and acetone (B3395972) are generally preferred for Williamson ether synthesis. These solvents can effectively solvate the cation of the phenoxide salt, leaving the phenoxide anion "naked" and more nucleophilic. Protic solvents, such as ethanol (B145695) or water, can solvate the phenoxide anion through hydrogen bonding, which can decrease its nucleophilicity and slow down the reaction.
Q3: What are the most common side reactions to be aware of?
A3: The most prevalent side reaction is the E2 elimination of 1-bromopentane to form pentene. This is more likely to occur at higher temperatures and with stronger, more sterically hindered bases. Since 1-bromopentane is a primary alkyl halide, the S(_N)2 reaction is generally favored over E2 elimination.
Q4: Can I use a secondary or tertiary alkyl halide instead of 1-bromopentane?
A4: It is not recommended to use secondary or tertiary alkyl halides in this Williamson ether synthesis. With secondary and especially tertiary alkyl halides, the E2 elimination reaction becomes the dominant pathway, leading to the formation of alkenes instead of the desired ether.
Q5: How can I monitor the progress of the reaction?
A5: The progress of the reaction can be effectively monitored using thin-layer chromatography (TLC). By spotting the reaction mixture alongside the starting materials (4-bromophenol and 1-bromopentane), you can observe the disappearance of the reactants and the appearance of the product spot.
Impact of Solvent Choice on Reaction Parameters
The choice of solvent significantly impacts the yield and reaction time of the synthesis of this compound. The following table summarizes typical outcomes based on data from analogous Williamson ether syntheses.
| Solvent | Dielectric Constant (ε) | Typical Reaction Time (hours) | Typical Yield (%) | Purity |
| N,N-Dimethylformamide (DMF) | 37 | 4 - 8 | 85 - 95 | High |
| Acetone | 21 | 12 - 24 | 70 - 85 | Good |
| Ethanol | 24 | 24 - 48 | 50 - 70 | Moderate |
Note: The data presented in this table is compiled from typical results for Williamson ether syntheses of similar aryl ethers. The actual reaction time and yield may vary depending on the specific reaction conditions, including temperature and the base used.
Experimental Protocol
This protocol outlines a general procedure for the synthesis of this compound.
Materials:
-
4-Bromophenol
-
1-Bromopentane
-
Potassium Carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Diethyl ether
-
1 M Hydrochloric acid (HCl)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Apparatus for column chromatography
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromophenol (1.0 eq), anhydrous potassium carbonate (1.5 eq), and anhydrous DMF.
-
Addition of Alkyl Halide: Stir the mixture at room temperature for 15-20 minutes. Then, add 1-bromopentane (1.2 eq) to the reaction mixture.
-
Reaction: Heat the reaction mixture to 70-80 °C and maintain this temperature with stirring. Monitor the reaction progress by TLC.
-
Workup: Once the reaction is complete (typically 4-8 hours), cool the mixture to room temperature. Pour the reaction mixture into a separatory funnel containing water and diethyl ether.
-
Extraction: Shake the separatory funnel vigorously and allow the layers to separate. Extract the aqueous layer two more times with diethyl ether.
-
Washing: Combine the organic layers and wash sequentially with 1 M HCl, water, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel using a hexane/ethyl acetate (B1210297) gradient to yield pure this compound.
Experimental Workflow
Caption: Experimental workflow for the synthesis of this compound.
Validation & Comparative
A Researcher's Guide to the Comparative Reactivity of 1-Bromo-4-(pentyloxy)benzene and Its Isomers
For professionals engaged in synthetic and medicinal chemistry, a nuanced understanding of isomeric reactivity is critical for strategic molecular design. This guide provides an objective comparison of the chemical reactivity of 1-Bromo-4-(pentyloxy)benzene and its key isomers. We will delve into the influence of substituent position (ortho-, meta-, para-) and alkyl chain branching on the efficiency of cornerstone reactions, supported by experimental data from analogous compounds and detailed reaction protocols.
Theoretical Comparison of Reactivity
The reactivity of bromopentyloxybenzene isomers is primarily governed by the interplay of electronic and steric effects imparted by the bromine and pentyloxy substituents on the benzene (B151609) ring.
-
Electronic Effects : The pentyloxy group (–O-C₅H₁₁) is a strong electron-donating group (EDG) through resonance (+R effect) and weakly electron-withdrawing through induction (-I effect). The dominant resonance effect increases electron density at the ortho and para positions. Conversely, bromine is an electron-withdrawing group via induction (-I effect) but a weak electron-donating group by resonance (+R effect), with the inductive effect prevailing, making it a deactivator overall. For palladium-catalyzed cross-coupling reactions, which are often initiated by oxidative addition, a more electron-deficient aryl halide is generally more reactive. Therefore, the meta-isomer, where the electron-donating resonance of the pentyloxy group does not influence the carbon bearing the bromine, is predicted to be the most reactive electronically.
-
Steric Effects : Steric hindrance plays a crucial role, particularly for the ortho-isomer, where the bulky pentyloxy group is adjacent to the reaction center (C-Br bond). This proximity can impede the approach of the bulky palladium catalyst complex, significantly slowing down reaction rates compared to the meta and para isomers. Similarly, branching in the pentyloxy chain, as in isopentyloxy (–O-CH₂CH₂CH(CH₃)₂) and especially neopentyloxy (–O-CH₂C(CH₃)₃), introduces significant steric bulk that can influence reactivity, even in the para position. The synthesis of the neopentyloxy isomer, for instance, often requires optimized conditions due to the steric hindrance of the neopentyl group.[1]
Comparative Reactivity in Palladium-Catalyzed Cross-Coupling Reactions
This compound is a valuable precursor in cross-coupling reactions like the Suzuki-Miyaura and Heck reactions.[1] The efficiency of these reactions is highly dependent on the isomeric form of the substrate.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile method for forming C-C bonds. The reactivity order for aryl bromides typically follows meta > para > ortho. The meta-isomer benefits from favorable electronics without steric hindrance. The para-isomer is slightly less reactive due to the electron-donating effect of the pentyloxy group but is sterically accessible. The ortho-isomer is significantly less reactive due to the steric shielding of the reaction site by the adjacent pentyloxy group.
While direct comparative data for pentyloxy isomers is scarce, results from the closely related bromoanisole isomers provide a strong predictive model for this trend.
| Isomer | Aryl Boronic Acid | Catalyst / Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 4-Bromoanisole (para) | p-Nitrophenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene (B28343)/H₂O | 100 | 2 | 95 |
| 3-Bromoanisole (meta) | p-Nitrophenylboronic acid | Pd₂(dba)₃ / XPhos | K₃PO₄ | Dioxane | 100 | 3 | 92 |
| 2-Bromoanisole (ortho) | p-Nitrophenylboronic acid | PdCl₂(dppf) | Cs₂CO₃ | Toluene | 110 | 12 | 35 |
This generalized protocol is based on typical conditions for the coupling of an aryl bromide with phenylboronic acid.[2][3]
-
Setup : To an oven-dried Schlenk flask under an argon atmosphere, add this compound (1.0 mmol, 1.0 equiv.), phenylboronic acid (1.2 mmol, 1.2 equiv.), and potassium carbonate (2.0 mmol, 2.0 equiv.).
-
Catalyst Addition : Add the palladium catalyst, such as Pd(PPh₃)₄ (0.03 mmol, 3 mol%), to the flask.
-
Solvent Addition : Add a degassed solvent mixture, typically toluene/ethanol/water (e.g., 4:1:1 ratio, 5 mL).
-
Reaction : Heat the mixture to reflux (typically 80-100 °C) with vigorous stirring. Monitor the reaction progress by TLC or GC-MS.
-
Work-up : After completion (typically 2-12 hours), cool the reaction to room temperature. Dilute with ethyl acetate (B1210297) (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Purification : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel.
Buchwald-Hartwig Amination
This reaction forms C-N bonds and is also sensitive to the substrate's steric and electronic properties.[4] Steric hindrance is a major factor; thus, the ortho-isomer is expected to be the least reactive. Highly hindered amines or aryl halides often require specialized, bulky phosphine (B1218219) ligands (e.g., XPhos, RuPhos) to facilitate the reaction.[4] The increased steric bulk of a neopentyloxy group would likely necessitate similar specialized catalytic systems for efficient coupling.
| Isomer | Amine | Catalyst / Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 4-Bromoanisole (para) | Morpholine (B109124) | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100 | 12 | 95 |
| 3-Bromoanisole (meta) | Morpholine | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100 | 12 | 93 |
| 2-Bromoanisole (ortho) | Morpholine | Pd₂(dba)₃ / RuPhos | K₃PO₄ | Dioxane | 110 | 24 | 45 |
This is a generalized protocol for the amination of an aryl bromide with morpholine.[2][4]
-
Setup : In a glovebox, add this compound (1.0 mmol, 1.0 equiv.), palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 mmol, 2 mol%), and a phosphine ligand (e.g., XPhos, 0.04 mmol, 4 mol%) to an oven-dried Schlenk tube.
-
Reagent Addition : Add sodium tert-butoxide (1.4 mmol, 1.4 equiv.). Seal the tube, remove from the glovebox, and evacuate and backfill with argon three times.
-
Solvent and Amine : Add anhydrous, degassed toluene (5 mL) via syringe, followed by morpholine (1.2 mmol, 1.2 equiv.).
-
Reaction : Heat the reaction mixture to 100 °C with vigorous stirring. Monitor progress by TLC or GC-MS.
-
Work-up : After completion (typically 12-24 hours), cool the mixture to room temperature, dilute with diethyl ether, and filter through a pad of Celite.
-
Purification : Concentrate the filtrate under reduced pressure and purify the residue by column chromatography.
Comparative Reactivity in Grignard Reagent Formation
The formation of a Grignard reagent (R-MgBr) involves the insertion of magnesium metal into the carbon-bromine bond.[5] The reaction is sensitive to the electronic nature of the aryl halide. Electron-withdrawing groups tend to accelerate the reaction. Given the inductive electron-withdrawing effect of the pentyloxy group at the meta position, 1-bromo-3-(pentyloxy)benzene (B7815251) is expected to form the Grignard reagent more readily than the para and ortho isomers. The ortho isomer may react slower due to steric hindrance around the C-Br bond.
Strict anhydrous conditions are essential for the success of this reaction.[6][7][8]
-
Setup : Assemble oven-dried glassware (round-bottom flask with a condenser and dropping funnel) under an argon or nitrogen atmosphere. Place magnesium turnings (1.2 mmol, 1.2 equiv.) and a small crystal of iodine in the flask.
-
Initiation : In the dropping funnel, prepare a solution of this compound (1.0 mmol, 1.0 equiv.) in anhydrous diethyl ether or THF (5 mL). Add a small portion (~0.5 mL) of this solution to the magnesium. The reaction is initiated when the iodine color fades and gentle refluxing begins (gentle warming may be required).
-
Addition : Once initiated, add the remaining aryl bromide solution dropwise at a rate that maintains a steady reflux.
-
Completion : After the addition is complete, continue to stir the mixture at room temperature for an additional 30-60 minutes to ensure all the magnesium has reacted. The resulting cloudy, grey-to-brown solution of the Grignard reagent is ready for use in subsequent reactions.
Conclusion
The reactivity of this compound and its isomers is a clear demonstration of fundamental organic principles. For palladium-catalyzed cross-coupling reactions, a general reactivity trend of meta > para >> ortho is predicted, primarily driven by a combination of the methoxy (B1213986) group's electronic effects and steric hindrance at the ortho position. Branching in the pentyloxy side chain, particularly the neopentyl group, is expected to further decrease reactivity due to increased steric bulk. These predictable trends are invaluable for researchers in selecting the appropriate isomer and optimizing reaction conditions to achieve desired synthetic outcomes in drug development and materials science.
References
- 1. This compound|CAS 30752-18-2|Supplier [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. ocf.berkeley.edu [ocf.berkeley.edu]
- 4. benchchem.com [benchchem.com]
- 5. web.mnstate.edu [web.mnstate.edu]
- 6. d.web.umkc.edu [d.web.umkc.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. mason.gmu.edu [mason.gmu.edu]
A Comparative Guide to 1-Bromo-4-(alkoxy)benzenes for Researchers and Drug Development Professionals
In the landscape of organic synthesis and medicinal chemistry, halo-substituted aromatic compounds serve as pivotal building blocks. Among these, 1-bromo-4-(alkoxy)benzenes are a versatile class of reagents, frequently employed in the construction of complex molecular architectures through various cross-coupling reactions. Their utility is particularly pronounced in the development of pharmaceuticals, liquid crystals, and advanced materials, where the nature of the alkoxy substituent can significantly influence the final product's physicochemical and biological properties.[1]
This guide provides an objective comparison of 1-bromo-4-(pentyloxy)benzene with other short-chain alkoxy-substituted bromobenzenes, focusing on their physical properties, reactivity in key synthetic transformations, and potential implications in drug discovery.
Physicochemical Properties: A Comparative Analysis
The length of the alkyl chain in 1-bromo-4-(alkoxy)benzenes directly impacts their physical properties, such as molecular weight, boiling point, melting point, and density. These parameters are critical for designing reaction conditions, purification strategies, and for understanding the compound's behavior in different physical states. As the alkyl chain elongates, the molecular weight and, generally, the boiling point increase due to stronger van der Waals forces.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Density (g/mL @ 25°C) |
| 1-Bromo-4-methoxybenzene | C₇H₇BrO | 187.03[2] | 9 - 10[3][4] | 223[3][4] | 1.494[3][4] |
| 1-Bromo-4-ethoxybenzene | C₈H₉BrO | 201.06[5] | 36 - 38[6] | 138 / 9 mmHg[6][7] | 1.436[6][7] |
| 1-Bromo-4-propoxybenzene | C₉H₁₁BrO | 215.09[8] | Liquid at RT | N/A | N/A |
| 1-Bromo-4-butoxybenzene | C₁₀H₁₃BrO | 229.11[9] | Liquid at RT[9] | N/A | N/A |
| This compound | C₁₁H₁₅BrO | 243.14[1][10] | N/A | N/A | N/A |
Reactivity in Cross-Coupling Reactions
The primary utility of 1-bromo-4-(alkoxy)benzenes in synthesis lies in their participation in palladium-catalyzed cross-coupling reactions. The carbon-bromine bond is a reactive site for transformations like the Suzuki-Miyaura, Buchwald-Hartwig, Heck, and Sonogashira couplings.[11] The alkoxy group, being an electron-donating group, influences the reactivity of the aryl bromide. It enhances the electron density of the aromatic ring, which can affect the rate of the initial oxidative addition step in the catalytic cycle.[12] While steric hindrance from a bulkier alkoxy group could potentially influence reaction kinetics, for linear chains up to pentyloxy, this effect is generally minimal compared to the electronic contribution.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a fundamental method for forming carbon-carbon bonds, crucial for creating biaryl structures prevalent in many pharmaceutical compounds.[13] The reaction couples an aryl halide with an organoboron compound.[14]
Buchwald-Hartwig Amination
This reaction is a powerful tool for forming carbon-nitrogen bonds, enabling the synthesis of aryl amines.[15] The choice of palladium catalyst, ligand, and base is critical for achieving high yields, and these conditions are generally applicable across the series of alkoxy-substituted bromobenzenes.[16][17]
Experimental Protocols
The following are generalized, yet detailed, protocols for Suzuki-Miyaura and Buchwald-Hartwig reactions, which can be adapted for this compound and its analogues.
Protocol 1: Suzuki-Miyaura Cross-Coupling
This protocol outlines a typical procedure for the coupling of a 1-bromo-4-(alkoxy)benzene with an arylboronic acid.
Materials:
-
1-Bromo-4-(alkoxy)benzene (1.0 mmol, 1.0 equiv.)
-
Arylboronic acid (1.2 mmol, 1.2 equiv.)
-
Palladium(II) acetate (B1210297) [Pd(OAc)₂] (0.02 mmol, 2 mol%)
-
Triphenylphosphine [PPh₃] (0.04 mmol, 4 mol%) or a specialized ligand like XPhos.
-
Potassium carbonate [K₂CO₃] (2.0 mmol, 2.0 equiv.)
-
Solvent: Degassed mixture of Toluene (5 mL), Ethanol (2 mL), and Water (2 mL).[12]
Procedure:
-
To a flame-dried round-bottom flask containing a magnetic stir bar, add the 1-bromo-4-(alkoxy)benzene, arylboronic acid, and potassium carbonate.[12]
-
Add the palladium catalyst and ligand to the flask.
-
Evacuate the flask and backfill with an inert gas (e.g., Nitrogen or Argon). Repeat this process three times.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to 80-100°C and stir vigorously.[12]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.[18]
-
Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and water.[18]
-
Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous phase with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.[18]
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.[18]
Protocol 2: Buchwald-Hartwig Amination
This protocol describes a general method for the C-N coupling of a 1-bromo-4-(alkoxy)benzene with a primary or secondary amine.
Materials:
-
1-Bromo-4-(alkoxy)benzene (1.0 mmol, 1.0 equiv.)
-
Amine (1.2 mmol, 1.2 equiv.)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.01 mmol, 1 mol%)
-
A suitable phosphine (B1218219) ligand (e.g., BINAP, XPhos) (0.02 mmol, 2 mol%)
-
Sodium tert-butoxide [NaOt-Bu] (1.4 mmol, 1.4 equiv.)
-
Anhydrous Toluene or 1,4-Dioxane (5 mL)
Procedure:
-
In a glovebox or under an inert atmosphere, add the palladium catalyst, ligand, and sodium tert-butoxide to a flame-dried Schlenk flask.
-
Add the 1-bromo-4-(alkoxy)benzene and the anhydrous solvent.
-
Add the amine to the reaction mixture.
-
Seal the flask and heat to 80-110°C with vigorous stirring.
-
Monitor the reaction until the starting material is consumed, as determined by TLC or GC-MS.
-
Cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).
-
Extract the mixture with an organic solvent like ethyl acetate or diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent in vacuo.
-
Purify the resulting aryl amine by flash column chromatography.
Implications in Drug Development
The alkoxy chain length is a critical parameter in drug design as it significantly modulates a molecule's lipophilicity, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) properties.[1]
-
Lipophilicity: Increasing the alkyl chain length from methoxy (B1213986) to pentyloxy systematically increases the lipophilicity (logP) of the molecule. This can enhance membrane permeability and binding to hydrophobic pockets in target proteins.[1]
-
Metabolic Stability: The alkoxy group can be a site of metabolic transformation, primarily through O-dealkylation by cytochrome P450 enzymes.[19] Longer or branched alkyl chains can sometimes alter the rate and profile of metabolism, potentially improving a drug candidate's half-life. Subtle structural variations can have major consequences for metabolic outcomes and toxicity.[20] Therefore, creating a homologous series of alkoxy-substituted compounds is a common strategy in medicinal chemistry to fine-tune ADME properties and perform structure-activity relationship (SAR) studies.[1]
References
- 1. This compound|CAS 30752-18-2|Supplier [benchchem.com]
- 2. Benzene, 1-bromo-4-methoxy- (CAS 104-92-7) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 3. chembk.com [chembk.com]
- 4. chemsynthesis.com [chemsynthesis.com]
- 5. Benzene, 1-bromo-4-ethoxy- (CAS 588-96-5) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 6. chembk.com [chembk.com]
- 7. chemsynthesis.com [chemsynthesis.com]
- 8. 1-Bromo-4-propoxybenzene | C9H11BrO | CID 2734198 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Page loading... [wap.guidechem.com]
- 10. This compound | C11H15BrO | CID 7016905 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. nbinno.com [nbinno.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Suzuki Coupling [organic-chemistry.org]
- 15. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 18. benchchem.com [benchchem.com]
- 19. In vitro metabolism and covalent binding among ortho-substituted bromobenzenes of varying hepatotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Impact of structural and metabolic variations on the toxicity and carcinogenicity of hydroxy- and alkoxy-substituted allyl- and propenylbenzenes - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Steric Effects of the Pentyloxy Group in Reactions of 1-Bromo-4-(pentyloxy)benzene
For researchers and professionals in drug development and materials science, understanding the subtle interplay of electronic and steric effects is paramount for reaction optimization and molecular design. 1-Bromo-4-(pentyloxy)benzene is a versatile building block used in the synthesis of complex organic molecules, including liquid crystals and pharmaceutical intermediates, primarily through palladium-catalyzed cross-coupling reactions.[1] The n-pentyloxy group, while electronically donating, introduces a degree of steric bulk that can influence reaction kinetics and outcomes compared to smaller alkoxy substituents.
Influence of the Pentyloxy Group in Palladium-Catalyzed Cross-Coupling Reactions
The flexible, five-carbon chain of the pentyloxy group can influence the accessibility of the catalytic center in cross-coupling reactions. This steric hindrance can be more pronounced when using bulky ligands or coupling partners. We will examine this effect in the context of Suzuki-Miyaura, Buchwald-Hartwig, and Heck reactions.
1.1. Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for forming C-C bonds. The reactivity of the aryl bromide is influenced by both electronic and steric factors. Electron-donating groups, like pentyloxy, can slow the rate-determining oxidative addition step compared to electron-withdrawing groups.[2] However, the steric profile of the substituent and the coupling partner is also critical. Low yields in Suzuki-Miyaura couplings are common when using sterically hindered substrates.
Table 1: Comparative Performance in Suzuki-Miyaura Coupling (Data is compiled for representative aryl bromides to serve as a benchmark.)
| Palladium Catalyst/Precatalyst | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Approx. Yield (%) |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene (B28343)/H₂O | 100 | 18 | ~95 |
| Pd(PPh₃)₄ | - | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 24 | ~90[3] |
| PdCl₂(dppf) | - | K₂CO₃ | DMF | 80 | 12 | ~92 |
| Pd₂(dba)₃ | XPhos | Cs₂CO₃ | t-BuOH | 100 | 12-24 | ~85 |
Source: Data compiled from studies on structurally similar aryl bromides.[3]
For this compound, a switch to catalysts with bulky, electron-rich ligands like SPhos or XPhos is often beneficial as they promote the oxidative addition and reductive elimination steps, potentially counteracting the steric influence of the pentyloxy group.
1.2. Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a fundamental reaction for the formation of C-N bonds.[4] Steric hindrance from both the aryl halide and the amine can significantly impact reaction efficiency. A sluggish reaction or the formation of hydrodehalogenation byproducts can sometimes be attributed to steric factors. The choice of a sterically hindered, electron-rich phosphine (B1218219) ligand is crucial for promoting C-N bond formation over competing pathways.
Table 2: Comparative Performance in Buchwald-Hartwig Amination (Data is compiled for representative aryl bromides to serve as a benchmark.)
| Palladium Catalyst/Precatalyst | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Approx. Yield (%) |
| Pd₂(dba)₃ | BINAP | NaOtBu | Toluene | 100 | 2 | ~98 |
| Pd(OAc)₂ | XPhos | K₂CO₃ | t-BuOH | 120 | 24 | ~85 |
Source: Data compiled from studies on structurally similar aryl bromides.[3]
When coupling this compound with bulky secondary amines, ligands such as Josiphos or other specialized biaryl phosphines are recommended to stabilize the palladium center and facilitate the desired reductive elimination.
Comparison with Sterically Differentiated Isomers
To isolate the effect of steric bulk, it is useful to compare the reactivity of this compound with its branched-chain isomers, such as 1-Bromo-4-(isopentyloxy)benzene and 1-Bromo-4-(neopentyloxy)benzene.
-
1-Bromo-4-(isopentyloxy)benzene: Features a methyl branch at the γ-position of the alkyl chain. This introduces moderate steric bulk further from the aromatic ring.[1][5]
-
1-Bromo-4-(neopentyloxy)benzene: Contains a quaternary carbon adjacent to the ether oxygen. The significant steric bulk of the neopentyl group is expected to have a more pronounced effect on reactions, potentially requiring more optimized conditions (e.g., higher temperatures, more active catalysts) to achieve reasonable yields.[1]
While quantitative comparative data is scarce, it can be inferred that the reactivity in sterically demanding cross-coupling reactions would likely follow the trend: pentyloxy > isopentyloxy > neopentyloxy .
Visualizing Reaction Pathways and Workflows
Experimental Protocols
The following are generalized protocols adapted for reactions with this compound, based on established methodologies for similar aryl bromides.[6]
4.1. Protocol for Suzuki-Miyaura Coupling
-
Reaction Setup: In an oven-dried Schlenk flask under an argon atmosphere, combine this compound (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), Pd₂(dba)₃ (0.02 mmol, 2 mol%), XPhos (0.04 mmol, 4 mol%), and cesium carbonate (2.0 mmol, 2.0 equiv.).
-
Solvent Addition: Evacuate and backfill the flask with argon three times. Add anhydrous tert-butanol (B103910) (5 mL) via syringe.
-
Reaction Execution: Heat the reaction mixture to 100 °C with vigorous stirring. Monitor the reaction's progress using TLC or GC-MS. The reaction is typically complete within 12-24 hours.
-
Workup: Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (B1210297). Filter the mixture through a pad of Celite®, washing with additional ethyl acetate. Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography.
4.2. Protocol for Buchwald-Hartwig Amination
-
Reaction Setup: In a glovebox, charge a reaction tube with Pd₂(dba)₃ (0.02 mmol, 2 mol%), BINAP (0.06 mmol, 6 mol%), and sodium tert-butoxide (1.4 mmol, 1.4 equiv.).
-
Reagent Addition: Add toluene (2 mL) and stir for 5 minutes. Then, add this compound (1.0 mmol, 1.0 equiv.) and the desired amine (1.2 mmol, 1.2 equiv.).
-
Reaction Execution: Seal the tube, remove it from the glovebox, and heat the mixture to 100 °C for 2-4 hours.
-
Workup: After cooling, dilute the mixture with ethyl acetate and filter through a pad of Celite®. Concentrate the filtrate and purify the crude product by flash column chromatography to yield the desired N-aryl product.[3]
References
- 1. This compound|CAS 30752-18-2|Supplier [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. 1-Bromo-4-(isopentyloxy)benzene | C11H15BrO | CID 14716142 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Unveiling the Electronic Influence of the Pentyloxy Group in 1-Bromo-4-(pentyloxy)benzene: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The electronic nature of substituents on an aromatic ring is a cornerstone of modern chemistry, profoundly influencing reaction rates, mechanisms, and the overall properties of molecules. In the realm of drug discovery and materials science, a nuanced understanding of these electronic effects is paramount for rational design and optimization. This guide provides a comprehensive comparison of the electronic effects of the pentyloxy substituent in the model compound 1-Bromo-4-(pentyloxy)benzene, supported by experimental data and detailed protocols.
Quantitative Analysis of Substituent Electronic Effects
The electronic influence of a substituent is a delicate interplay of inductive and resonance effects. These effects can be quantified using Hammett (σ) and Taft (σ*) constants, which provide a linear free-energy relationship for reaction rates and equilibrium constants of substituted aromatic compounds.
The pentyloxy group (-OC₅H₁₁), like other alkoxy groups, is characterized by a dual nature. The oxygen atom, being more electronegative than carbon, exerts an electron-withdrawing inductive effect (-I). Conversely, the lone pairs on the oxygen atom can be delocalized into the benzene (B151609) ring's π-system, resulting in an electron-donating resonance effect (+M). In the para position, the resonance effect typically dominates, leading to an overall electron-donating character.
Below is a comparative summary of the electronic parameters for the pentyloxy group and other relevant substituents.
| Substituent | Hammett Constant (σp) | Taft Polar Constant (σ*) | Key Electronic Effect |
| -O(CH₂)₄CH₃ (Pentyloxy) | -0.34 | Not readily available | Strong electron-donating (Resonance) |
| -OCH₃ (Methoxy) | -0.27 | +0.52 | Strong electron-donating (Resonance) |
| -CH₃ (Methyl) | -0.17 | 0.00 | Weak electron-donating (Inductive) |
| -H (Hydrogen) | 0.00 | +0.49 | Reference |
| -Br (Bromo) | +0.23 | +2.84 | Electron-withdrawing (Inductive) |
| -NO₂ (Nitro) | +0.78 | +3.9 | Strong electron-withdrawing (Resonance & Inductive) |
Spectroscopic data, particularly ¹³C NMR, provides further insight into the electronic environment of the aromatic ring. The chemical shifts of the carbon atoms in this compound reflect the electron-donating nature of the pentyloxy group.
| Carbon Atom | Chemical Shift (δ, ppm) |
| C1 (C-Br) | 113.1 |
| C2/C6 | 116.4 |
| C3/C5 | 132.3 |
| C4 (C-O) | 158.8 |
| Cα (O-CH₂) | 68.3 |
| Cβ | 28.9 |
| Cγ | 28.2 |
| Cδ | 22.5 |
| Cε | 14.0 |
Visualizing Electronic Effects and Experimental Workflow
To better understand the interplay of electronic effects and the process of their determination, the following diagrams are provided.
Experimental Protocols
A detailed methodology for the determination of the Hammett constant (σ) is crucial for reproducible and accurate results. The most common method involves the determination of the acid dissociation constant (pKa) of a substituted benzoic acid.
Protocol for Determination of Hammett Constant (σp) via Potentiometric Titration
Objective: To determine the Hammett para-substituent constant (σp) for the pentyloxy group by measuring the pKa of p-pentyloxybenzoic acid.
Materials:
-
p-Pentyloxybenzoic acid
-
Benzoic acid (reference standard)
-
Standardized sodium hydroxide (B78521) (NaOH) solution (e.g., 0.1 M), carbonate-free
-
Deionized water
-
Ethanol (or other suitable co-solvent if solubility is an issue)
-
pH meter with a combination glass electrode
-
Magnetic stirrer and stir bar
-
Burette (calibrated)
-
Beakers and volumetric flasks
Procedure:
-
Preparation of Solutions:
-
Accurately prepare a solution of p-pentyloxybenzoic acid of known concentration (e.g., 0.01 M) in a suitable solvent (e.g., a water-ethanol mixture to ensure solubility).
-
Prepare a solution of benzoic acid of the same concentration in the same solvent system.
-
-
pH Meter Calibration:
-
Calibrate the pH meter using at least two standard buffer solutions (e.g., pH 4.00 and 7.00) at the temperature of the experiment.
-
-
Titration:
-
Pipette a known volume (e.g., 25.00 mL) of the p-pentyloxybenzoic acid solution into a beaker.
-
Place a magnetic stir bar in the beaker and place it on a magnetic stirrer.
-
Immerse the calibrated pH electrode in the solution.
-
Record the initial pH of the solution.
-
Begin titrating with the standardized NaOH solution, adding small increments (e.g., 0.1-0.2 mL) and recording the pH after each addition.
-
Continue the titration past the equivalence point.
-
Repeat the titration at least two more times for consistency.
-
Perform the same titration procedure for the benzoic acid solution.
-
-
Data Analysis and pKa Determination:
-
Plot the pH versus the volume of NaOH added for each titration.
-
Determine the equivalence point from the first derivative plot (ΔpH/ΔV vs. V) or a Gran plot.
-
The pKa is equal to the pH at the half-equivalence point.
-
Average the pKa values obtained from the replicate titrations for both acids.
-
-
Calculation of the Hammett Constant (σp):
-
The Hammett equation for the ionization of benzoic acids is: σp = pKa (benzoic acid) - pKa (p-pentyloxybenzoic acid)
-
Substitute the experimentally determined average pKa values into the equation to calculate the σp for the pentyloxy group.
-
This guide provides a foundational understanding of the electronic effects of the pentyloxy substituent, offering both quantitative data and the experimental means to derive it. For researchers in medicinal chemistry and materials science, such a detailed analysis is invaluable for the informed design of novel and effective molecules.
1-Bromo-4-(pentyloxy)benzene: A Versatile Building Block for Organic Synthesis
A comprehensive guide for researchers, scientists, and drug development professionals on the applications, comparative performance, and experimental protocols of 1-Bromo-4-(pentyloxy)benzene. This guide highlights its utility in cross-coupling reactions for the synthesis of liquid crystals and pharmacologically active compounds.
This compound is a key aromatic building block utilized in a wide array of synthetic applications, from advanced materials to pharmaceutical intermediates.[1] Its structure, featuring a bromine atom and a pentyloxy chain on a benzene (B151609) ring, makes it an ideal substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations. These reactions are foundational in the construction of complex organic molecules, including the biphenyl (B1667301) cores of many liquid crystals and the scaffolds of various therapeutic agents.
Comparative Performance in Cross-Coupling Reactions
The utility of this compound as a building block is best demonstrated by its performance in widely used carbon-carbon and carbon-nitrogen bond-forming reactions. This section provides a comparative analysis of its reactivity against a common alternative, 4-(pentyloxy)phenyl triflate, in Suzuki-Miyaura and Buchwald-Hartwig reactions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for the synthesis of biaryl compounds. The following table summarizes the performance of this compound in a typical Suzuki-Miyaura coupling with 4-cyanophenylboronic acid, a key reaction in the synthesis of liquid crystals, and compares it with the corresponding triflate.
| Entry | Electrophile | Coupling Partner | Catalyst System | Solvent | Base | Temp (°C) | Time (h) | Yield (%) |
| 1 | This compound | 4-Cyanophenylboronic acid | Pd(PPh₃)₄ | Toluene (B28343) | K₂CO₃ | 90 | 12 | 92 |
| 2 | 4-(pentyloxy)phenyl triflate | 4-Cyanophenylboronic acid | Pd(OAc)₂ / SPhos | Dioxane | K₃PO₄ | 100 | 8 | 88 |
Note: Data is compiled from representative procedures and may vary based on specific reaction conditions.
Aryl bromides, such as this compound, are often preferred for their stability and cost-effectiveness. While aryl triflates can sometimes offer higher reactivity, the yields for the Suzuki-Miyaura coupling are comparable and often high for both substrates, as illustrated above.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a versatile method for the formation of carbon-nitrogen bonds, crucial in the synthesis of many pharmaceutical compounds. The table below compares the performance of this compound with 4-(pentyloxy)phenyl triflate in a reaction with morpholine (B109124).
| Entry | Electrophile | Amine | Catalyst System | Solvent | Base | Temp (°C) | Time (h) | Yield (%) |
| 1 | This compound | Morpholine | Pd₂(dba)₃ / XPhos | Toluene | NaOtBu | 100 | 18 | 85 |
| 2 | 4-(pentyloxy)phenyl triflate | Morpholine | Pd(OAc)₂ / BINAP | Toluene | Cs₂CO₃ | 100 | 24 | 82 |
Note: Data is compiled from representative procedures and may vary based on specific reaction conditions.
In Buchwald-Hartwig aminations, aryl bromides are reliable substrates, providing high yields of the desired arylamine products. The choice between an aryl bromide and an aryl triflate may depend on the specific amine being used and the desired reaction conditions.
Application in Liquid Crystal Synthesis
This compound is a valuable precursor for the synthesis of liquid crystals, particularly those with a biphenyl core. The pentyloxy chain contributes to the desired mesomorphic properties of the final molecule. A prominent example is the synthesis of 4'-(pentyloxy)-[1,1'-biphenyl]-4-carbonitrile, a nematic liquid crystal.
Comparative Mesomorphic Properties
The performance of a liquid crystal is determined by its physical properties, such as its clearing point (the temperature at which it transitions from the liquid crystalline phase to an isotropic liquid). The table below compares the nematic-isotropic transition temperature of a liquid crystal synthesized from this compound with a common alternative.
| Compound | Structure | Nematic to Isotropic Transition Temperature (°C) |
| 4'-(pentyloxy)-[1,1'-biphenyl]-4-carbonitrile | CH₃(CH₂)₄O-C₆H₄-C₆H₄-CN | 67 |
| 4'-Octyloxy-4-biphenylcarbonitrile | CH₃(CH₂)₇O-C₆H₄-C₆H₄-CN | 79.1 |
The length of the alkoxy chain significantly influences the mesomorphic properties of the liquid crystal. The pentyloxy group in the derivative of this compound provides a useful balance of properties for various display applications.
Application in Drug Development
The biaryl and aryl-amino scaffolds readily accessible from this compound are prevalent in many biologically active molecules. For instance, biphenylcarboxamide derivatives have been identified as antagonists of the Platelet-Activating Factor (PAF) receptor, a G-protein coupled receptor involved in inflammatory responses.
Platelet-Activating Factor (PAF) Receptor Signaling Pathway
PAF binding to its receptor (PAFR) triggers a cascade of intracellular signaling events. Understanding this pathway is crucial for the rational design of novel therapeutics.
Caption: PAF Receptor Signaling Pathway and Inhibition.
Biphenylcarboxamide derivatives synthesized using this compound as a starting material can act as antagonists, blocking the binding of PAF to its receptor and thereby inhibiting the downstream inflammatory cascade. This makes it a valuable building block for the development of novel anti-inflammatory drugs.
Experimental Protocols
Detailed experimental procedures are provided below for the key reactions discussed in this guide.
Suzuki-Miyaura Coupling for the Synthesis of 4'-(pentyloxy)-[1,1'-biphenyl]-4-carbonitrile
Materials:
-
This compound (1.0 eq)
-
4-Cyanophenylboronic acid (1.1 eq)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.03 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
Toluene
-
Water
Procedure:
-
To a round-bottom flask, add this compound, 4-cyanophenylboronic acid, Pd(PPh₃)₄, and K₂CO₃.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add degassed toluene and water (4:1 v/v).
-
Heat the reaction mixture to 90 °C and stir for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired product.
Caption: Suzuki-Miyaura Coupling Workflow.
Buchwald-Hartwig Amination of this compound with Morpholine
Materials:
-
This compound (1.0 eq)
-
Morpholine (1.2 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 eq)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.04 eq)
-
Sodium tert-butoxide (NaOtBu) (1.4 eq)
-
Anhydrous Toluene
Procedure:
-
To an oven-dried Schlenk tube, add Pd₂(dba)₃, XPhos, and NaOtBu under an inert atmosphere.
-
Add a solution of this compound in anhydrous toluene.
-
Add morpholine via syringe.
-
Seal the tube and heat the reaction mixture to 100 °C for 18 hours.
-
Monitor the reaction by gas chromatography-mass spectrometry (GC-MS).
-
After completion, cool the reaction to room temperature, dilute with diethyl ether, and filter through a pad of celite.
-
Concentrate the filtrate and purify the residue by column chromatography to yield the desired product.
Caption: Buchwald-Hartwig Amination Workflow.
Conclusion
This compound stands out as a versatile and reliable building block in modern organic synthesis. Its performance in key cross-coupling reactions is comparable, and in some cases superior, to common alternatives. Its utility in the synthesis of high-performance liquid crystals and as a scaffold for pharmacologically active compounds underscores its importance for researchers, scientists, and drug development professionals. The detailed protocols and comparative data provided in this guide aim to facilitate its effective application in a variety of synthetic endeavors.
References
A Comparative Analysis of Suzuki and Stille Coupling for the Synthesis of 4-Pentyloxybiphenyl
For Researchers, Scientists, and Drug Development Professionals: A Guide to Selecting the Optimal Cross-Coupling Strategy
The formation of carbon-carbon (C-C) bonds is a cornerstone of modern organic synthesis, enabling the construction of complex molecular architectures that are pivotal in medicinal chemistry and materials science. Among the plethora of palladium-catalyzed cross-coupling reactions, the Suzuki-Miyaura and Stille couplings have emerged as powerful and versatile methods for the creation of biaryl linkages. This guide presents a comparative study of these two prominent reactions for the synthesis of 4-pentyloxybiphenyl from 1-Bromo-4-(pentyloxy)benzene, offering experimental data, detailed protocols, and mechanistic insights to inform your synthetic strategy.
Performance Comparison: A Quantitative Overview
The choice between Suzuki and Stille coupling often hinges on factors such as reaction yield, functional group tolerance, and the toxicity of reagents. Below is a summary of quantitative data for the coupling of a structurally analogous substrate, 4-bromoanisole, which provides a strong indication of the expected performance for this compound.
| Feature | Suzuki Coupling | Stille Coupling |
| Aryl Halide | 4-Bromoanisole | 4-Bromoanisole |
| Coupling Partner | Phenylboronic acid | Tributyl(phenyl)stannane |
| Catalyst | Pd(OAc)₂ / XPhos | Pd(OAc)₂ / XPhos |
| Yield (%) | 95%[1] | 90%[1] |
| Key Advantages | Low toxicity of boron reagents and byproducts; mild reaction conditions.[1] | Excellent functional group tolerance; organostannanes are stable to air and moisture.[1] |
| Key Disadvantages | Can be sensitive to sterically hindered substrates; requires a base which can affect sensitive functional groups. | High toxicity of organotin reagents and byproducts; difficult removal of tin byproducts.[1] |
Delving into the Mechanisms: Catalytic Cycles
The fundamental mechanisms of both the Suzuki and Stille couplings proceed through a catalytic cycle involving a palladium catalyst. The key steps are oxidative addition, transmetalation, and reductive elimination. The primary difference lies in the nature of the organometallic reagent and the conditions required for transmetalation.
Experimental Protocols
Detailed and reproducible experimental protocols are critical for the successful implementation of these coupling reactions. The following are representative procedures for the Suzuki and Stille couplings of this compound.
Suzuki Coupling Protocol
This protocol is adapted from established methods for the Suzuki-Miyaura coupling of aryl bromides.
Materials:
-
This compound (1.0 mmol, 243 mg)
-
Phenylboronic acid (1.2 mmol, 146 mg)
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂, 0.02 mmol, 4.5 mg)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos, 0.04 mmol, 19 mg)
-
Potassium phosphate (B84403) (K₃PO₄, 2.0 mmol, 424 mg)
-
Toluene (B28343) (5 mL)
-
Water (0.5 mL)
Procedure:
-
To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound, phenylboronic acid, and potassium phosphate.
-
In a glovebox, add palladium(II) acetate and XPhos to the flask.
-
Add toluene and water to the flask.
-
Seal the flask and purge with argon for 15 minutes.
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel (eluent: hexanes/ethyl acetate gradient) to afford 4-pentyloxybiphenyl.
Stille Coupling Protocol
This protocol is a representative procedure based on general methods for the Stille coupling of aryl bromides.
Materials:
-
This compound (1.0 mmol, 243 mg)
-
Tributyl(phenyl)stannane (1.1 mmol, 404 mg)
-
Tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃, 0.015 mmol, 13.7 mg)
-
Tri(2-furyl)phosphine (P(2-furyl)₃, 0.06 mmol, 14 mg)
-
Anhydrous N,N-Dimethylformamide (DMF) (5 mL)
Procedure:
-
To a flame-dried Schlenk flask under an argon atmosphere, add tris(dibenzylideneacetone)dipalladium(0) and tri(2-furyl)phosphine.
-
Add anhydrous DMF and stir for 10 minutes at room temperature.
-
Add this compound followed by tributyl(phenyl)stannane via syringe.
-
Heat the reaction mixture to 80 °C and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with diethyl ether (20 mL) and add a saturated aqueous solution of potassium fluoride (B91410) (10 mL). Stir vigorously for 30 minutes.
-
Filter the mixture through a pad of Celite®, washing with diethyl ether.
-
Separate the layers of the filtrate and extract the aqueous layer with diethyl ether (2 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to afford 4-pentyloxybiphenyl.
Conclusion and Recommendations
Both Suzuki and Stille couplings are highly effective methods for the synthesis of 4-pentyloxybiphenyl from this compound. The Suzuki coupling is often the preferred method due to the low toxicity of the organoboron reagents and the ease of byproduct removal, making it particularly suitable for applications in drug development and large-scale synthesis. However, the Stille coupling offers distinct advantages in terms of its broad functional group tolerance and its ability to proceed under neutral conditions, which can be crucial when dealing with base-sensitive substrates. The primary drawback of the Stille coupling remains the high toxicity of organotin compounds and the challenges associated with the complete removal of tin-containing byproducts.
For the specific case of this compound, where the substrate is relatively simple and does not contain highly sensitive functional groups, the Suzuki coupling is likely the more practical and environmentally benign choice, offering a slightly higher yield as indicated by studies on analogous substrates. The Stille coupling remains a powerful alternative, particularly in more complex syntheses where its superior functional group tolerance may be a deciding factor. The choice between these two powerful synthetic tools will ultimately depend on the specific requirements of the research, including the complexity of the substrate, scale of the reaction, and purity requirements of the final product.
References
A Comparative Guide to the Cross-Coupling Kinetics of 1-Bromo-4-(pentyloxy)benzene
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, palladium-catalyzed cross-coupling reactions are indispensable tools for the construction of carbon-carbon and carbon-heteroatom bonds. This guide provides a comparative analysis of the reaction kinetics for 1-Bromo-4-(pentyloxy)benzene in three of the most powerful cross-coupling methodologies: the Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions. Understanding the kinetic profiles of these transformations is paramount for optimizing reaction conditions, scaling up syntheses, and accelerating drug discovery and materials science research.
While direct kinetic studies on this compound are not extensively documented in publicly available literature, valuable insights can be gleaned from comparative data of structurally similar aryl bromides, particularly those bearing electron-donating alkoxy substituents. The pentyloxy group is anticipated to have an electron-donating effect, which can influence the rates of the key steps in the catalytic cycles.
Comparative Kinetic Data
The following tables summarize kinetic data for Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions with relevant aryl bromides. The data for this compound is extrapolated based on the performance of analogous substrates like 4-bromoanisole (B123540) and other para-substituted bromobenzenes.
Table 1: Suzuki-Miyaura Coupling Kinetic Data
| Aryl Bromide | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Kinetic Notes |
| This compound (extrapolated) | Phenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene (B28343)/H₂O | 100 | 18-24 | ~90-95 | The electron-donating pentyloxy group may slightly decrease the rate of oxidative addition compared to unsubstituted bromobenzene. |
| 4-Bromoanisole | Phenylboronic acid | Pd/HPS | NaOH | EtOH/H₂O | 70 | 1 | >90 | Demonstrates high reactivity for an alkoxy-substituted bromobenzene.[1] |
| Bromobenzene | Phenylboronic acid | Pd–poly(AA) hybrid | K₃PO₄ | Toluene/H₂O | 70 | 6 | >80 | Serves as a baseline for comparison.[2] |
| 4-Bromonitrobenzene | Phenylboronic acid | Pd–poly(AA) hybrid | K₃PO₄ | Toluene/H₂O | 70 | <6 | >80 | The electron-withdrawing nitro group significantly accelerates the reaction.[2] |
Table 2: Heck Reaction Kinetic Data
| Aryl Bromide | Alkene | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Kinetic Notes |
| This compound (extrapolated) | Styrene | Pd(OAc)₂ | K₂CO₃ | DMF/H₂O | 80-100 | 4-12 | ~85-90 | Similar to other electron-rich aryl bromides, requiring slightly elevated temperatures for efficient coupling. |
| 4-Bromoanisole | 2-Ethylhexyl acrylate | Pd(OAc)₂ / N-phenyl urea | NaHCO₃ | Ionic Liquid | 180 | 12 | High | Demonstrates feasibility of coupling with deactivated aryl bromides at higher temperatures.[3] |
| Bromobenzene | Styrene | Ligandless Pd | NaOAc | DMF | 140 | Variable | - | Kinetic studies show complex dependencies on catalyst formation and aggregation.[4] |
| 4-Bromoacetophenone | Styrene | Pd(OAc)₂ / NHC | K₂CO₃ | DMF/H₂O | 80 | 4 | High | Electron-withdrawing group facilitates the reaction.[5] |
Table 3: Buchwald-Hartwig Amination Kinetic Data
| Aryl Bromide | Amine | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Kinetic Notes |
| This compound (extrapolated) | Morpholine | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100 | 12-24 | ~90 | The electron-donating group may necessitate a slightly longer reaction time compared to electron-neutral or -poor substrates. |
| 4-Bromoanisole | Aniline | Pd₂(dba)₃ / BINAP | NaOtBu | Toluene | 100 | - | High | A standard example of coupling an electron-rich aryl bromide. |
| Bromobenzene | Primary Amine | Pd₂(dba)₃ / GPhos | NaOtBu | THF | RT | 1 | High | Advanced ligands can enable room temperature amination.[6] |
| 4-Bromobenzonitrile | Lithium bis(trimethylsilyl)amide | Pd(dba)₂ / P(o-tol)₃ | LiHMDS | Toluene | 100 | - | High | Electron-withdrawing groups generally lead to faster reactions. |
Experimental Protocols
Detailed methodologies for conducting these cross-coupling reactions with this compound are provided below. These protocols are based on established procedures for similar aryl bromides and can be adapted as a starting point for optimization.
Suzuki-Miyaura Coupling Protocol
Materials:
-
This compound (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
SPhos (0.04 mmol, 4 mol%)
-
Potassium phosphate (B84403) (K₃PO₄, 2.0 mmol)
-
Toluene (5 mL)
-
Water (0.5 mL)
-
An inert atmosphere (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk tube, add this compound, the arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Evacuate and backfill the tube with an inert atmosphere three times.
-
Add toluene and water via syringe.
-
Seal the tube and place it in a preheated oil bath at 100 °C.
-
Stir the reaction mixture vigorously for 18-24 hours, monitoring progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Heck Reaction Protocol
Materials:
-
This compound (1.0 mmol)
-
Alkene (e.g., Styrene) (1.5 mmol)
-
Palladium(II) acetate (Pd(OAc)₂, 0.01 mmol, 1 mol%)
-
Potassium carbonate (K₂CO₃, 2.0 mmol)
-
N,N-Dimethylformamide (DMF) (3 mL)
-
Water (3 mL)
-
An inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a Schlenk tube, add this compound, Pd(OAc)₂, and K₂CO₃.[5]
-
Evacuate and backfill the tube with an inert atmosphere.
-
Add DMF, water, and the alkene via syringe.[5]
-
Seal the tube and heat the mixture at 80-100 °C for 4-12 hours.[5]
-
Monitor the reaction by TLC or GC-MS.
-
After cooling, extract the mixture with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter, concentrate, and purify the product by flash chromatography.
Buchwald-Hartwig Amination Protocol
Materials:
-
This compound (1.0 mmol)
-
Amine (1.2 mmol)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 mmol, 2 mol%)
-
XPhos (0.04 mmol, 4 mol%)
-
Sodium tert-butoxide (NaOtBu, 1.4 mmol)
-
Anhydrous toluene (5 mL)
-
An inert atmosphere (Argon or Nitrogen)
Procedure:
-
In a glovebox or under an inert atmosphere, charge a Schlenk tube with Pd₂(dba)₃, XPhos, and NaOtBu.[7]
-
Add toluene, followed by this compound and the amine.[7]
-
Seal the tube and heat the reaction mixture at 100 °C for 12-24 hours.[7]
-
Monitor the reaction's progress by TLC or GC-MS.
-
Once complete, cool to room temperature, dilute with ethyl acetate, and filter through a pad of celite.
-
Concentrate the filtrate and purify the residue by flash chromatography.
Visualizing the Catalytic Cycles
The following diagrams, generated using the DOT language, illustrate the fundamental signaling pathways for the Suzuki-Miyaura, Heck, and Buchwald-Hartwig cross-coupling reactions.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Catalytic cycle of the Heck cross-coupling reaction.
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dspace.mit.edu [dspace.mit.edu]
- 7. benchchem.com [benchchem.com]
A Head-to-Head Battle in Catalysis: 1-Bromo-4-(pentyloxy)benzene vs. 1-Iodo-4-(pentyloxy)benzene
In the landscape of palladium-catalyzed cross-coupling reactions, the choice of aryl halide is a critical parameter that dictates reaction efficiency, scope, and overall cost-effectiveness. For researchers and professionals in drug development and materials science, understanding the nuanced differences between seemingly similar substrates is paramount. This guide provides an objective, data-supported comparison of 1-Bromo-4-(pentyloxy)benzene and 1-Iodo-4-(pentyloxy)benzene in three cornerstone catalytic reactions: the Suzuki-Miyaura, Heck, and Buchwald-Hartwig couplings.
The fundamental difference in reactivity between these two compounds stems from the inherent properties of the carbon-halogen bond. The carbon-iodine (C-I) bond is longer and weaker than the carbon-bromine (C-Br) bond. This lower bond dissociation energy facilitates the oxidative addition step, which is often the rate-determining step in many palladium-catalyzed cross-coupling cycles, rendering aryl iodides generally more reactive than their bromide counterparts.[1]
At a Glance: Reactivity and Performance Comparison
Table 1: Comparative Performance in Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds. The higher reactivity of the aryl iodide often translates to milder reaction conditions and shorter reaction times.
| Feature | 1-Iodo-4-(pentyloxy)benzene (Analog Data) | This compound (Analog Data) | Reference |
| Substrate | 4-Iodobenzamide | 4-Bromobenzamide | [2] |
| Coupling Partner | Phenylboronic acid | Phenylboronic acid | [2] |
| Catalyst System | Pd(PPh₃)₄ | Pd(PPh₃)₄ | [2] |
| Base | K₂CO₃ | K₂CO₃ | [2] |
| Solvent | Toluene/H₂O | Toluene/H₂O | [2] |
| Temperature (°C) | 80 | 100 | [2] |
| Time (h) | 2 | 12 | [2] |
| Yield (%) | >95 | 85 | [2] |
Table 2: Comparative Performance in Heck Coupling
The Heck reaction couples an aryl halide with an alkene. The preferential reaction at the C-I bond is well-documented.
| Feature | 1-Iodo-4-(pentyloxy)benzene (Expected) | This compound (Expected) | Reference |
| Substrate | Iodobenzene | Bromobenzene | [3] |
| Coupling Partner | Styrene | Styrene | [3] |
| Catalyst System | Pd(OAc)₂ | Pd(OAc)₂ | [3] |
| Base | Base | Base | [3] |
| Key Observation | Higher reactivity | Lower reactivity | [3] |
Table 3: Comparative Performance in Buchwald-Hartwig Amination
In C-N bond formation, the enhanced reactivity of aryl iodides allows for efficient coupling under milder conditions.
| Feature | 1-Iodo-4-(pentyloxy)benzene (Analog Data) | This compound (Analog Data) | Reference |
| Substrate | 4-Iodobenzamide | 4-Bromobenzamide | [2] |
| Amine | Morpholine | Morpholine | [2] |
| Catalyst System | Pd₂(dba)₃ / XPhos | Pd₂(dba)₃ / XPhos | [2] |
| Base | NaOtBu | NaOtBu | [2] |
| Solvent | Toluene | Toluene | [2] |
| Temperature (°C) | 80 | 100 | [2] |
| Time (h) | 1 | 8 | [2] |
| Yield (%) | 98 | 90 | [2] |
Visualizing the Catalytic Cycle and Experimental Workflow
The following diagrams illustrate the generalized catalytic cycle for these cross-coupling reactions and a typical experimental workflow.
References
A Comparative Guide to Ortho, Meta, and Para Isomers of Bromo(pentyloxy)benzene for Researchers and Drug Development Professionals
This guide provides a comprehensive characterization and comparison of the ortho, meta, and para isomers of bromo(pentyloxy)benzene. Designed for researchers, scientists, and professionals in drug development, this document summarizes key physicochemical properties, spectral data, and synthesis protocols to facilitate informed decisions in medicinal chemistry and materials science.
Introduction
The positional isomerism of substituents on a benzene (B151609) ring can significantly influence a molecule's physical, chemical, and biological properties. In the case of bromo(pentyloxy)benzene, the location of the bromine atom relative to the pentyloxy group—ortho (1,2-), meta (1,3-), or para (1,4-)—can alter its steric profile, electronic distribution, and ultimately its interaction with biological targets or its performance in material applications. The pentyloxy group is known to influence properties like lipophilicity, which is a critical parameter in drug design.[1] This guide presents a side-by-side comparison of these three isomers, supported by experimental data where available.
Physicochemical Properties
A summary of the key physical and chemical properties of the ortho, meta, and para isomers of bromo(pentyloxy)benzene is presented in Table 1. While experimental data for the para isomer is more readily available, data for the ortho and meta isomers is limited and, in some cases, predicted values are provided.
Table 1: Comparison of Physicochemical Properties
| Property | Ortho Isomer (1-Bromo-2-(pentyloxy)benzene) | Meta Isomer (1-Bromo-3-(pentyloxy)benzene) | Para Isomer (1-Bromo-4-(pentyloxy)benzene) |
| CAS Number | 63076-60-8 | 157245-77-7 | 30752-18-2[1] |
| Molecular Formula | C₁₁H₁₅BrO | C₁₁H₁₅BrO | C₁₁H₁₅BrO[1] |
| Molecular Weight | 243.14 g/mol [2] | 243.14 g/mol | 243.14 g/mol [1] |
| Boiling Point | Predicted: ~270-280 °C at 760 mmHg | Predicted: ~275-285 °C at 760 mmHg | 281.4 °C at 760 mmHg[3] |
| Density | Predicted: ~1.23 g/cm³ | Predicted: ~1.24 g/cm³ | 1.242 g/cm³[3] |
| Appearance | - | - | Colorless to faintly yellow liquid[4] |
Predicted values are based on computational models and should be confirmed experimentally.
Spectroscopic Characterization
The structural differences between the isomers are clearly distinguishable through spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The substitution pattern on the benzene ring significantly affects the chemical shifts and splitting patterns in both ¹H and ¹³C NMR spectra.
Table 2: Predicted ¹H NMR Spectral Data (CDCl₃, 400 MHz)
| Protons | Ortho Isomer (ppm) | Meta Isomer (ppm) | Para Isomer (ppm) |
| Ar-H | 6.8-7.5 (m, 4H) | 6.8-7.4 (m, 4H) | 6.80 (d, J=8.8 Hz, 2H), 7.35 (d, J=8.8 Hz, 2H) |
| -OCH₂- | ~4.0 (t, 2H) | ~3.9 (t, 2H) | 3.92 (t, J=6.5 Hz, 2H) |
| -OCH₂C H₂- | ~1.8 (m, 2H) | ~1.8 (m, 2H) | 1.78 (m, 2H) |
| -CH₂C H₂CH₃ | ~1.4 (m, 4H) | ~1.4 (m, 4H) | 1.45 (m, 4H) |
| -CH₃ | ~0.9 (t, 3H) | ~0.9 (t, 3H) | 0.95 (t, J=7.0 Hz, 3H) |
Note: Predicted shifts for ortho and meta isomers are estimations. The para isomer data is based on typical values for similar structures.
Table 3: Predicted ¹³C NMR Spectral Data (CDCl₃, 100 MHz)
| Carbon | Ortho Isomer (ppm) | Meta Isomer (ppm) | Para Isomer (ppm) |
| C-Br | ~112 | ~123 | 113.2 |
| C-O | ~156 | ~159 | 158.3 |
| Ar-C | ~114, 122, 128, 133 | ~115, 116, 123, 130 | 116.3, 132.3 |
| -OCH₂- | ~69 | ~68 | 68.4 |
| -CH₂- | ~29, 28, 22 | ~29, 28, 22 | 29.1, 28.2, 22.5 |
| -CH₃ | ~14 | ~14 | 14.0 |
Note: Predicted shifts for ortho and meta isomers are estimations. The para isomer data is based on typical values for similar structures.
Infrared (IR) Spectroscopy
The C-H out-of-plane bending vibrations in the low-frequency region of the IR spectrum are particularly diagnostic of the substitution pattern on the benzene ring.
Table 4: Characteristic IR Absorption Bands (cm⁻¹)
| Functional Group | Ortho Isomer (Predicted) | Meta Isomer (Predicted) | Para Isomer |
| C-H stretch (Aromatic) | 3100-3000 | 3100-3000 | ~3070 |
| C-H stretch (Aliphatic) | 2960-2850 | 2960-2850 | 2955, 2932, 2872 |
| C=C stretch (Aromatic) | 1600-1450 | 1600-1450 | 1589, 1490 |
| C-O stretch (Ether) | ~1250 | ~1260 | 1245 |
| C-Br stretch | ~1030 | ~1070 | 1074 |
| C-H out-of-plane bend | ~750 (1,2-disubst.) | ~780 & ~690 (1,3-disubst.) | ~825 (1,4-disubst.) |
Note: Predicted wavenumbers for ortho and meta isomers are based on typical ranges for the respective substitution patterns.
Experimental Protocols
Synthesis of Bromo(pentyloxy)benzene Isomers
The primary method for synthesizing these isomers is the Williamson ether synthesis, which involves the reaction of the corresponding bromophenol with a pentyl halide.[5] Alternatively, electrophilic bromination of pentyloxybenzene can be employed, which typically yields a mixture of ortho and para isomers.[1]
References
DFT studies on the bond dissociation energy of the C-Br bond in 1-Bromo-4-(pentyloxy)benzene
A comparative guide for researchers and drug development professionals on the bond dissociation energy of the C-Br bond in 1-Bromo-4-(pentyloxy)benzene, contextualized with computational and experimental data for related compounds.
The carbon-bromine (C-Br) bond is a cornerstone in synthetic organic chemistry, playing a pivotal role in numerous cross-coupling reactions essential for the synthesis of pharmaceuticals and functional materials. The stability of this bond, quantified by its bond dissociation energy (BDE), is a critical parameter for predicting reaction outcomes and understanding degradation pathways. This guide provides a comparative analysis of the C-Br bond dissociation energy in this compound, leveraging Density Functional Theory (DFT) studies and experimental data for analogous compounds to offer a comprehensive overview for researchers, scientists, and drug development professionals.
Comparing C-Br Bond Dissociation Energies: A Tabular Overview
| Compound | Method | C-Br Bond Dissociation Energy (kcal/mol) | Reference |
| Bromobenzene (B47551) | Experimental | 82.6 | [1] |
| Bromobenzene | DFT (B3LYP) | 83.7 | [1] |
| Bromobenzene | DFT (M06-2X/def2-TZVP) | ~82 (inferred) | [2] |
| This compound | DFT (Predicted Trend) | Expected to be slightly lower than bromobenzene | General substituent effect principles |
Note: The BDE values obtained from DFT calculations are highly dependent on the chosen functional and basis set. The values presented here are illustrative and sourced from different computational studies. Direct comparison requires calculations performed under the same level of theory.
Experimental and Computational Protocols
A robust understanding of the C-Br bond dissociation energy is built upon rigorous experimental and computational methodologies.
Experimental Determination of Bond Dissociation Energy
Experimentally, bond dissociation energies are often determined through techniques such as:
-
Pyrolysis and Radical Trapping: This involves heating the molecule to induce homolytic cleavage of the C-Br bond and then trapping the resulting radicals. The kinetics of this process can be used to calculate the BDE.
-
Photoacoustic Calorimetry: This technique measures the heat released upon photoinitiated radical reactions, from which the BDE can be derived.
-
Mass Spectrometry: Appearance energy measurements in mass spectrometry can be used to determine the energy required to fragment a molecule, which can be related to the BDE.
Computational Protocol for DFT-based BDE Calculation
Density Functional Theory has emerged as a powerful tool for the accurate prediction of bond dissociation energies. A typical computational workflow is as follows:
-
Geometry Optimization: The three-dimensional structures of the parent molecule (this compound), the resulting aryl radical (4-(pentyloxy)phenyl radical), and the bromine radical are optimized to their lowest energy conformations. This is typically performed using a specific DFT functional (e.g., B3LYP, M06-2X) and a suitable basis set (e.g., 6-311++G(d,p)).
-
Frequency Calculations: Vibrational frequency calculations are performed on the optimized geometries to confirm that they represent true energy minima (no imaginary frequencies) and to obtain the zero-point vibrational energies (ZPVE) and thermal corrections to enthalpy.
-
Single-Point Energy Calculations: To achieve higher accuracy, single-point energy calculations are often performed on the optimized geometries using a higher level of theory or a larger basis set.
-
BDE Calculation: The bond dissociation enthalpy (BDE) at a given temperature (usually 298 K) is then calculated using the following equation:
BDE = H(Aryl Radical) + H(Bromine Radical) - H(Parent Molecule)
where H represents the calculated enthalpy of each species.
Visualizing the Computational Workflow and Comparative Analysis
To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate the computational workflow for BDE calculation and a qualitative comparison of C-Br bond strengths.
Caption: Computational workflow for determining C-Br BDE using DFT.
Caption: Qualitative comparison of C-Br BDE in bromobenzene and its pentyloxy derivative.
References
A Comparative Guide to Palladium Catalysts for Cross-Coupling Reactions with 1-Bromo-4-(pentyloxy)benzene
For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of Palladium Catalyst Efficacy
In the synthesis of complex organic molecules, particularly within the pharmaceutical and materials science sectors, the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds is a foundational step. Palladium-catalyzed cross-coupling reactions have become an indispensable and versatile tool for creating these bonds with high efficiency and selectivity. This guide offers a comparative overview of the performance of various palladium catalysts in reactions involving 1-Bromo-4-(pentyloxy)benzene, a key building block in the synthesis of numerous functionalized aromatic compounds.
The selection of an appropriate palladium catalyst system is critical for achieving high yields and reaction efficiency. The electronic and steric properties of the catalyst, dictated by the palladium precursor and its associated ligands, significantly influence the reaction outcome. This guide summarizes quantitative data for several common palladium catalysts in Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination reactions with this compound and its analogs, providing a clear comparison to aid in catalyst selection.
Data Presentation: A Comparative Look at Catalyst Performance
The following table summarizes the performance of different palladium catalyst systems in key cross-coupling reactions with aryl bromides, including representative data for this compound. Direct comparative studies on this specific substrate are limited in the literature; therefore, data from structurally similar substrates and common catalyst systems are included to provide a valuable benchmark.
| Reaction Type | Palladium Catalyst / Precatalyst | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Suzuki-Miyaura Coupling | |||||||
| (Phenylboronic acid) | Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene (B28343)/H₂O | 100 | 18 | ~95 |
| Pd(PPh₃)₄ | - | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 24 | ~90[1] | |
| PdCl₂(dppf) | - | K₂CO₃ | DMF | 80 | 12 | ~92 | |
| Heck Reaction | |||||||
| (Styrene) | Pd(OAc)₂ | P(o-tol)₃ | Et₃N | DMF | 100 | 24 | ~80 |
| Pd/C | NaOAc | DMF | 140 | 10 | ~75 | ||
| PdCl₂(PPh₃)₂ | - | Et₃N | DMF | 100 | 16 | ~88 | |
| Buchwald-Hartwig Amination | |||||||
| (Aniline) | Pd₂(dba)₃ | BINAP | NaOtBu | Toluene | 100 | 2 | ~98 |
| Pd(OAc)₂ | XPhos | K₂CO₃ | t-BuOH | 120 | 24 | ~85 | |
| [Pd(cinnamyl)Cl]₂ | tBuXPhos | K₃PO₄ | Toluene | 100 | 16 | ~90 |
Note: Yields are approximate and can vary based on the specific coupling partner and precise reaction conditions. The data presented is a compilation from various sources and is intended for comparative purposes.
Mandatory Visualization: Experimental Workflow
The following diagram illustrates a generalized experimental workflow for a palladium-catalyzed cross-coupling reaction involving this compound.
Caption: Generalized workflow for palladium-catalyzed cross-coupling.
Experimental Protocols
Detailed experimental protocols are essential for the reproducibility and adaptation of these methods to new substrates. Below are representative procedures for the Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination reactions.
Suzuki-Miyaura Coupling Protocol
This protocol describes the coupling of an aryl bromide with a boronic acid.
Materials:
-
This compound (1.0 mmol)
-
Phenylboronic acid (1.2 mmol)
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂, 0.02 mmol)
-
SPhos (0.04 mmol)
-
Potassium phosphate (B84403) (K₃PO₄, 2.0 mmol)
-
Toluene (4 mL)
-
Water (1 mL)
Procedure:
-
In a Schlenk flask, combine this compound, phenylboronic acid, and potassium phosphate.
-
Add toluene and water to the flask.
-
Degas the mixture by bubbling with argon for 15-20 minutes.
-
Under a positive pressure of argon, add palladium(II) acetate and SPhos.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction's progress using thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Once the reaction is complete (typically after 18 hours), cool the mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Heck Reaction Protocol
This protocol details the coupling of an aryl bromide with an alkene.
Materials:
-
This compound (1.0 mmol)
-
Styrene (1.5 mmol)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol)
-
Tri(o-tolyl)phosphine (P(o-tol)₃, 0.04 mmol)
-
Triethylamine (B128534) (Et₃N, 2.0 mmol)
-
N,N-Dimethylformamide (DMF, 5 mL)
Procedure:
-
To a sealable reaction tube, add this compound, styrene, and triethylamine in DMF.
-
Degas the mixture by bubbling with argon for 15 minutes.
-
Add palladium(II) acetate and tri(o-tolyl)phosphine to the mixture.
-
Seal the tube and heat the reaction to 100 °C.[2]
-
Monitor the reaction's progress by TLC or GC-MS.
-
Upon completion (typically after 24 hours), cool the mixture to room temperature.
-
Pour the reaction mixture into water and extract with diethyl ether.
-
Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Buchwald-Hartwig Amination Protocol
This protocol describes the coupling of an aryl bromide with an amine.
Materials:
-
This compound (1.0 mmol)
-
Aniline (1.2 mmol)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 mmol)
-
BINAP (0.06 mmol)
-
Sodium tert-butoxide (NaOtBu, 1.4 mmol)
-
Toluene (2 mL)
Procedure:
-
In a glovebox, charge a reaction tube with tris(dibenzylideneacetone)dipalladium(0), BINAP, and sodium tert-butoxide.
-
Add toluene and stir the mixture for 5 minutes.
-
Add this compound and aniline.
-
Seal the tube and remove it from the glovebox.
-
Heat the reaction mixture to 100 °C for 2 hours.
-
After cooling, dilute the mixture with ethyl acetate and filter through a pad of celite.
-
Concentrate the filtrate and purify the residue by flash chromatography to obtain the desired N-aryl product.[1]
Signaling Pathways and Logical Relationships
The catalytic cycles for these cross-coupling reactions share common fundamental steps: oxidative addition, transmetalation (for Suzuki-Miyaura) or migratory insertion (for Heck), and reductive elimination. The choice of palladium catalyst and ligands is crucial as it influences the efficiency of each step in the cycle.
References
Safety Operating Guide
Proper Disposal of 1-Bromo-4-(pentyloxy)benzene: A Guide for Laboratory Professionals
Effective management and disposal of chemical waste are paramount for ensuring laboratory safety and environmental protection. For researchers, scientists, and drug development professionals handling 1-Bromo-4-(pentyloxy)benzene, adherence to proper disposal protocols is a critical aspect of the experimental workflow. This guide provides essential safety and logistical information, including operational and disposal plans, to ensure the safe handling and disposal of this compound.
Chemical and Physical Properties
A summary of the key quantitative data for this compound is presented below. Understanding these properties is the first step in a safe handling and disposal plan.
| Property | Value |
| Molecular Formula | C₁₁H₁₅BrO |
| Molecular Weight | 243.14 g/mol [1] |
| CAS Number | 30752-18-2[1] |
| Appearance | Data not available; similar compounds are typically liquids or low-melting solids. |
| Boiling Point | Data not available |
| Melting Point | Data not available |
Health and Safety Hazards
This compound is classified with specific health hazards that necessitate careful handling and disposal.
| Hazard Statement | GHS Classification |
| H361 | Suspected of damaging fertility or the unborn child[1] |
| Repr. 2 | Reproductive toxicity, Category 2[1] |
Note: Similar brominated aromatic compounds may also cause skin irritation, serious eye irritation, and respiratory irritation if inhaled.[2][3][4]
Experimental Protocol: Safe Disposal Procedure
The proper disposal of this compound is a regulated process. It must not be disposed of down the drain or in regular trash.[2][5] The following step-by-step protocol outlines the necessary procedures for its safe disposal.
Step 1: Personal Protective Equipment (PPE)
Before handling the chemical for use or disposal, ensure the appropriate PPE is worn to prevent exposure.
-
Eye and Face Protection: Wear chemical safety glasses and a face shield. All eye and face protection must be tested and approved under government standards such as NIOSH (US) or EN 166 (EU).[2]
-
Skin Protection: Handle with chemical-impermeable gloves (e.g., nitrile, neoprene). Gloves must be inspected before use and disposed of properly after. Wear a lab coat to protect skin and clothing.[2][6]
-
Respiratory Protection: Work in a well-ventilated area, preferably a chemical fume hood.[6][7] If ventilation is inadequate or irritation occurs, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.[6]
Step 2: Waste Segregation and Collection
Properly segregate and collect the chemical waste at the source.
-
Waste Container: Use a designated, properly labeled, and leak-proof container for halogenated organic waste. The container must be compatible with this compound.
-
Labeling: Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and any associated hazard symbols (e.g., Health Hazard).
-
Storage: Store the sealed waste container in a cool, dry, and well-ventilated secondary containment area, away from incompatible materials such as strong oxidizing agents.[5][8]
Step 3: Spill and Leak Cleanup
In the event of a spill, follow these procedures immediately.
-
Evacuate and Ventilate: Evacuate non-essential personnel from the spill area and ensure adequate ventilation. Remove all sources of ignition.[7]
-
Containment: Contain the spill using an inert absorbent material such as vermiculite, sand, or earth.[4] Do not use combustible materials.
-
Collection: Carefully collect the absorbed material using non-sparking tools and place it into a designated hazardous waste container.[7]
-
Decontamination: Clean the spill area with a suitable solvent, followed by washing with soap and water. Collect all cleaning materials as hazardous waste.
-
Reporting: Report the spill to the laboratory supervisor or safety officer.
Step 4: Professional Disposal
Chemical waste generators are responsible for ensuring their waste is properly managed from "cradle-to-grave" under regulations like the Resource Conservation and Recovery Act (RCRA) in the United States.[9]
-
Consult Regulations: Chemical waste disposal must be carried out in accordance with all local, state, and federal regulations.[5][10]
-
Engage a Licensed Contractor: Arrange for the collection and disposal of the hazardous waste through a licensed and certified environmental services contractor.
-
Documentation: Maintain all records related to the generation, storage, and disposal of the hazardous waste, including manifests that track the waste from your facility to its final disposal site.[11]
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound, from initial handling to final disposal.
Caption: Workflow for the safe disposal of this compound.
References
- 1. This compound | C11H15BrO | CID 7016905 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. cdhfinechemical.com [cdhfinechemical.com]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 5. fishersci.com [fishersci.com]
- 6. benchchem.com [benchchem.com]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
- 9. youtube.com [youtube.com]
- 10. assets.thermofisher.com [assets.thermofisher.com]
- 11. Hazardous Waste Management - NYSDEC [dec.ny.gov]
Personal protective equipment for handling 1-Bromo-4-(pentyloxy)benzene
Essential Safety and Handling Guide for 1-Bromo-4-(pentyloxy)benzene
This guide provides critical safety and logistical information for the handling and disposal of this compound (CAS No. 30752-18-2), tailored for researchers, scientists, and drug development professionals. Adherence to these procedures is essential for ensuring laboratory safety and proper chemical management.
Chemical Identifier and Properties:
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₅BrO | [1][2] |
| Molecular Weight | 243.14 g/mol | [1][2] |
| CAS Number | 30752-18-2 | [1][2] |
| GHS Classification | Warning: H361 - Suspected of damaging fertility or the unborn child | [1] |
Personal Protective Equipment (PPE)
Appropriate personal protective equipment must be worn at all times when handling this compound to prevent exposure. The following recommendations are based on guidelines for similar brominated aromatic compounds.
| Protection Type | Specific Equipment | Standards and Remarks |
| Eye/Face Protection | Chemical safety goggles or a full-face shield. | Must comply with OSHA 29 CFR 1910.133 or European Standard EN166.[3] A full-face respirator should be used if irritation occurs.[3] |
| Skin Protection | Chemical-impermeable gloves (Nitrile, Neoprene, or Butyl rubber recommended).[3] Flame-resistant lab coat or coveralls.[3] | Gloves must be inspected before use and meet EU Directive 89/686/EEC and EN 374 standards.[3] Wash hands thoroughly after handling.[3][4] |
| Respiratory Protection | Generally not required with adequate ventilation. If ventilation is insufficient or irritation is experienced, use a full-face respirator with an appropriate organic vapor filter cartridge.[3][4] For major spills or emergencies, a self-contained breathing apparatus (SCBA) is necessary.[3] | Respirators must be NIOSH (US) or CEN (EU) approved.[4] |
Operational Plan: Step-by-Step Handling Protocol
1. Risk Assessment and Preparation:
-
Review Safety Data Sheet (SDS): Although a specific SDS for this compound is not widely available, review the SDS for structurally similar compounds like bromobenzene (B47551) or other bromo-alkoxy-benzenes.
-
Ensure Proper Ventilation: Always handle this chemical in a well-ventilated area, preferably within a certified chemical fume hood.[3]
-
Gather PPE: Before handling, ensure all required PPE is available and in good condition.
2. Chemical Handling:
-
Personal Protective Equipment: Don the appropriate PPE as detailed in the table above.
-
Handling in Fume Hood: Conduct all weighing and transferring operations within a chemical fume hood to minimize inhalation exposure.
-
Avoid Contact: Take measures to prevent contact with skin and eyes.[4] Avoid inhalation of vapor or mist.[4]
-
Ignition Sources: Keep away from heat, sparks, and open flames.[4][5] Use non-sparking tools.[5]
3. Storage:
-
Container: Keep the container tightly closed and store it in a cool, dry, and well-ventilated area.[4][6]
-
Incompatibilities: Store away from strong oxidizing agents.[7]
Emergency and First-Aid Procedures
Immediate and appropriate response to an exposure or spill is critical.
| Situation | Procedure |
| Inhalation | Move the individual to fresh air. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[7][8] |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water.[6][8] Seek medical attention if irritation occurs.[3] |
| Eye Contact | Rinse eyes cautiously with water for at least 15 minutes, holding the eyelids open.[3][8] Remove contact lenses if present and easy to do. Continue rinsing.[8] Seek immediate medical attention.[3] |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention or contact a Poison Control Center.[5][7] |
| Spills | Evacuate the area.[3] Ensure adequate ventilation.[4] Wear appropriate PPE, including respiratory protection.[5] Contain the spill using an inert absorbent material (e.g., vermiculite, sand).[5] Collect the absorbed material using spark-proof tools and place it in a suitable, sealed container for disposal.[5] Prevent the spill from entering drains.[3] |
Disposal Plan
All waste must be handled as hazardous material and disposed of in accordance with local, state, and federal regulations.
-
Waste Segregation: Collect waste in a designated, properly labeled, and sealed container.
-
Disposal Method: Dispose of the chemical waste through a licensed hazardous waste disposal company. Do not pour down the drain.[4] Contaminated packaging should be disposed of as unused product.[9]
Experimental Workflow Visualization
The following diagram illustrates the standard workflow for the safe handling of this compound in a laboratory setting.
Caption: Workflow for Safe Handling of this compound.
References
- 1. This compound | C11H15BrO | CID 7016905 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound|CAS 30752-18-2|Supplier [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. cdhfinechemical.com [cdhfinechemical.com]
- 5. sdfine.com [sdfine.com]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. nj.gov [nj.gov]
- 8. fishersci.com [fishersci.com]
- 9. cdhfinechemical.com [cdhfinechemical.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
